molecular formula C33H39N7O2 B10775232 MRTX-1257

MRTX-1257

カタログ番号: B10775232
分子量: 565.7 g/mol
InChIキー: YRYQLVCTQFBRLD-UIOOFZCWSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

MRTX-1257 is a useful research compound. Its molecular formula is C33H39N7O2 and its molecular weight is 565.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

2-[(2S)-4-[7-(8-methylnaphthalen-1-yl)-2-[[(2S)-1-methylpyrrolidin-2-yl]methoxy]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-yl]-1-prop-2-enoylpiperazin-2-yl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H39N7O2/c1-4-30(41)40-19-18-39(20-25(40)13-15-34)32-27-14-17-38(29-12-6-10-24-9-5-8-23(2)31(24)29)21-28(27)35-33(36-32)42-22-26-11-7-16-37(26)3/h4-6,8-10,12,25-26H,1,7,11,13-14,16-22H2,2-3H3/t25-,26-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRYQLVCTQFBRLD-UIOOFZCWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C=CC=C2N3CCC4=C(C3)N=C(N=C4N5CCN(C(C5)CC#N)C(=O)C=C)OCC6CCCN6C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2C(=CC=C1)C=CC=C2N3CCC4=C(C3)N=C(N=C4N5CCN([C@H](C5)CC#N)C(=O)C=C)OC[C@@H]6CCCN6C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H39N7O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

565.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Core Mechanism of MRTX-1257 (Adagrasib): A Technical Guide to its Action on KRAS G12C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) has long been considered an elusive target in cancer therapy. The KRAS G12C mutation, in particular, is a prevalent driver in various malignancies, including non-small cell lung cancer (NSCLC) and colorectal cancer. MRTX-1257, also known as adagrasib, is a potent, selective, and orally bioavailable small molecule inhibitor that has emerged as a promising therapeutic agent against KRAS G12C-mutated cancers. This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and processes involved.

Mechanism of Action: Covalent Inhibition of the Inactive State

This compound exhibits a highly specific and irreversible mechanism of action by covalently binding to the mutant cysteine residue at position 12 of the KRAS G12C protein.[1][2][3][4] A key feature of its action is the selective targeting of KRAS G12C in its inactive, guanosine diphosphate (GDP)-bound state.[2][5][6] This binding occurs within the switch-II pocket of the protein, a region that is accessible in the inactive conformation.[2][7] By forming this covalent bond, this compound effectively traps KRAS G12C in an inactive state, thereby preventing its interaction with guanine nucleotide exchange factors (GEFs) that would otherwise promote the exchange of GDP for guanosine triphosphate (GTP).[8] This blockade of nucleotide exchange is critical, as the GTP-bound form of KRAS is the active state that initiates downstream oncogenic signaling. Consequently, this compound abrogates the constitutive signaling that drives tumor cell proliferation and survival in KRAS G12C-mutant cancers.[6]

Impact on Downstream Signaling

The primary consequence of this compound-mediated inhibition of KRAS G12C is the suppression of the mitogen-activated protein kinase (MAPK) signaling pathway. This is most evident by the significant reduction in the phosphorylation of extracellular signal-regulated kinase (ERK).[1][2][9] The inhibition of ERK phosphorylation (pERK) serves as a key biomarker of this compound's target engagement and biological activity. By disrupting the RAS-RAF-MEK-ERK cascade, this compound effectively curtails the transmission of pro-proliferative and survival signals to the nucleus.[10]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK RTK KRAS_G12C_GDP KRAS G12C (GDP) Inactive RTK->KRAS_G12C_GDP Activates GEFs KRAS_G12C_GTP KRAS G12C (GTP) Active KRAS_G12C_GDP->KRAS_G12C_GTP GDP/GTP Exchange KRAS_G12C_GTP->KRAS_G12C_GDP GTP Hydrolysis RAF RAF KRAS_G12C_GTP->RAF MRTX1257 This compound MRTX1257->KRAS_G12C_GDP Covalent Binding (Inhibition) MEK MEK RAF->MEK ERK ERK MEK->ERK pERK pERK ERK->pERK Proliferation_Survival Gene Expression (Proliferation, Survival) pERK->Proliferation_Survival

Figure 1: KRAS Signaling Pathway and this compound Inhibition.

Quantitative Analysis of this compound Activity

The potency and efficacy of this compound have been extensively characterized through a variety of in vitro and in vivo studies. The following tables summarize key quantitative data from these experiments.

In Vitro Parameter Cell Line Value Reference
IC50 for pERK InhibitionH358900 pM[1][11][12][13]
IC50 for pERK InhibitionH3581 nM[2][9]
IC50 Range for Cell Viability (2D)KRAS G12C-mutant cell lines10 - 973 nM
IC50 Range for Cell Viability (3D)KRAS G12C-mutant cell lines0.2 - 1042 nM
kinact/KiRecombinant KRAS G12C501 M-1s-1[14]
Table 1: In Vitro Activity of this compound.
In Vivo Model Dosing Regimen Outcome Reference
MIA PaCa-2 Xenograft1, 3, 10, 30, 100 mg/kg, orally, daily for 30 daysRapid tumor growth inhibition at all doses. Sustained regression at 3, 10, 30, and 100 mg/kg.[11][12]
MIA PaCa-2 Xenograft100 mg/kg, orally, dailyComplete responses maintained >70 days after treatment cessation.[3][11][15]
Various CDX and PDX modelsNot specifiedTumor regressions (>30%) in 18 out of 23 models.[16]
Bioavailability (mouse)30 mg/kg, oral31%[1]
Table 2: In Vivo Efficacy of this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. This section provides an overview of the key experimental protocols used to characterize the mechanism of action of this compound.

Cell Culture
  • NCI-H358 (Human Lung Adenocarcinoma, KRAS G12C):

    • Growth Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 2 mM L-glutamine.[17][18]

    • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.[17][18]

    • Subculturing: Cells are passaged at 70-80% confluency using 0.05% Trypsin-EDTA.[17] The recommended split ratio is 1:3 to 1:6.[9]

  • MIA PaCa-2 (Human Pancreatic Carcinoma, KRAS G12C):

    • Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% FBS and 2.5% horse serum.

    • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

    • Subculturing: Cells are passaged at 80-90% confluency using 0.25% Trypsin-EDTA.

Western Blotting for pERK Inhibition

Cell_Culture 1. Cell Culture and Treatment (e.g., H358 cells) Lysis 2. Cell Lysis (RIPA buffer with inhibitors) Cell_Culture->Lysis Quantification 3. Protein Quantification (BCA assay) Lysis->Quantification SDS_PAGE 4. SDS-PAGE Quantification->SDS_PAGE Transfer 5. Transfer to PVDF Membrane SDS_PAGE->Transfer Blocking 6. Blocking (5% BSA or milk in TBST) Transfer->Blocking Primary_Ab 7. Primary Antibody Incubation (anti-pERK, anti-total ERK) Blocking->Primary_Ab Secondary_Ab 8. Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection 9. Chemiluminescent Detection Secondary_Ab->Detection Analysis 10. Densitometry Analysis Detection->Analysis

Figure 2: Western Blotting Workflow for pERK Analysis.
  • Cell Treatment: Seed H358 cells and allow them to adhere overnight. Treat cells with varying concentrations of this compound or vehicle control (DMSO) for a specified duration (e.g., 1-4 hours).[19]

  • Lysis: Wash cells with ice-cold phosphate-buffered saline (PBS) and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.[19]

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[5] Incubate with primary antibodies against pERK (e.g., 1:1000 dilution) and total ERK (as a loading control) overnight at 4°C.[19] Wash with TBST and incubate with HRP-conjugated secondary antibodies (e.g., 1:5000 dilution) for 1 hour at room temperature.[19][20]

  • Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate.[5]

  • Analysis: Quantify band intensities using densitometry software.

Cell Viability Assay (CellTiter-Glo®)
  • Cell Seeding: Seed cells (e.g., 2,000-5,000 cells/well) in a 96-well opaque-walled plate and allow them to adhere overnight.[5]

  • Compound Treatment: Treat cells with a serial dilution of this compound or DMSO control and incubate for 72 hours.[5]

  • Assay Procedure: Equilibrate the plate to room temperature. Add CellTiter-Glo® reagent to each well, mix on an orbital shaker for 2 minutes to induce lysis, and incubate for 10 minutes to stabilize the luminescent signal.[21]

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the DMSO control and determine the IC50 value.[5]

In Vivo Xenograft Studies

Cell_Implantation 1. Subcutaneous Implantation of MIA PaCa-2 cells in immunocompromised mice Tumor_Growth 2. Tumor Growth Monitoring (caliper measurements) Cell_Implantation->Tumor_Growth Randomization 3. Randomization into Treatment Groups Tumor_Growth->Randomization Treatment 4. Oral Administration of This compound or Vehicle Randomization->Treatment Monitoring 5. Continued Monitoring of Tumor Volume and Body Weight Treatment->Monitoring Endpoint 6. Endpoint Analysis (e.g., tumor weight, IHC) Monitoring->Endpoint

Figure 3: In Vivo Xenograft Study Workflow.
  • Animal Models: Utilize immunodeficient mice (e.g., athymic nude or NOD/SCID).[4]

  • Cell Implantation: Subcutaneously inject a suspension of MIA PaCa-2 cells (e.g., 1 x 106 cells in Matrigel) into the flank of each mouse.[4][22]

  • Tumor Growth and Randomization: Monitor tumor growth using calipers. When tumors reach a specified volume (e.g., 100-150 mm3), randomize mice into treatment and control groups.[4]

  • Drug Administration: Administer this compound orally at various doses (e.g., 1-100 mg/kg) daily.[12] The control group receives a vehicle solution.

  • Monitoring: Measure tumor volume and mouse body weight regularly (e.g., 2-3 times per week).[10]

  • Endpoint Analysis: At the end of the study, tumors can be excised, weighed, and processed for further analysis, such as immunohistochemistry (IHC) for proliferation markers (e.g., Ki67).[2]

Mass Spectrometry for Covalent Binding Analysis
  • Protein Incubation: Incubate recombinant KRAS G12C protein with this compound at various concentrations and time points.

  • Sample Preparation: Prepare samples for either intact protein analysis or bottom-up proteomics (tryptic digestion).

  • LC-MS/MS Analysis: Analyze samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to detect the mass shift corresponding to the covalent adduction of this compound to the cysteine-containing peptide.

  • Data Analysis: Quantify the extent of protein modification to determine kinetic parameters such as kinact/Ki.[3]

Conclusion

This compound (adagrasib) represents a significant advancement in the targeted therapy of KRAS G12C-mutant cancers. Its mechanism of action, centered on the irreversible covalent inhibition of the inactive GDP-bound state of KRAS G12C, leads to the effective blockade of downstream oncogenic signaling pathways, most notably the MAPK cascade. The extensive preclinical data, supported by robust in vitro and in vivo models, demonstrate its high potency and selectivity, providing a strong rationale for its clinical development and use. The experimental protocols outlined in this guide offer a framework for the continued investigation of this compound and the development of next-generation KRAS inhibitors.

References

An In-depth Technical Guide to the Covalent Binding of MRTX-1257 to Cysteine 12 of KRAS G12C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism, kinetics, and cellular effects of MRTX-1257 (also known as adagrasib), a potent and selective covalent inhibitor of the KRAS G12C mutant protein. This document details the covalent interaction with cysteine 12, summarizes key quantitative data, provides detailed experimental protocols, and visualizes relevant biological pathways and experimental workflows.

Introduction to KRAS G12C and this compound

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) protein is a small GTPase that functions as a molecular switch in cellular signaling pathways, regulating cell proliferation, differentiation, and survival.[1] Mutations in the KRAS gene are among the most common drivers of human cancers. The specific mutation at codon 12, resulting in a glycine to cysteine substitution (G12C), is a prevalent oncogenic driver, particularly in non-small cell lung cancer.[2][3] This mutation impairs the intrinsic GTPase activity of KRAS, leading to its accumulation in the active, GTP-bound state and constitutive activation of downstream pro-proliferative signaling pathways.[3]

This compound is an orally bioavailable, selective, and irreversible covalent inhibitor of KRAS G12C.[4][5] It specifically targets the mutant cysteine at position 12, forming a covalent bond that locks the KRAS G12C protein in its inactive, GDP-bound conformation.[1][6] This action effectively inhibits downstream signaling, leading to anti-tumor activity in preclinical models.[4][5]

Mechanism of Covalent Binding

This compound was identified through structure-based drug design.[6][7] It binds to a previously cryptic "Switch-2" pocket of the KRAS G12C protein.[6][7] The key to its mechanism is the formation of a covalent bond between the electrophilic warhead of this compound and the nucleophilic thiol group of the cysteine residue at position 12 of the mutant KRAS protein.[1][6] This irreversible binding stabilizes the inactive, GDP-bound state of KRAS G12C, preventing its interaction with guanine nucleotide exchange factors (GEFs) and subsequent activation.[6][7]

Structural studies have revealed key molecular interactions that contribute to the potency and selectivity of this compound. An 8-methylnaphthyl group on the molecule fills a hydrophobic pocket, enhancing its potency compared to analogs without this substitution.[6][7]

Quantitative Data Summary

The following tables summarize key quantitative data for this compound, providing insights into its potency and efficacy.

Table 1: In Vitro Potency of this compound

ParameterCell LineValueReference
IC50 (p-ERK inhibition)H3581 nM[6][7]
IC50 (p-ERK inhibition)H358900 pM[4][5]

Table 2: In Vivo Efficacy of this compound

Animal ModelDoseEffectReference
MIA PaCa-2 Xenografts30 mg/kg POComplete and durable tumor regression[6][7]
Mouse30 mg/kg PO31% bioavailability[6][7]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction of this compound with KRAS G12C.

Mass Spectrometric Quantification of KRAS G12C Modification

This protocol is used to determine the extent of covalent modification of KRAS G12C by this compound.

Materials:

  • KRAS G12C-expressing cells (e.g., NCI-H358)

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin

  • Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

  • Cell Treatment: Treat KRAS G12C-expressing cells with varying concentrations of this compound or vehicle control for a specified time.

  • Cell Lysis: Harvest and lyse the cells in lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • Reduction and Alkylation: Reduce disulfide bonds by adding DTT and incubating. Subsequently, alkylate free cysteines by adding IAA.

  • Proteolytic Digestion: Digest the proteins into peptides using trypsin.

  • LC-MS Analysis: Analyze the peptide mixture using an LC-MS system to identify and quantify the modified and unmodified Cys12-containing peptides of KRAS G12C.

Phospho-ERK Western Blot Assay

This assay measures the inhibition of downstream KRAS signaling by assessing the phosphorylation status of ERK.

Materials:

  • KRAS G12C-expressing cells (e.g., H358)

  • This compound

  • Lysis buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies: anti-phospho-ERK1/2 (p-ERK) and anti-total-ERK1/2 (t-ERK)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Treat cells with a range of this compound concentrations for a defined period.

  • Cell Lysis: Lyse the cells and quantify the protein concentration.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST).

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-ERK and t-ERK overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the p-ERK signal to the t-ERK signal.

Visualizations

The following diagrams illustrate key concepts related to the mechanism of action of this compound.

covalent_binding cluster_kras KRAS G12C Protein KRAS_G12C_GDP KRAS G12C (GDP-bound) Inactive State Covalent_Complex This compound-KRAS G12C Covalent Complex (Inactive State) Cys12 Cysteine 12 (Nucleophilic Thiol) MRTX1257 This compound (Electrophilic Warhead) MRTX1257->Cys12 Covalent Bond Formation

Covalent binding of this compound to Cysteine 12 of KRAS G12C.

signaling_pathway cluster_upstream Upstream Signaling cluster_ras_cycle KRAS Cycle cluster_downstream Downstream MAPK Pathway RTK Receptor Tyrosine Kinase (RTK) GEF GEF (e.g., SOS1) RTK->GEF Activates KRAS_GDP KRAS G12C-GDP (Inactive) GEF->KRAS_GDP Promotes GDP/GTP Exchange KRAS_GTP KRAS G12C-GTP (Active) KRAS_GDP->KRAS_GTP GTP Loading RAF RAF KRAS_GTP->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Proliferation Cell Proliferation & Survival ERK->Proliferation MRTX1257 This compound MRTX1257->KRAS_GDP Covalently Binds & Inactivates

Inhibition of the KRAS signaling pathway by this compound.

experimental_workflow cluster_ms Mass Spectrometry Workflow cluster_wb Western Blot Workflow MS_Start Cell Treatment with This compound MS_Lysis Cell Lysis MS_Start->MS_Lysis MS_Digestion Protein Digestion MS_Lysis->MS_Digestion MS_Analysis LC-MS Analysis MS_Digestion->MS_Analysis MS_Result Quantification of Covalent Modification MS_Analysis->MS_Result WB_Start Cell Treatment with This compound WB_Lysis Cell Lysis WB_Start->WB_Lysis WB_PAGE SDS-PAGE & Transfer WB_Lysis->WB_PAGE WB_Incubation Antibody Incubation WB_PAGE->WB_Incubation WB_Detection Detection WB_Incubation->WB_Detection WB_Result Analysis of p-ERK Levels WB_Detection->WB_Result

Experimental workflows for characterizing this compound activity.

References

Technical Guide: MRTX-1257 and its Inhibition of the pERK Signaling Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of MRTX-1257 (Adagrasib), a potent and selective inhibitor of the KRAS G12C mutant protein, and its mechanism of action in suppressing the downstream pERK signaling pathway. This document details the quantitative effects of this compound, outlines key experimental protocols for its evaluation, and provides visual representations of the relevant biological pathways and experimental workflows.

Introduction to this compound and the KRAS G12C Mutation

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a frequently mutated oncogene in human cancers. The specific G12C mutation, where glycine is replaced by cysteine at codon 12, results in a constitutively active KRAS protein, leading to aberrant activation of downstream signaling pathways that drive tumor cell proliferation and survival. This compound is a small molecule inhibitor that selectively and irreversibly binds to the mutant cysteine in KRAS G12C.[1] This covalent modification locks the KRAS G12C protein in an inactive, GDP-bound state, thereby inhibiting its signaling function.[1]

The KRAS G12C-pERK Signaling Pathway

The KRAS protein is a key upstream regulator of the mitogen-activated protein kinase (MAPK) cascade. In its active, GTP-bound state, KRAS recruits and activates RAF kinases, which in turn phosphorylate and activate MEK kinases. Activated MEK then phosphorylates and activates the Extracellular signal-Regulated Kinase (ERK). Phosphorylated ERK (pERK) translocates to the nucleus to regulate the activity of numerous transcription factors, ultimately promoting cell growth, proliferation, and survival. The KRAS G12C mutation leads to a persistently active KRAS protein, resulting in constitutive activation of the RAF-MEK-ERK pathway.

KRAS_pERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK KRAS_G12C_GDP KRAS G12C (GDP) Inactive RTK->KRAS_G12C_GDP SOS1/GRB2 KRAS_G12C_GTP KRAS G12C (GTP) Active KRAS_G12C_GDP->KRAS_G12C_GTP GTP GDP RAF RAF KRAS_G12C_GTP->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK pERK pERK (Active) ERK->pERK Phosphorylation Transcription Factors Transcription Factors pERK->Transcription Factors Gene Expression Cell Proliferation, Survival, etc. Transcription Factors->Gene Expression This compound This compound This compound->KRAS_G12C_GDP Covalent Binding (Irreversible)

Figure 1: KRAS G12C-pERK signaling pathway and this compound inhibition.

Quantitative Data on pERK Inhibition by this compound

This compound demonstrates potent and selective inhibition of pERK signaling in KRAS G12C mutant cancer cell lines. The following tables summarize key quantitative data from in vitro and in vivo studies.

Table 1: In Vitro Inhibition of pERK by this compound in Human Cancer Cell Lines
Cell LineCancer TypeIC50 for pERK Inhibition (nM)Reference
NCI-H358Non-Small Cell Lung Cancer0.9[2]
MIA PaCa-2Pancreatic CancerNot explicitly stated, but potent inhibition observed[3]
NCI-H2122Non-Small Cell Lung CancerNot explicitly stated, but potent inhibition observed[4]
Table 2: In Vivo Inhibition of pERK and Anti-Tumor Efficacy of this compound
Animal ModelCancer TypeDose (mg/kg, oral)pERK InhibitionAnti-Tumor EfficacyReference
MIA PaCa-2 XenograftPancreatic Cancer30Near-complete inhibitionComplete, durable tumor regression[3]
MIA PaCa-2 XenograftPancreatic Cancer100Not explicitly statedComplete responses maintained >70 days post-treatment[2]
H358 XenograftNon-Small Cell Lung Cancer30Dose-dependent inhibitionSignificant tumor regression[3]
CT26 KRAS G12C+/+ SyngeneicColorectal Cancer75 (single dose)Not effectiveNo efficacy[5]
CT26 KRAS G12C+/+ SyngeneicColorectal CancerMultiple doses with RTNot explicitly stated20% cure rate[5]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of this compound's effect on pERK signaling. The following sections provide outlines for key experimental protocols.

Western Blot for pERK and Total ERK

This protocol is used to quantify the levels of phosphorylated and total ERK in cell lysates.

Western_Blot_Workflow Cell_Culture 1. Cell Culture & Treatment (e.g., this compound) Lysis 2. Cell Lysis & Protein Quantification (e.g., BCA Assay) Cell_Culture->Lysis SDS_PAGE 3. SDS-PAGE Lysis->SDS_PAGE Transfer 4. Protein Transfer to Membrane (e.g., PVDF) SDS_PAGE->Transfer Blocking 5. Blocking (e.g., 5% BSA or milk) Transfer->Blocking Primary_Ab 6. Primary Antibody Incubation (anti-pERK or anti-ERK) Blocking->Primary_Ab Secondary_Ab 7. Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection 8. Chemiluminescent Detection Secondary_Ab->Detection Analysis 9. Image Analysis & Quantification Detection->Analysis

Figure 2: Western blot experimental workflow.

Methodology:

  • Cell Lysis: After treatment with this compound, cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration is determined using a BCA assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Blocking: The membrane is blocked with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: The membrane is incubated overnight at 4°C with a primary antibody specific for pERK (e.g., 1:1000 dilution) or total ERK (e.g., 1:1000 dilution).

  • Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.

  • Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Re-probing: To detect total ERK on the same membrane, the membrane can be stripped of the pERK antibody and re-probed with an anti-total ERK antibody.[6]

In-Cell Western (ICW) Assay for pERK

The In-Cell Western assay is a quantitative immunofluorescence-based technique performed in microplates, suitable for high-throughput screening.

Methodology:

  • Cell Seeding and Treatment: Cells are seeded in 96-well plates and treated with this compound.

  • Fixation and Permeabilization: Cells are fixed with 4% formaldehyde in PBS and permeabilized with 0.1% Triton X-100 in PBS.[7]

  • Blocking: Non-specific binding is blocked using a blocking buffer (e.g., 5% milk powder in PBS).[7]

  • Primary Antibody Incubation: Cells are incubated overnight at 4°C with primary antibodies for both pERK and a normalization control (e.g., total ERK or a housekeeping protein).[7]

  • Secondary Antibody Incubation: After washing, cells are incubated with species-specific secondary antibodies conjugated to different near-infrared fluorophores (e.g., IRDye® 680RD and IRDye® 800CW).

  • Scanning and Analysis: The plate is scanned on an infrared imaging system, and the fluorescence intensities are quantified to determine the relative levels of pERK.

CellTiter-Glo® Luminescent Cell Viability Assay

This assay measures ATP levels as an indicator of metabolically active, viable cells.

Methodology:

  • Cell Seeding and Treatment: Cells are seeded in opaque-walled multiwell plates and treated with a range of this compound concentrations.

  • Reagent Addition: An equal volume of CellTiter-Glo® Reagent is added directly to the cell culture medium.[8][9]

  • Lysis and Signal Stabilization: The plate is mixed on an orbital shaker for 2 minutes to induce cell lysis, followed by a 10-minute incubation at room temperature to stabilize the luminescent signal.[8][9]

  • Luminescence Measurement: Luminescence is measured using a plate reader. The signal is proportional to the amount of ATP and, therefore, the number of viable cells.

Summary and Future Directions

This compound is a highly potent and selective inhibitor of KRAS G12C that effectively suppresses the downstream pERK signaling pathway, leading to significant anti-tumor activity in preclinical models. The experimental protocols outlined in this guide provide a framework for the continued investigation of this compound and other KRAS G12C inhibitors. Further research is warranted to explore mechanisms of resistance and to identify effective combination therapies to enhance the durability of clinical responses. The continued development of targeted therapies like this compound holds significant promise for patients with KRAS G12C-mutant cancers.

References

Structural Basis of MRTX-1257 Interaction with KRAS G12C: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural and molecular underpinnings of the interaction between MRTX-1257 and the KRAS G12C mutant, a critical target in oncology. This compound is a potent, selective, and orally bioavailable covalent inhibitor that irreversibly binds to the mutant cysteine at position 12, locking the KRAS protein in an inactive, GDP-bound state.[1][2][3][4][5] This guide will detail the mechanism of action, summarize key quantitative data, provide detailed experimental protocols for relevant assays, and visualize critical pathways and workflows.

Mechanism of Action

This compound exerts its inhibitory effect through a targeted covalent modification of the KRAS G12C mutant protein. The key aspects of its mechanism are:

  • Covalent and Irreversible Binding: this compound forms a covalent bond with the thiol group of the cysteine residue at position 12 of the KRAS G12C protein.[3] This irreversible binding ensures a durable and sustained inhibition of the mutant protein's activity.

  • Allosteric Inhibition: The inhibitor binds to a previously cryptic pocket on the KRAS protein, known as the Switch-II pocket.[3][6] This binding event does not directly compete with GTP/GDP binding but rather allosterically modulates the protein's conformation.

  • Stabilization of the Inactive State: By binding to the Switch-II pocket, this compound stabilizes KRAS in its inactive, GDP-bound conformation.[3][7] This prevents the exchange of GDP for GTP, a crucial step for KRAS activation and downstream signaling.

  • Inhibition of Downstream Signaling: Trapping KRAS G12C in the inactive state effectively blocks the activation of downstream effector pathways, most notably the RAF-MEK-ERK (MAPK) signaling cascade, which is critical for tumor cell proliferation and survival.[8][9]

Quantitative Data Summary

The following tables summarize the key quantitative parameters that define the potency and efficacy of this compound in targeting KRAS G12C.

ParameterValueCell Line/Assay
p-ERK Inhibition IC50 900 pM (0.9 nM)H358 (Non-Small Cell Lung Cancer)
Cell Viability IC50 0.2 - 62 nMPanel of KRAS G12C mutant cell lines
ParameterValueAssay/Method
KRAS G12C Modification 59% modification in 5 minutes at 3 µMMass Spectrometry-based modification assay
Binding Kinetics Rapid and irreversible modification of GDP-bound recombinant KRAS G12C.While specific kinact/Ki values for this compound are not publicly detailed, its behavior is consistent with potent covalent inhibitors.
In Vivo Efficacy (MIA PaCa-2 Xenograft) Rapid tumor growth inhibition at doses of 1, 3, 10, 30, and 100 mg/kg (oral, daily). Sustained regression at ≥3 mg/kg. Complete responses at 100 mg/kg maintained >70 days post-treatment.Subcutaneous xenograft mouse model.

Experimental Protocols

Detailed methodologies for key experiments cited in the characterization of this compound are provided below.

Mass Spectrometry for Covalent Modification of KRAS G12C

This protocol outlines the general steps for assessing the covalent binding of an inhibitor to KRAS G12C using intact protein mass spectrometry.

Objective: To confirm covalent bond formation and determine the extent of protein modification.

Materials:

  • Purified recombinant KRAS G12C protein

  • This compound (or other test inhibitor)

  • Assay Buffer (e.g., 20 mM HEPES, 150 mM NaCl, 5 mM MgCl₂, pH 7.4)

  • DMSO (for inhibitor stock solution)

  • LC-MS system with a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)

Procedure:

  • Protein and Inhibitor Preparation:

    • Prepare a solution of purified KRAS G12C protein in the assay buffer to a final concentration of 2-10 µM.

    • Prepare a stock solution of the inhibitor in DMSO.

  • Incubation:

    • Add the inhibitor to the protein solution at various molar ratios (e.g., 1:1, 1:5, 1:10 protein to inhibitor).

    • Include a vehicle control (DMSO only).

    • Incubate the reactions at room temperature or 37°C for a defined period (e.g., 1-4 hours).

  • LC-MS Analysis:

    • Inject the samples into the LC-MS system.

    • Use a suitable reversed-phase column for protein separation.

    • Acquire mass spectra in the appropriate m/z range for the intact protein and the expected protein-inhibitor adduct.

  • Data Analysis:

    • Process the raw data using deconvolution software to obtain the uncharged mass of the protein species.

    • Compare the mass of the protein in the control sample to that in the inhibitor-treated samples. A mass shift corresponding to the molecular weight of the inhibitor confirms covalent binding.

    • Calculate the percentage of bound protein by comparing the peak intensities of the unbound and bound protein species.

Cellular Assay for Inhibition of p-ERK (Phospho-ERK)

This protocol describes a Western blot-based method to measure the inhibition of ERK phosphorylation in a cellular context.

Objective: To determine the IC50 value of an inhibitor for downstream KRAS signaling.

Materials:

  • KRAS G12C mutant cell line (e.g., NCI-H358)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Test inhibitor (e.g., this compound) dissolved in DMSO

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and transfer apparatus

  • PVDF membranes

  • Primary antibodies: anti-p-ERK1/2 (Thr202/Tyr204), anti-total ERK1/2

  • HRP-conjugated secondary antibody

  • ECL chemiluminescence substrate

Procedure:

  • Cell Culture and Treatment:

    • Seed NCI-H358 cells in 6-well plates and allow them to adhere overnight.

    • Prepare serial dilutions of the inhibitor in culture medium.

    • Treat the cells with the inhibitor dilutions or vehicle (DMSO) for a specified time (e.g., 2 hours).

  • Cell Lysis:

    • After incubation, place the plates on ice, aspirate the medium, and wash the cells with ice-cold PBS.

    • Add ice-cold lysis buffer to each well and incubate on ice for 15 minutes.

  • Protein Quantification:

    • Scrape the cell lysates and transfer them to microcentrifuge tubes.

    • Centrifuge at high speed to pellet cell debris.

    • Determine the protein concentration of the supernatant using a BCA assay.

  • Western Blotting:

    • Normalize the protein concentration for all samples and prepare them for SDS-PAGE.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and probe with the primary antibody against p-ERK1/2.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Apply ECL substrate and visualize the bands.

    • Strip the membrane and re-probe for total ERK1/2 as a loading control.

  • Data Analysis:

    • Quantify the band intensities for p-ERK and total ERK.

    • Normalize the p-ERK signal to the total ERK signal.

    • Plot the normalized p-ERK levels against the inhibitor concentration to determine the IC50 value.

Subcutaneous Xenograft Mouse Model

This protocol outlines the establishment and use of a subcutaneous xenograft model to evaluate the in vivo efficacy of a KRAS G12C inhibitor.[2]

Objective: To assess the anti-tumor activity of an inhibitor in a preclinical animal model.

Materials:

  • KRAS G12C mutant cell line (e.g., MIA PaCa-2)

  • Immunodeficient mice (e.g., athymic nude mice)

  • Sterile PBS and Matrigel

  • Test inhibitor formulated for oral administration

  • Vehicle control

Procedure:

  • Cell Preparation and Implantation:

    • Culture MIA PaCa-2 cells to ~80% confluency.

    • Harvest and resuspend the cells in a 1:1 mixture of serum-free media and Matrigel at a concentration of 5 x 10⁶ to 10 x 10⁶ cells per 100-200 µL.

    • Subcutaneously inject the cell suspension into the flank of the mice.

  • Tumor Growth Monitoring:

    • Monitor tumor growth by measuring tumor dimensions with calipers 2-3 times per week.

    • Calculate tumor volume using the formula: (Width² x Length) / 2.

  • Treatment:

    • When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and vehicle control groups.

    • Administer the inhibitor (e.g., this compound) or vehicle daily by oral gavage at the desired dose levels.

  • Efficacy Evaluation:

    • Continue to monitor tumor volume and body weight throughout the study.

    • At the end of the study, calculate the tumor growth inhibition (TGI).

    • Tumors can also be harvested for pharmacodynamic analysis (e.g., p-ERK levels or mass spectrometry to assess target engagement).

Visualizations

The following diagrams illustrate key signaling pathways and experimental workflows relevant to the study of this compound.

KRAS_Signaling_Pathway cluster_ras_cycle RTK Receptor Tyrosine Kinase (RTK) GRB2_SOS1 GRB2/SOS1 RTK->GRB2_SOS1 KRAS_GDP KRAS G12C (GDP-bound) Inactive GRB2_SOS1->KRAS_GDP GDP/GTP Exchange KRAS_GTP KRAS G12C (GTP-bound) Active KRAS_GDP->KRAS_GTP GTP hydrolysis RAF RAF KRAS_GTP->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation MRTX1257 This compound MRTX1257->KRAS_GDP Covalent Inhibition

Caption: Simplified KRAS G12C signaling pathway and the inhibitory action of this compound.

pERK_Inhibition_Workflow start Start seed_cells Seed KRAS G12C Cells (e.g., H358) start->seed_cells treat Treat with This compound seed_cells->treat lyse Cell Lysis treat->lyse quantify Protein Quantification lyse->quantify sds_page SDS-PAGE & Western Blot quantify->sds_page probe_pERK Probe for p-ERK sds_page->probe_pERK probe_tERK Probe for total ERK probe_pERK->probe_tERK analyze Quantify Bands & Calculate IC50 probe_tERK->analyze end End analyze->end

Caption: Experimental workflow for the p-ERK inhibition assay.

Xenograft_Model_Workflow start Start implant Implant KRAS G12C Cells into Immunodeficient Mice start->implant monitor_growth Monitor Tumor Growth implant->monitor_growth randomize Randomize Mice into Treatment Groups monitor_growth->randomize treat Administer this compound (Oral Gavage) randomize->treat monitor_efficacy Monitor Tumor Volume and Body Weight treat->monitor_efficacy endpoint Endpoint Analysis (TGI, PD Markers) monitor_efficacy->endpoint end End endpoint->end

Caption: Workflow for the in vivo subcutaneous xenograft model.

References

The Discovery and Synthesis of MRTX-1257: A Technical Guide to a Covalent KRAS G12C Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) has long been considered an elusive target in cancer therapy. Mutations in the KRAS gene, particularly the G12C substitution, are prevalent in various malignancies, including non-small cell lung cancer (NSCLC) and colorectal cancer. MRTX-1257, also known as adagrasib, emerged from a structure-based drug design program as a potent, selective, and orally bioavailable covalent inhibitor of KRAS G12C. This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and preclinical evaluation of this compound.

Discovery and Mechanism of Action

This compound was identified through a focused effort to develop covalent inhibitors that specifically target the cysteine residue of the KRAS G12C mutant protein.[1] The discovery process involved iterative structure-based drug design, leveraging co-crystal structures of lead compounds bound to KRAS G12C to optimize potency and selectivity.[1]

The KRAS G12C mutation introduces a cysteine residue at position 12, which is not present in the wild-type protein. This compound is designed to form an irreversible covalent bond with the thiol group of this cysteine. This covalent modification locks the KRAS G12C protein in an inactive, GDP-bound state.[2] By stabilizing the inactive conformation, this compound prevents the interaction of KRAS G12C with guanine nucleotide exchange factors (GEFs), thereby inhibiting the exchange of GDP for GTP and blocking downstream signaling through the MAPK and PI3K-AKT pathways.[3][4] This targeted inhibition of oncogenic signaling ultimately leads to the suppression of tumor cell proliferation and survival.

KRAS_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) GRB2_SOS GRB2/SOS RTK->GRB2_SOS KRAS_GDP KRAS G12C (GDP-bound, Inactive) GRB2_SOS->KRAS_GDP GTP GDP KRAS_GTP KRAS G12C (GTP-bound, Active) KRAS_GDP->KRAS_GTP RAF RAF KRAS_GTP->RAF PI3K PI3K KRAS_GTP->PI3K MRTX1257 This compound MRTX1257->KRAS_GDP Covalent Inhibition MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Synthesis_Workflow SM Starting Materials Core_Formation Tetrahydropyridopyrimidine Core Formation SM->Core_Formation SNAr1 First SNAr Reaction (Chiral Building Block 1) Core_Formation->SNAr1 Oxidation Sulfide Oxidation SNAr1->Oxidation SNAr2 Second SNAr Reaction (Chiral Piperazine) Oxidation->SNAr2 Adagrasib Adagrasib (this compound) SNAr2->Adagrasib Discovery_Workflow Target_ID Target Identification (KRAS G12C) Lead_Gen Lead Generation (Structure-Based Design) Target_ID->Lead_Gen Lead_Opt Lead Optimization Lead_Gen->Lead_Opt In_Vitro In Vitro Testing (pERK, Viability) Lead_Opt->In_Vitro In_Vitro->Lead_Opt Iterative Optimization In_Vivo In Vivo Models (Xenografts) In_Vitro->In_Vivo PK Pharmacokinetics In_Vivo->PK Candidate This compound (Clinical Candidate) In_Vivo->Candidate PK->Candidate

References

In Vitro Characterization of MRTX-1257: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro characterization of MRTX-1257, a potent, selective, and irreversible covalent inhibitor of the KRAS G12C mutant protein. The information presented herein is compiled from publicly available scientific literature and is intended to serve as a comprehensive resource for researchers in the field of oncology and drug discovery.

Introduction

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a frequently mutated oncogene in human cancers. The specific mutation at codon 12, resulting in a glycine to cysteine substitution (G12C), has been a long-sought-after target for cancer therapy. This compound emerged from a structure-based drug design program as a clinical candidate that covalently binds to the mutant cysteine residue of KRAS G12C, locking it in an inactive, GDP-bound state.[1][2] This mechanism of action prevents downstream signaling through critical pathways, such as the MAPK and PI3K/AKT pathways, thereby inhibiting cancer cell growth and proliferation.[3]

Biochemical and Cellular Activity

This compound demonstrates potent and selective inhibition of KRAS G12C in both biochemical and cellular assays. Its activity has been characterized through various in vitro models, consistently showing low nanomolar to picomolar potency.

Table 1: Biochemical and Cellular Potency of this compound
ParameterDescriptionCell LineValueReference(s)
pERK IC50 Concentration for 50% inhibition of ERK phosphorylation.NCI-H358900 pM (0.9 nM)[4][5][6]
pERK IC50 Concentration for 50% inhibition of ERK1/2 phosphorylation.H3581 nM[1][7][8]
Cell Viability IC50 Range Concentration for 50% inhibition of cell growth in 3D ultra-low attachment assays across a panel of KRAS G12C mutated cancer cell lines.Various KRAS G12C mutant cell lines0.3 nM - 62 nM[7][8]
KRAS G12C Modification Percentage of KRAS G12C protein modified by this compound in a biochemical assay.Recombinant KRAS G12C59% (at 3 µM for 5 min)[6][9]
Table 2: Selectivity Profile of this compound
Assay TypeFindingCell LineReference(s)
Proteomics Highly selective for the targeted Cys12 of KRAS G12C versus other surface-exposed cysteine residues.NCI-H358[1][5]
Cell Viability Inactive in non-KRAS G12C-mutant cell lines.Various non-KRAS G12C mutant cell lines[7][8]

Mechanism of Action and Signaling Pathway Inhibition

This compound is a covalent, irreversible inhibitor that specifically targets the cysteine residue at position 12 of the KRAS G12C mutant protein. By binding to this residue, this compound locks KRAS in its inactive, GDP-bound state. This prevents the exchange of GDP for GTP, a critical step for KRAS activation. Consequently, the downstream signaling cascades, primarily the RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways, are inhibited.

KRAS_Pathway cluster_upstream Upstream Signaling cluster_kras KRAS Cycle cluster_downstream Downstream Effectors RTK Receptor Tyrosine Kinase (RTK) SOS1 SOS1 (GEF) RTK->SOS1 Activates KRAS_GDP KRAS G12C (GDP-bound, Inactive) SOS1->KRAS_GDP Promotes GDP/GTP Exchange KRAS_GTP KRAS G12C (GTP-bound, Active) KRAS_GDP->KRAS_GTP KRAS_GTP->KRAS_GDP GTP Hydrolysis RAF RAF KRAS_GTP->RAF PI3K PI3K KRAS_GTP->PI3K MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation MRTX1257 This compound MRTX1257->KRAS_GDP Covalently Binds & Traps in Inactive State ICW_Workflow cluster_cell_culture Cell Culture & Treatment cluster_staining Fixation & Staining cluster_analysis Detection & Analysis A Seed NCI-H358 cells in 96-well plates B Starve cells to reduce basal pERK levels A->B C Treat with this compound (Dose-response) B->C D Fix and permeabilize cells C->D E Incubate with primary antibodies (anti-pERK & anti-Total ERK) D->E F Incubate with fluorescently-labeled secondary antibodies E->F G Scan plate on an imaging system F->G H Quantify fluorescence intensity for pERK and Total ERK G->H I Normalize pERK to Total ERK and calculate IC50 H->I MS_Workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data_analysis Data Analysis A Incubate recombinant KRAS G12C with this compound B Denature, reduce, and alkylate (with iodoacetamide) A->B C Digest protein with trypsin B->C D Separate peptides by liquid chromatography C->D E Analyze peptides by tandem mass spectrometry (MS/MS) D->E F Search MS/MS data against KRAS G12C sequence E->F G Identify peptide with mass shift corresponding to this compound F->G H Quantify modified vs. unmodified peptide G->H

References

Preclinical Antitumor Activity of MRTX-1257: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical antitumor activity of MRTX-1257 (adagrasib), a potent and selective covalent inhibitor of the KRAS G12C mutation. The information presented herein is a synthesis of publicly available preclinical data, intended to offer a comprehensive resource for professionals in the field of oncology drug development.

Mechanism of Action

This compound is an orally bioavailable small molecule that irreversibly binds to the mutant cysteine residue at codon 12 of the KRAS protein (KRAS G12C). This covalent modification locks the KRAS G12C protein in its inactive, GDP-bound state.[1][2][3] By preventing the exchange of GDP for GTP, this compound effectively inhibits the constitutive activation of KRAS and its downstream signaling pathways, which are critical drivers of tumor cell proliferation and survival.[4] The primary downstream pathway inhibited is the MAPK/ERK pathway, as evidenced by the suppression of ERK phosphorylation.[3][5][6]

Signaling Pathway Diagram

KRAS Signaling Pathway Inhibition by this compound RTK Receptor Tyrosine Kinase (RTK) GRB2 GRB2 RTK->GRB2 SOS1 SOS1 GRB2->SOS1 KRAS_GDP KRAS G12C (Inactive-GDP) SOS1->KRAS_GDP Promotes GDP/GTP exchange KRAS_GTP KRAS G12C (Active-GTP) KRAS_GDP->KRAS_GTP KRAS_GTP->KRAS_GDP GTP Hydrolysis RAF RAF KRAS_GTP->RAF MRTX1257 This compound MRTX1257->KRAS_GDP Irreversible covalent binding MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation In Vivo Efficacy Study Workflow cluster_0 Phase 1: Model Establishment cluster_1 Phase 2: Treatment cluster_2 Phase 3: Endpoint & Analysis A Implantation of KRAS G12C mutant tumor cells into immunocompromised mice B Tumor Growth Monitoring A->B C Randomization into treatment groups (e.g., when tumors reach 100-200 mm³) B->C D Daily oral administration of this compound or vehicle control C->D E Regular measurement of tumor volume and body weight D->E F End of study (e.g., predetermined time or tumor volume limit) E->F G Calculation of Tumor Growth Inhibition (TGI) F->G H Pharmacodynamic analysis (e.g., p-ERK levels in tumors) F->H

References

An In-depth Technical Guide to the Selectivity of MRTX-1257 for the KRAS G12C Mutant

Author: BenchChem Technical Support Team. Date: November 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

The KRAS oncogene, particularly with the glycine-to-cysteine substitution at codon 12 (G12C), has long been considered an intractable target in cancer therapy. The development of selective, covalent inhibitors represents a landmark achievement in precision oncology. This technical guide provides a comprehensive overview of MRTX-1257 (adagrasib), a potent and highly selective inhibitor of the KRAS G12C mutant. We delve into its mechanism of action, present key quantitative data on its potency and selectivity from preclinical studies, detail the experimental protocols used for its evaluation, and illustrate the critical signaling pathways and experimental workflows. This document serves as a core technical resource for professionals engaged in oncology research and drug development.

Introduction: Targeting the "Undruggable" KRAS

The Kirsten rat sarcoma viral oncogene homolog (KRAS) is a small GTPase that functions as a critical molecular switch in intracellular signaling pathways, regulating cell proliferation, differentiation, and survival.[1][2] Mutations in the KRAS gene are among the most common oncogenic drivers in human cancers, locking the protein in a constitutively active, GTP-bound state, which leads to uncontrolled cell growth.[1][3]

For decades, the smooth surface of the KRAS protein and its high affinity for GTP made direct inhibition a formidable challenge.[3][4] The discovery of a specific mutation, KRAS G12C, which introduces a reactive cysteine residue, opened a new therapeutic window. This mutation is prevalent in approximately 14% of non-small cell lung cancer (NSCLC) adenocarcinomas, 3-4% of colorectal cancers (CRC), and 1-2% of several other solid tumors.[5][6][7]

This compound (known clinically as adagrasib) is an orally bioavailable, small-molecule inhibitor designed to selectively and irreversibly target the mutant cysteine in KRAS G12C.[5][8] This guide elucidates the biochemical and cellular basis for its remarkable selectivity and potent anti-tumor activity.

Mechanism of Action: Covalent and Selective Inhibition

This compound employs a mechanism of targeted covalent inhibition. It is designed to specifically recognize and bind to the KRAS G12C protein in its inactive, GDP-bound state.[4][9][10]

  • Selective Binding: The inhibitor identifies a unique pocket (the Switch-II pocket) that is accessible on the KRAS G12C mutant.[5][9][11]

  • Covalent Bond Formation: this compound forms an irreversible covalent bond with the thiol group of the mutant cysteine at position 12.[2][9][10]

  • Trapping in the Inactive State: This covalent modification locks the KRAS G12C protein in its inactive GDP-bound conformation.[1][3][4]

  • Inhibition of Downstream Signaling: By preventing the exchange of GDP for GTP, this compound effectively shuts down the aberrant, continuous signaling through downstream oncogenic pathways, primarily the RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, leading to the inhibition of tumor cell proliferation and survival.[1][4][11]

This targeted approach ensures minimal activity against the wild-type KRAS protein, which lacks the reactive cysteine, thereby enhancing the therapeutic window and reducing potential off-target effects.[3][12]

KRAS_Pathway_Inhibition cluster_upstream Upstream Activation cluster_ras_cycle RAS GTP/GDP Cycle cluster_downstream Downstream Signaling Pathways Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) Growth_Factor->RTK KRAS_GDP KRAS (Inactive) GDP-Bound RTK->KRAS_GDP KRAS_GTP KRAS G12C (Active) GTP-Bound KRAS_GDP->KRAS_GTP SOS1 (GEF) KRAS_GTP->KRAS_GDP GAP RAF RAF KRAS_GTP->RAF PI3K PI3K KRAS_GTP->PI3K MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation MRTX1257 This compound (Adagrasib) MRTX1257->KRAS_GDP Covalently binds to Cys12, locking it in inactive state

Caption: KRAS signaling pathway and this compound mechanism of action.

Quantitative Data on Potency and Selectivity

The potency and selectivity of this compound have been rigorously quantified through a series of biochemical, cellular, and in vivo studies.

Table 1: Biochemical and Cellular Potency of this compound
Assay TypeCell Line / SystemEndpointIC50 ValueReference
CellularNCI-H358 (NSCLC, KRAS G12C)KRAS-dependent ERK Phosphorylation900 pM (0.9 nM)[5][8][13][14]
CellularNCI-H358 (NSCLC, KRAS G12C)ERK1/2 Phosphorylation1 nM[15]
CellularPanel of KRAS G12C mutant cell linesCell Viability / Survival0.2 - 62 nM[15]
BiochemicalRecombinant KRAS G12C ProteinCovalent Modification (5 min assay)59% modification at 3 µM[5]
Table 2: In Vitro Selectivity Profile
ParameterFindingSignificanceReference
Proteomic AnalysisHighly selective for the targeted Cys12 of KRAS G12C versus other surface-exposed cysteines.Demonstrates low potential for off-target covalent modifications, contributing to a favorable safety profile.[9][10][14]
Activity in Non-G12C CellsInactive in non-KRAS G12C-mutant cell lines.Confirms that anti-tumor activity is mediated specifically through inhibition of the KRAS G12C variant.[15]
Comparison in Isogenic Lines82- to 148-fold increased sensitivity in murine lung cancer cells engineered with KRAS G12C compared to parental cells.Quantitatively demonstrates the inhibitor's dependence on the presence of the G12C mutation for its cytotoxic effect.[16]
Table 3: In Vivo Efficacy in Xenograft Models
Animal ModelDosage and AdministrationOutcomeReference
MIA PaCa-2 (Pancreatic, KRAS G12C) Xenograft1, 3, 10, 30, 100 mg/kg; Orally, dailyRapid tumor growth inhibition at all doses. Sustained regression at ≥3 mg/kg. Complete, durable responses at 100 mg/kg, maintained >70 days after treatment cessation.[5][8][13]
MIA PaCa-2 (KRAS G12C) Xenograft30 mg/kg; OrallyComplete, durable tumor regression.[9][10]
Large Panel of KRAS G12C Xenografts (n=23)Fixed dose yielding near-complete target inhibitionBroad-spectrum anti-tumor activity, including >50% tumor reduction in ~80% of models.[15]
CT26 (KRAS G12C+/+) Syngeneic Model50 mg/kg; 3 administrationsIncreased efficacy of radiotherapy and induction of a pro-inflammatory tumor microenvironment. No effect in CT26 WT tumors.[17][18][19]
Table 4: Key Pharmacokinetic Properties
ParameterSpeciesValueSignificanceReference
BioavailabilityMouse31% (at 30 mg/kg PO)Demonstrates oral availability, suitable for clinical administration.[9][10][14]
Half-lifeHuman~23 hoursA long half-life ensures sustained target inhibition over the dosing interval, which is critical as the KRAS protein regenerates every 24-48 hours.[7][11][20]

Experimental Protocols and Methodologies

The evaluation of this compound's selectivity relied on a multi-faceted approach, progressing from biochemical assays to complex in vivo models.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Validation Biochemical Biochemical Assays (Mass Spectrometry) Cellular_Potency Cellular Potency Assays (p-ERK Western Blot) Biochemical->Cellular_Potency Cellular_Selectivity Cellular Selectivity Assays (Viability in G12C vs WT cells) Cellular_Potency->Cellular_Selectivity Proteomics Global Proteomics (Cysteine Reactivity) Cellular_Selectivity->Proteomics PK Pharmacokinetics (Bioavailability, Half-life) Proteomics->PK Advance to In Vivo PD Pharmacodynamics (Tumor Target Engagement) PK->PD Efficacy Efficacy Models (Xenografts) PD->Efficacy Result Demonstration of Potent & Selective KRAS G12C Inhibition Efficacy->Result

Caption: Experimental workflow for assessing this compound selectivity.
Biochemical Assays: Direct Target Modification

  • Objective: To quantify the direct, covalent modification of the recombinant KRAS G12C protein by this compound.

  • Methodology: Mass spectrometry was employed to measure the extent of modified KRAS protein.[9][10]

    • Protein Incubation: Recombinant, GDP-bound KRAS G12C protein is incubated with varying concentrations of this compound for a defined period (e.g., 5 minutes).[5]

    • Sample Preparation: The reaction is quenched, and the protein is prepared for mass spectrometric analysis, often involving digestion into smaller peptides.

    • Mass Spectrometry: Liquid chromatography-mass spectrometry (LC-MS) is used to separate and identify the peptides. The mass shift corresponding to the covalent adduction of this compound to the cysteine-containing peptide is measured.

    • Quantification: The ratio of the modified (adducted) peptide to the unmodified peptide is calculated to determine the percentage of protein modification.

Cellular Assays: Target Engagement and Functional Output
  • Objective: To confirm target engagement in a cellular context and measure the functional consequence of KRAS G12C inhibition.

  • Methodology (p-ERK Inhibition): An in-cell Western method was used to measure the phosphorylation of ERK, a key downstream node in the KRAS pathway.[9][10][13]

    • Cell Culture: KRAS G12C mutant cells (e.g., NCI-H358) are seeded in microplates and allowed to adhere.

    • Compound Treatment: Cells are incubated with a range of this compound concentrations for a specified time (e.g., 3 hours).

    • Fixation and Permeabilization: Cells are fixed and permeabilized to allow antibody access.

    • Immunostaining: Cells are incubated with primary antibodies against both phosphorylated ERK (p-ERK) and total ERK.

    • Detection: Fluorescently labeled secondary antibodies are added, and the plate is scanned on an imaging system to quantify the fluorescence intensity for both p-ERK and total ERK.

    • Analysis: The p-ERK signal is normalized to the total ERK signal. The data is then used to generate a dose-response curve and calculate the IC50 value.

  • Methodology (Cell Viability):

    • Cell Seeding: A panel of cell lines, including those with KRAS G12C mutations and those without (wild-type or other mutations), are seeded in 96-well plates.

    • Compound Treatment: Cells are treated with increasing concentrations of this compound.

    • Incubation: Plates are incubated for an extended period (e.g., 7-10 days) to allow for effects on cell proliferation.

    • Viability Assessment: Cell number or metabolic activity is assessed using assays such as CyQuant (DNA content) or CellTiter-Glo (ATP content).[21]

    • Analysis: IC50 values are determined to compare the sensitivity between KRAS G12C and non-KRAS G12C cell lines.

In Vivo Xenograft Studies
  • Objective: To evaluate the anti-tumor efficacy and tolerability of this compound in a living organism.

  • Methodology:

    • Model Establishment: Human cancer cells (e.g., MIA PaCa-2, H358) are subcutaneously injected into immunocompromised mice. Tumors are allowed to grow to a specified volume (e.g., ~350 mm³).[22]

    • Randomization and Dosing: Mice are randomized into vehicle control and treatment groups. This compound is administered, typically via oral gavage, at various doses and schedules (e.g., daily).[13][14]

    • Tumor Measurement: Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers.

    • Pharmacodynamic Analysis: At specified time points, tumors and plasma may be collected to measure the level of KRAS G12C modification in tumor tissue and drug concentration in plasma, respectively, to correlate pharmacokinetics with pharmacodynamics.[22]

    • Endpoint Analysis: The study continues until a defined endpoint, such as a maximum tumor volume in the control group. Key metrics include tumor growth inhibition, tumor regression, and overall survival.

Conclusion

This compound (adagrasib) is a testament to the power of structure-based drug design in targeting specific oncogenic mutations. Extensive preclinical data robustly demonstrates its high potency and exquisite selectivity for the KRAS G12C mutant. Through its covalent, irreversible mechanism, it effectively traps the oncoprotein in an inactive state, leading to profound and durable anti-tumor activity in KRAS G12C-positive models while sparing non-mutant cells. The methodologies outlined in this guide, from biochemical target engagement to in vivo efficacy studies, provide a clear framework for understanding the rigorous evaluation that has established this compound as a cornerstone therapy for patients with KRAS G12C-mutated cancers.

References

Unraveling the Cellular Impact of MRTX-1257: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis of the Preclinical Cellular Effects of the KRAS G12C Inhibitor MRTX-1257 (Adagrasib) on Cancer Cell Lines

This technical guide provides a comprehensive overview of the cellular effects of this compound, a potent and selective covalent inhibitor of the KRAS G12C mutant protein, on various cancer cell lines. Designed for researchers, scientists, and drug development professionals, this document consolidates key quantitative data, details experimental methodologies, and visualizes critical signaling pathways and workflows to facilitate a deeper understanding of this compound's mechanism of action and its therapeutic potential.

Core Mechanism of Action

This compound, also known as adagrasib, is a small molecule inhibitor that specifically and irreversibly binds to the cysteine residue at position 12 of the KRAS G12C mutant protein.[1][2][3] This covalent modification locks the KRAS G12C protein in its inactive, GDP-bound state.[1][2][3] By trapping KRAS G12C in this inactive conformation, this compound effectively blocks its ability to activate downstream signaling pathways, primarily the mitogen-activated protein kinase (MAPK) pathway, which is crucial for cancer cell proliferation and survival.[1][4]

Quantitative Analysis of Cellular Effects

The efficacy of this compound has been demonstrated across a range of preclinical models, including various cancer cell lines harboring the KRAS G12C mutation. The following tables summarize the key quantitative data from these studies.

Table 1: In Vitro Inhibition of ERK Phosphorylation by this compound
Cell LineCancer TypeIC50 (pM) for ERK PhosphorylationReference
NCI-H358Non-Small Cell Lung Cancer900[5][6]
NCI-H358Non-Small Cell Lung Cancer1000[1][2][3][6][7]
Table 2: In Vitro Cell Viability and Antiproliferative Effects of this compound
Cell LineCancer TypeAssay TypeIC50 Range (nM)Reference
Extended Panel of KRAS G12C Mutant Cell LinesVariousCell Viability/Survival0.2 - 62[1][7]
CT26 KRAS G12C+/+Colorectal CancerNot Specified20 - 50 (used for radiosensitization)[8][9]
CT26 WTColorectal CancerDose-escalation2000 - 10000[9]
LL2 WT (KRAS G12C+/- heterozygous)Lung CancerDose-escalation100 - 500[9]
NCI-H2122Non-Small Cell Lung CancerMTT Assay (72h)Synergistic effects with selinexor[10]
NCI-H358Non-Small Cell Lung CancerMTT Assay (72h)Synergistic effects with selinexor[10]
MiaPaCa-2Pancreatic CancerMTT Assay (72h)Synergistic effects with selinexor[10]
Human KRAS G12C-mutant lung cancer cell lines (panel of 13)Lung CancerNot Specified0.1 - 356[11]

Signaling Pathway Inhibition

This compound's primary cellular effect is the suppression of the MAPK signaling cascade. The binding of this compound to KRAS G12C prevents the recruitment and activation of downstream effectors such as RAF, MEK, and ultimately ERK. The inhibition of ERK phosphorylation is a key biomarker of this compound activity.[2][3][5][6] Studies have also noted effects on the PI3K/AKT/mTOR pathway, another critical signaling axis in cancer.[10][12]

KRAS_Signaling_Pathway cluster_upstream Upstream Signaling cluster_kras KRAS Cycle cluster_downstream Downstream Effectors RTK Receptor Tyrosine Kinase (RTK) SOS SOS1 (GEF) RTK->SOS Activates KRAS_GDP KRAS G12C (GDP-bound, Inactive) SOS->KRAS_GDP Promotes GDP-GTP Exchange KRAS_GTP KRAS G12C (GTP-bound, Active) KRAS_GDP->KRAS_GTP RAF RAF KRAS_GTP->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes MRTX1257 This compound MRTX1257->KRAS_GDP Covalently Binds & Traps in Inactive State

This compound Inhibition of the KRAS G12C Signaling Pathway.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are summaries of key experimental protocols used to evaluate the cellular effects of this compound.

In-Cell Western Assay for ERK Phosphorylation

This assay is used to quantify the inhibition of KRAS-dependent ERK phosphorylation in cells treated with this compound.

  • Cell Culture: NCI-H358 cells are seeded in 96-well plates and cultured until they reach a suitable confluency.

  • Compound Treatment: Cells are incubated with varying concentrations of this compound for a specified period, typically 3 hours.[5]

  • Fixation and Permeabilization: The cells are fixed with formaldehyde and then permeabilized with a detergent-based solution to allow antibody entry.

  • Immunostaining: The fixed cells are incubated with primary antibodies specific for phosphorylated ERK (p-ERK) and total ERK. Subsequently, fluorescently labeled secondary antibodies are added.

  • Signal Detection and Quantification: The fluorescence intensity is measured using an imaging system. The ratio of p-ERK to total ERK is calculated to determine the extent of inhibition at different this compound concentrations. The IC50 value is then determined from the dose-response curve.

Cell Viability and Proliferation Assays (e.g., MTT Assay)

These assays measure the effect of this compound on cancer cell growth and survival.

  • Cell Seeding: Cancer cell lines (e.g., NCI-H2122, NCI-H358, MiaPaCa-2) are seeded in 96-well plates.[10]

  • Drug Incubation: Cells are treated with a range of concentrations of this compound, either as a single agent or in combination with other drugs, for a defined period (e.g., 72 hours).[10]

  • Reagent Addition: A reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active metabolism convert the MTT into a purple formazan product.

  • Solubilization and Absorbance Reading: The formazan crystals are dissolved in a solubilization solution, and the absorbance is measured at a specific wavelength using a plate reader.

  • Data Analysis: The absorbance values are proportional to the number of viable cells. The percentage of cell proliferation inhibition is calculated relative to untreated control cells, and IC50 values are determined.

Experimental_Workflow cluster_invitro In Vitro Cellular Assays cluster_assays Endpoint Assays start Start: KRAS G12C Cancer Cell Lines seed_cells Seed Cells in Multi-well Plates start->seed_cells treat_drug Treat with this compound (Dose-response) seed_cells->treat_drug incubate Incubate for Specified Duration treat_drug->incubate erk_assay p-ERK/Total ERK (In-Cell Western) incubate->erk_assay viability_assay Cell Viability (e.g., MTT) incubate->viability_assay analyze_data Data Analysis: Calculate IC50 erk_assay->analyze_data viability_assay->analyze_data end End: Determine Cellular Effects analyze_data->end

References

Methodological & Application

Application Notes and Protocols for MRTX-1257 in In Vitro Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MRTX-1257 is a potent, selective, and orally bioavailable small molecule inhibitor that covalently and irreversibly targets the cysteine residue of the KRAS G12C mutant protein.[1][2] The KRAS G12C mutation is a common oncogenic driver in various cancers, including non-small cell lung cancer and colorectal cancer.[3][4] this compound functions by binding to the switch-II pocket of KRAS G12C, locking it in an inactive, GDP-bound state.[5] This action prevents the downstream activation of signaling pathways, such as the MAPK pathway (RAF-MEK-ERK), which are crucial for tumor cell proliferation and survival.[5][6] These application notes provide detailed protocols for utilizing this compound in key in vitro cell-based assays to evaluate its biological activity.

Mechanism of Action: KRAS G12C Signaling Pathway Inhibition

This compound selectively targets the KRAS G12C mutant protein. The following diagram illustrates the canonical KRAS signaling pathway and the point of inhibition by this compound.

KRAS_Pathway RTK Receptor Tyrosine Kinase (RTK) GRB2 GRB2 RTK->GRB2 SOS1 SOS1 GRB2->SOS1 KRAS_GDP KRAS G12C (Inactive) GDP-bound SOS1->KRAS_GDP GEF activity KRAS_GTP KRAS G12C (Active) GTP-bound KRAS_GDP->KRAS_GTP GTP loading RAF RAF KRAS_GTP->RAF MRTX1257 This compound MRTX1257->KRAS_GDP Covalent & Irreversible Inhibition MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation Cell_Viability_Workflow start Start seed Seed KRAS G12C mutant cells in 96-well plates (e.g., 3,000-5,000 cells/well) start->seed incubate1 Incubate for 24 hours (37°C, 5% CO2) seed->incubate1 treat Treat cells with serial dilutions of this compound and DMSO control incubate1->treat incubate2 Incubate for 72 hours (37°C, 5% CO2) treat->incubate2 add_reagent Add CellTiter-Glo® Reagent incubate2->add_reagent incubate3 Incubate for 10 minutes at room temperature add_reagent->incubate3 read Measure luminescence (Plate Reader) incubate3->read analyze Analyze data and calculate IC50 read->analyze end End analyze->end Western_Blot_Workflow start Start seed Seed cells in 6-well plates to reach 70-80% confluency start->seed treat Treat with this compound (e.g., 100 nM) for various time points (1-72h) seed->treat lyse Lyse cells and collect protein treat->lyse quantify Quantify protein concentration (e.g., BCA assay) lyse->quantify sds_page Separate proteins by SDS-PAGE quantify->sds_page transfer Transfer proteins to a PVDF membrane sds_page->transfer block Block membrane (e.g., 5% non-fat milk) transfer->block primary_ab Incubate with primary antibodies (anti-KRAS G12C, anti-pERK, anti-ERK, anti-GAPDH) overnight at 4°C block->primary_ab secondary_ab Incubate with HRP-conjugated secondary antibody for 1 hour at RT primary_ab->secondary_ab visualize Visualize bands with ECL substrate and an imaging system secondary_ab->visualize end End visualize->end Clonogenic_Assay_Workflow start Start seed Seed a low density of cells (e.g., 100-1200 cells/well) in 6-well plates start->seed incubate1 Incubate for 12 hours for cell attachment seed->incubate1 treat Treat with this compound at various concentrations (e.g., 20 nM, 50 nM) incubate1->treat incubate2 Incubate for 24 or 48 hours treat->incubate2 replace_medium Replace with drug-free medium incubate2->replace_medium incubate3 Incubate for 7-14 days until colonies are visible replace_medium->incubate3 fix_stain Fix colonies with methanol and stain with crystal violet incubate3->fix_stain count Count colonies (>50 cells) fix_stain->count analyze Calculate survival fraction count->analyze end End analyze->end

References

Application Notes and Protocols: Oral Gavage Administration of MRTX-1257 in Mice

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MRTX-1257 is a potent, selective, and orally bioavailable small-molecule inhibitor of KRAS G12C.[1][2][3] It functions by covalently and irreversibly binding to the cysteine residue at position 12 of the mutant KRAS G12C protein.[4][5] This action locks the protein in an inactive, GDP-bound state, thereby inhibiting downstream signaling through the MAPK pathway, including the phosphorylation of ERK.[2][4][5] Preclinical studies in various mouse models have demonstrated that oral administration of this compound leads to significant tumor growth inhibition and, in some cases, complete and sustained tumor regression.[1][6][7][8]

These application notes provide a comprehensive overview and detailed protocols for the preparation and oral gavage administration of this compound in mice for preclinical research.

Quantitative Data Summary

The following tables summarize key quantitative data for the oral administration of this compound in mice based on published preclinical studies.

Table 1: this compound Dosage and Administration Schedule

ParameterValueSource
Dosage Range 1 - 100 mg/kg[1][6][7][8]
Commonly Used Dosages 3 mg/kg, 10 mg/kg, 30 mg/kg, 50 mg/kg, 100 mg/kg[1][2][6][9][10]
Administration Route Oral Gavage[1][2][11]
Frequency Daily[1][6][11]
Treatment Duration Varies by study, e.g., 30 days[1][6]

Table 2: Vehicle Formulations for Oral Administration

FormulationCompositionSource
Formulation 1 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline[6]
Formulation 2 Captisol (a modified cyclodextrin)[9][10]
Formulation 3 10% Captisol, 50 mM citrate buffer, pH 5.0[12]

Experimental Protocols

Materials and Equipment
  • This compound (crystalline solid)

  • Vehicle components (DMSO, PEG300, Tween-80, Saline, Captisol, citrate buffer)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional, for aiding dissolution)

  • Analytical balance

  • Appropriate size mice for the study (e.g., BALB/c, C57BL/6, athymic nude)

  • Animal handling and restraint devices

  • Oral gavage needles (stainless steel, flexible plastic, or disposable)

  • Syringes (1 mL)

  • Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

Preparation of this compound Formulation (Example using Formulation 1)
  • Calculate the required amount of this compound and vehicle components based on the desired final concentration and the number of animals to be dosed. Prepare a slight excess to account for any loss during preparation and administration.

  • Weigh the calculated amount of this compound powder using an analytical balance and place it in a sterile microcentrifuge tube.

  • Add 10% of the final volume of DMSO to the tube containing this compound.

  • Vortex the mixture until the this compound is completely dissolved. Gentle heating or sonication may be used to aid dissolution if necessary.

  • Sequentially add the remaining vehicle components: 40% PEG300, 5% Tween-80, and 45% saline. Vortex thoroughly after each addition to ensure a homogenous suspension.

  • Visually inspect the final formulation for complete dissolution and the absence of particulates.

  • Store the prepared formulation appropriately. For short-term storage, it can typically be kept at 4°C. For longer-term storage, consult the manufacturer's recommendations.

Oral Gavage Administration Protocol
  • Animal Handling and Restraint:

    • Gently but firmly restrain the mouse to immobilize its head and body. Proper handling is crucial to minimize stress and prevent injury to the animal.

  • Dosage Calculation and Syringe Preparation:

    • Calculate the volume of the this compound formulation to be administered based on the animal's body weight and the desired dosage (mg/kg).

    • Draw the calculated volume into a 1 mL syringe fitted with an appropriately sized oral gavage needle.

  • Gavage Procedure:

    • Ensure the gavage needle is straight and free of any burrs.

    • Gently insert the tip of the gavage needle into the mouse's mouth, aiming towards the side of the mouth to bypass the incisors.

    • Carefully advance the needle along the roof of the mouth and down the esophagus. The needle should pass with minimal resistance. If resistance is met, withdraw the needle and re-attempt.

    • Once the needle is properly positioned in the esophagus (the tip should be roughly at the level of the last rib), slowly depress the syringe plunger to deliver the formulation.

    • Administer the entire volume steadily.

    • Gently withdraw the gavage needle.

  • Post-Administration Monitoring:

    • Return the mouse to its cage and monitor it for any signs of distress, such as labored breathing, coughing, or lethargy.

    • Continue to monitor the animal's general health, body weight, and tumor growth (if applicable) throughout the study period.[11]

Visualizations

Signaling Pathway of this compound Action

KRAS_Pathway cluster_upstream Upstream Signaling cluster_downstream Downstream MAPK Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds SOS1 SOS1 (GEF) RTK->SOS1 Activates KRAS_G12C_GDP KRAS G12C (Inactive-GDP) KRAS_G12C_GTP KRAS G12C (Active-GTP) GAP GAP KRAS_G12C_GTP->GAP Hydrolyzes GTP to GDP RAF RAF KRAS_G12C_GTP->RAF Activates SOS1->KRAS_G12C_GDP Promotes GDP-GTP Exchange GAP->KRAS_G12C_GDP MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation Leads to This compound This compound This compound->KRAS_G12C_GDP Covalently binds and traps in inactive state

Caption: this compound inhibits the KRAS G12C signaling pathway.

Experimental Workflow for Oral Gavage Administration

Oral_Gavage_Workflow cluster_prep Preparation Phase cluster_admin Administration Phase cluster_post Post-Administration Phase Start Start: Experimental Design Formulation Prepare this compound Formulation Start->Formulation Animal_Prep Acclimate and Weigh Mice Start->Animal_Prep Dosage_Calc Calculate Dosage Volume Formulation->Dosage_Calc Animal_Prep->Dosage_Calc Restraint Gently Restrain Mouse Dosage_Calc->Restraint Gavage Perform Oral Gavage Restraint->Gavage Monitoring Monitor Animal Well-being and Tumor Growth Gavage->Monitoring Data_Collection Collect Endpoint Data (e.g., Tumor Volume, Biomarkers) Monitoring->Data_Collection End End of Study Data_Collection->End

References

Application Notes and Protocols: Utilizing MRTX-1257 in Combination with Radiotherapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

KRAS activating mutations are among the most prevalent oncogenic drivers and are frequently associated with resistance to radiotherapy in various cancers, including non-small cell lung cancer (NSCLC) and colorectal cancer.[1][2][3] The development of specific KRAS inhibitors has opened new avenues for combination therapies. MRTX-1257, a potent and selective covalent inhibitor of KRAS G12C, has demonstrated significant potential as a radiosensitizer.[1][2][3] Preclinical studies have shown that combining this compound with radiotherapy enhances the cytotoxic effects on KRAS G12C-mutated tumor cells and can induce durable responses, partly through the modulation of the tumor immune microenvironment.[1][2][3][4]

These application notes provide a comprehensive overview of the preclinical data and detailed protocols for combining this compound with radiotherapy, intended to guide researchers in designing and executing relevant experiments.

Data Presentation

In Vitro Radiosensitization of KRAS G12C-Mutated Cells

The combination of this compound and radiotherapy has been shown to significantly increase cell killing in KRAS G12C homozygous mutant cells compared to either treatment alone.

Cell LineKRAS StatusThis compound ConcentrationRadiation Dose (Gy)Normalized Survival Fraction (Combination)Normalized Survival Fraction (Control)p-value
CT26G12C+/+20 nM40.060.23< 0.0001
CT26G12C+/+50 nM40.040.23< 0.0001
CT26Wild-Type20 nM / 50 nMVariousNo significant radiosensitization--
LL2G12C+/- (heterozygous)VariousVariousNo significant variation in radiosensitivity--
LL2NRAS-/-VariousVariousWeak trend towards radiosensitization-0.07

Data synthesized from preclinical studies.[4][5]

In Vivo Efficacy in Syngeneic Mouse Models

The combination therapy has demonstrated significant tumor growth delay and even cures in immunocompetent mouse models.

Mouse ModelTumor Cell LineTreatment GroupsKey Outcomes
BALB/c (immunocompetent)CT26 KRAS G12C+/+1. Control2. This compound (50 mg/kg)3. Radiotherapy (6 Gy)4. This compound + Radiotherapy- 20% cure rate in the combination group.[1][2][3]- Significant reduction in tumor growth in the combination group.[4]- Enhanced anti-tumor immune memory in the combination group.[4]
Athymic Nude (immunodeficient)CT26 KRAS G12C+/+1. Control2. This compound (50 mg/kg)3. Radiotherapy (6 Gy)4. This compound + Radiotherapy- Increased efficacy of radiotherapy with the combination.[4]- Significantly reduced mean tumor volume at day 10 post-RT in the combination group.[4]- Improved survival with combination, but no durable responses (relapse occurred).[1][4]
BALB/c (immunocompetent)CT26 Wild-Type1. Control2. MRTX-12573. Radiotherapy4. This compound + Radiotherapy- No significant radiosensitizing effect observed.[4]

Data compiled from published preclinical findings.[1][2][3][4]

Signaling Pathways and Experimental Workflow

Proposed Signaling Pathway of this compound and Radiotherapy

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR) KRAS_G12C_GTP KRAS G12C (Active, GTP-bound) RTK->KRAS_G12C_GTP Activates KRAS_G12C_GDP KRAS G12C (Inactive, GDP-bound) KRAS_G12C_GTP->KRAS_G12C_GDP RAF RAF KRAS_G12C_GTP->RAF Activates PI3K PI3K KRAS_G12C_GTP->PI3K Activates MRTX1257 This compound MRTX1257->KRAS_G12C_GTP Inhibits (covalent binding) Radiosensitization Radiosensitization & Apoptosis MRTX1257->Radiosensitization Enhances MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation DNA_Damage DNA Damage DNA_Damage->Radiosensitization Radiotherapy Radiotherapy Radiotherapy->DNA_Damage

Caption: this compound inhibits the active KRAS G12C protein, blocking downstream signaling pathways that promote cell proliferation and survival. This inhibition enhances the DNA-damaging effects of radiotherapy, leading to increased radiosensitization and apoptosis.

General Experimental Workflow

G cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture Cell Culture (e.g., CT26 KRAS G12C+/+) Drug_Treatment This compound Treatment (e.g., 20-50 nM) Cell_Culture->Drug_Treatment Irradiation Irradiation (e.g., 0-8 Gy) Drug_Treatment->Irradiation Clonogenic_Assay Clonogenic Survival Assay Irradiation->Clonogenic_Assay Analysis_InVitro Data Analysis: Survival Fraction Calculation Clonogenic_Assay->Analysis_InVitro Tumor_Implantation Tumor Implantation (e.g., Subcutaneous in BALB/c mice) Treatment_Groups Treatment Groups: Control, this compound, RT, Combination Tumor_Implantation->Treatment_Groups Tumor_Monitoring Tumor Volume & Survival Monitoring Treatment_Groups->Tumor_Monitoring Immune_Analysis Immunophenotyping (Flow Cytometry) Treatment_Groups->Immune_Analysis Analysis_InVivo Data Analysis: Tumor Growth Curves, Survival Plots Tumor_Monitoring->Analysis_InVivo Immune_Analysis->Analysis_InVivo

Caption: A typical experimental workflow begins with in vitro validation of radiosensitization, followed by in vivo studies in mouse models to assess efficacy and immunological effects.

Experimental Protocols

In Vitro Clonogenic Survival Assay

This protocol details the steps to assess the radiosensitizing effect of this compound on tumor cell lines.

1. Cell Culture and Seeding:

  • Culture KRAS G12C mutant (e.g., CT26 KRAS G12C+/+) and wild-type (e.g., CT26 WT) cells in appropriate media (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.[3]

  • Harvest cells during the exponential growth phase using trypsin.

  • Count cells and seed them into 6-well plates at a density determined by the expected survival fraction for each radiation dose (e.g., 100 to 1200 cells/well for CT26 KRAS G12C+/+).[3]

  • Allow cells to attach for 12 hours at 37°C with 5% CO2.[3]

2. This compound Treatment:

  • Prepare stock solutions of this compound (provided by Mirati Therapeutics) by reconstituting it in a suitable vehicle like cyclodextrin Captisol.[3]

  • Dilute this compound to the desired final concentrations (e.g., 20 nM, 50 nM) in fresh cell culture medium.

  • Replace the medium in the 6-well plates with the this compound-containing medium or control medium.

3. Irradiation:

  • Irradiate the plates at various doses (e.g., 2, 4, 6, 8 Gy) using a calibrated irradiator (e.g., X-RAD 320).[3]

  • A sham-irradiated group (0 Gy) should be included for each treatment condition.

4. Post-Irradiation Incubation and Colony Formation:

  • After irradiation, incubate the cells for 48 hours with this compound.[4]

  • After 48 hours, replace the drug-containing medium with fresh, drug-free medium.[3]

  • Continue incubation for 7-14 days, or until colonies of at least 50 cells are visible.

5. Staining and Counting:

  • Wash the plates with PBS, fix the colonies with a methanol/acetic acid solution, and stain with crystal violet.

  • Count the number of colonies in each well.

6. Data Analysis:

  • Calculate the plating efficiency (PE) for the non-irradiated control group.

  • Calculate the surviving fraction (SF) for each treatment condition: SF = (number of colonies formed) / (number of cells seeded x PE).

  • Normalize the survival fractions to the non-irradiated control for each drug concentration.

  • Plot the normalized survival fractions on a log scale against the radiation dose and fit the data to a linear-quadratic model to assess radiosensitization.[6]

In Vivo Tumor Growth Delay Study

This protocol outlines the procedure for evaluating the efficacy of combined this compound and radiotherapy in a syngeneic mouse model.

1. Animal Models and Tumor Implantation:

  • Use immunocompetent mice (e.g., 6-8 week old female BALB/c) for studying immune effects or immunodeficient mice (e.g., athymic nude) as needed.[1][2][3]

  • Subcutaneously inject a suspension of tumor cells (e.g., 5 x 10^5 CT26 KRAS G12C+/+ cells) into the flank of each mouse.

2. Tumor Growth and Treatment Initiation:

  • Monitor tumor growth by measuring with calipers every 2-3 days. Calculate tumor volume using the formula: (length x width^2) / 2.

  • When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment groups (typically n=5-10 mice per group):

    • Group 1: Vehicle control

    • Group 2: this compound alone

    • Group 3: Radiotherapy alone

    • Group 4: this compound + Radiotherapy

3. Drug and Radiotherapy Administration:

  • This compound Administration: Administer this compound orally (e.g., 50 mg/kg) for a specified schedule. A multi-dose schedule has been shown to be effective (e.g., three administrations).[5]

  • Radiotherapy: Anesthetize the mice and shield the non-tumor-bearing parts of the body. Deliver a single dose of radiation (e.g., 6 Gy) to the tumor using a small animal irradiator.[4]

4. Monitoring and Endpoints:

  • Continue to monitor tumor volume and body weight regularly.

  • The primary endpoints are typically tumor growth delay (time for tumors to reach a certain volume) and overall survival.

  • A "cure" may be defined as a tumor-free state for a prolonged period (e.g., 90 days) after treatment.

5. Immunophenotyping (Optional):

  • At a specified time point after treatment, tumors can be excised, dissociated into single-cell suspensions, and stained with fluorescently-labeled antibodies against various immune cell markers (e.g., CD4, CD8, dendritic cells, monocytes).[1][2][3]

  • Analyze the cell populations using flow cytometry to assess changes in the tumor immune microenvironment.[1][2][3]

Conclusion

The combination of the KRAS G12C inhibitor this compound with radiotherapy presents a promising therapeutic strategy for KRAS G12C-mutated cancers.[1][2][3] The preclinical data strongly support a synergistic interaction, leading to enhanced tumor cell killing and, in immunocompetent models, durable anti-tumor responses. The provided protocols offer a framework for researchers to further investigate this combination, optimize treatment schedules, and elucidate the underlying mechanisms of radiosensitization and immune modulation. Future studies, including clinical trials, are warranted to translate these preclinical findings into effective patient therapies.[7][8]

References

Assessing the Efficacy of MRTX-1257 in 3D Spheroid Cultures: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Three-dimensional (3D) spheroid cultures are increasingly recognized as more physiologically relevant models for anti-cancer drug screening compared to traditional 2D cell monolayers. These models better recapitulate the complex tumor microenvironment, including cell-cell interactions, nutrient and oxygen gradients, and drug penetration barriers. This document provides detailed protocols and application notes for assessing the efficacy of MRTX-1257, a potent and selective KRAS G12C inhibitor, in 3D spheroid cultures.

This compound is an orally available, irreversible covalent inhibitor of the KRAS G12C mutant protein.[1][2] The KRAS G12C mutation is a key driver in several cancers, including non-small cell lung cancer (NSCLC) and colorectal cancer.[3] this compound specifically binds to the cysteine residue at position 12 of the mutated KRAS protein, locking it in an inactive, GDP-bound state.[2] This prevents the downstream activation of signaling pathways, primarily the MAPK/ERK pathway, which are crucial for tumor cell proliferation and survival.[4]

Signaling Pathway

The KRAS protein is a central node in cellular signaling, integrating signals from receptor tyrosine kinases (RTKs) to activate downstream effector pathways. The G12C mutation leads to constitutive activation of KRAS, driving oncogenesis. This compound's mechanism of action is to specifically inhibit this mutated form of KRAS.

KRAS_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK RTK KRAS_G12C_GDP KRAS G12C (GDP-bound) Inactive RTK->KRAS_G12C_GDP GEF/SOS KRAS_G12C_GTP KRAS G12C (GTP-bound) Active KRAS_G12C_GDP->KRAS_G12C_GTP GTP loading RAF RAF KRAS_G12C_GTP->RAF PI3K PI3K KRAS_G12C_GTP->PI3K MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation MRTX1257 This compound MRTX1257->KRAS_G12C_GDP Covalent Inhibition Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assays cluster_analysis Data Analysis Cell_Culture 2D Cell Culture (KRAS G12C mutant) Spheroid_Formation 3D Spheroid Formation (ULA plates) Cell_Culture->Spheroid_Formation Drug_Treatment This compound Treatment (Dose-response) Spheroid_Formation->Drug_Treatment Viability_Assay Viability Assay (CellTiter-Glo 3D) Drug_Treatment->Viability_Assay Target_Engagement Target Engagement (pERK AlphaLISA) Drug_Treatment->Target_Engagement Imaging Imaging (Spheroid size) Drug_Treatment->Imaging IC50_Viability IC50 Calculation (Viability) Viability_Assay->IC50_Viability IC50_pERK IC50 Calculation (pERK Inhibition) Target_Engagement->IC50_pERK Morphology_Analysis Morphological Analysis Imaging->Morphology_Analysis Logical_Relationships Hypothesis Hypothesis: This compound inhibits KRAS G12C spheroid growth Experiment Experiment: Treat spheroids with this compound and measure outcomes Hypothesis->Experiment Data_Collection Data Collection: - Viability (ATP) - pERK levels - Spheroid size Experiment->Data_Collection Analysis Data Analysis: - IC50 calculation - Statistical comparison Data_Collection->Analysis Conclusion Conclusion: Efficacy of this compound in a physiologically relevant model Analysis->Conclusion

References

Application Notes and Protocols: MRTX-1257 Treatment in H358 and MIA PaCa-2 Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive overview of the effects of MRTX-1257, a potent and selective KRAS G12C inhibitor, on the H358 non-small cell lung cancer and MIA PaCa-2 pancreatic cancer cell lines. This document is intended for researchers, scientists, and drug development professionals interested in the preclinical evaluation of KRAS G12C inhibitors.

Introduction

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers. The G12C mutation is a common KRAS alteration that leads to constitutive activation of downstream signaling pathways, promoting cell proliferation, survival, and tumor growth. This compound is a covalent inhibitor that specifically and irreversibly binds to the cysteine residue of the KRAS G12C mutant protein, locking it in an inactive state. This targeted inhibition has shown significant anti-tumor activity in preclinical models of KRAS G12C-mutated cancers.

Data Presentation

The following tables summarize the quantitative effects of this compound on the H358 and MIA PaCa-2 cell lines.

Table 1: In Vitro Efficacy of this compound in H358 and MIA PaCa-2 Cell Lines

Cell LineCancer TypeParameterValueReference
H358Non-Small Cell Lung CancerIC50 (pERK Inhibition)1 nM[1][2][3]
MIA PaCa-2Pancreatic Ductal AdenocarcinomaGI50 (Cell Viability)2.88 nM[1]

Table 2: Effect of this compound on Downstream Signaling Pathways

Cell LineProteinEffectQuantitative Change (Illustrative)
H358pERKInhibition>90% reduction at 10 nM
H358pAKTInhibition~50% reduction at 10 nM
H358pS6InhibitionSignificant reduction
MIA PaCa-2pERKInhibition>90% reduction at 10 nM
MIA PaCa-2pAKTInhibition~60% reduction at 10 nM

Note: Quantitative change values are illustrative based on typical responses to KRAS G12C inhibitors and may vary based on experimental conditions.

Table 3: Effect of this compound on Cell Cycle Progression (Illustrative)

Cell LineTreatment% G0/G1 Phase% S Phase% G2/M Phase
H358Vehicle (DMSO)45%35%20%
H358This compound (10 nM)65%20%15%
MIA PaCa-2Vehicle (DMSO)50%30%20%
MIA PaCa-2This compound (10 nM)70%15%15%

Note: The cell cycle distribution percentages are illustrative of the expected G1 arrest induced by KRAS G12C inhibition and are not based on specific experimental data for this compound, which was not available in the search results.

Mandatory Visualizations

KRAS_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) KRAS_G12C KRAS G12C (Active) RTK->KRAS_G12C Activates RAF RAF KRAS_G12C->RAF Activates PI3K PI3K KRAS_G12C->PI3K Activates MEK MEK RAF->MEK Activates ERK ERK MEK->ERK Activates Proliferation_Survival Cell Proliferation, Survival, Growth ERK->Proliferation_Survival AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates mTOR->Proliferation_Survival MRTX1257 This compound MRTX1257->KRAS_G12C Inhibits

Caption: KRAS G12C Signaling Pathway and this compound Inhibition.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Culture Culture H358 and MIA PaCa-2 cells Seeding Seed cells in appropriate plates Cell_Culture->Seeding Treatment Treat cells with this compound (e.g., 24, 48, 72 hours) Seeding->Treatment Drug_Prep Prepare this compound serial dilutions Drug_Prep->Treatment Viability Cell Viability Assay (MTT/CellTiter-Glo) Treatment->Viability Western Western Blot Analysis (pERK, pAKT, etc.) Treatment->Western Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Treatment->Cell_Cycle

Caption: General Experimental Workflow for this compound Treatment.

Drug_Mechanism KRAS_G12C_On Active KRAS G12C (GTP-bound) Downstream_Signaling Constitutive Downstream Signaling (MAPK, PI3K) KRAS_G12C_On->Downstream_Signaling KRAS_G12C_Off Inactive KRAS G12C (GDP-bound) Tumor_Growth Uncontrolled Cell Proliferation & Survival Downstream_Signaling->Tumor_Growth MRTX1257 MRTX1257 MRTX1257->KRAS_G12C_On Covalently binds & traps in 'Off' state Signaling_Inhibition Inhibition of Downstream Signaling KRAS_G12C_Off->Signaling_Inhibition Anti_Tumor_Effect Cell Cycle Arrest & Reduced Proliferation Signaling_Inhibition->Anti_Tumor_Effect

References

Application Note and Protocol: Flow Cytometry Analysis of Immune Cells Following MRTX-1257 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

KRAS is one of the most frequently mutated oncogenes in human cancers, with the KRAS G12C mutation being particularly prevalent in non-small cell lung cancer (NSCLC), colorectal cancer, and pancreatic cancer.[1] For decades, KRAS was considered "undruggable" until the development of specific inhibitors targeting the KRAS G12C mutation.[1] MRTX-1257 (adagrasib) is a potent and selective, irreversible covalent inhibitor of KRAS G12C.[2] It traps the KRAS G12C protein in an inactive state, thereby inhibiting downstream signaling pathways involved in cell growth and proliferation.[2][3]

Recent studies have revealed that beyond its direct tumor-cell-intrinsic effects, this compound significantly remodels the tumor microenvironment (TME).[4][5][6] Inhibition of KRAS G12C signaling can reverse the immunosuppressive TME, leading to an increase in the infiltration and activation of cytotoxic T lymphocytes and a decrease in immunosuppressive cell populations.[4][7] These immunomodulatory effects have generated significant interest in combining this compound with immunotherapies like checkpoint inhibitors.[3][4][8]

Flow cytometry is an indispensable tool for characterizing the complex changes within the TME following treatment with targeted therapies like this compound. It allows for the high-throughput, quantitative analysis of multiple immune cell subsets and their activation and exhaustion states at a single-cell level. This application note provides a detailed protocol for the flow cytometric analysis of immune cells from tumor samples treated with this compound, enabling researchers to effectively evaluate the immunomodulatory impact of this novel therapy.

Data Presentation: Summary of Immune Cell Changes Post-MRTX-1257 Treatment

The following tables summarize the quantitative changes observed in various immune cell populations in preclinical models following this compound administration. These findings highlight the shift towards a more pro-inflammatory and anti-tumor immune phenotype.

Table 1: Changes in Lymphoid Cell Populations

Cell TypeChange Observed with this compoundReference
CD8+ T CellsIncreased infiltration and activation[5][7]
Conventional CD4+ T CellsIncreased proportion[9][10]
Regulatory T Cells (Tregs)Increased infiltration (in some models)[6]
Natural Killer (NK) Cells---[11]
4-1BB+ CD8+ T CellsIncreased[12]
4-1BB+ CD4+ T CellsIncreased[12]

Table 2: Changes in Myeloid Cell Populations

Cell TypeChange Observed with this compoundReference
M1-like MacrophagesIncreased infiltration[5]
M2-like MacrophagesDecreased proportion[9]
Dendritic Cells (DCs)Increased proportion[5][9][10]
Type 2 Dendritic Cells (cDC2)Increased proportion[9][10]
Inflammatory MonocytesIncreased proportion[9][10]
Myeloid-Derived Suppressor Cells (MDSCs)Reduced infiltration[5]

Table 3: Changes in Immune Checkpoint and Activation Markers

MarkerCell Type(s)Change Observed with this compoundReference
PD-L1Tumor cells, Myeloid cellsDecreased expression[9][10]
Granzyme BT Cells---[11]
IFN-γT Cells---[11]
CTLA-4T Cells---[11]
PD-1T Cells---[11]
TIM-3T Cells---[11]

Signaling Pathway and Experimental Workflow

This compound Mechanism of Action

MRTX1257_Mechanism cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) KRAS_G12C_GDP KRAS G12C (Inactive, GDP-bound) RTK->KRAS_G12C_GDP SOS1 KRAS_G12C_GTP KRAS G12C (Active, GTP-bound) KRAS_G12C_GTP->KRAS_G12C_GDP GAP RAF RAF KRAS_G12C_GTP->RAF KRAS_G12C_GDP->KRAS_G12C_GTP GEF MRTX1257 This compound MRTX1257->KRAS_G12C_GDP Covalent Binding (Irreversible) MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Caption: this compound inhibits the KRAS G12C signaling pathway.

Flow Cytometry Experimental Workflow

Flow_Cytometry_Workflow cluster_sample_prep Sample Preparation cluster_staining Cell Staining cluster_analysis Data Acquisition & Analysis Tumor Tumor Tissue (from this compound treated & control mice) Dissociation Mechanical & Enzymatic Dissociation Tumor->Dissociation SingleCell Single-Cell Suspension Dissociation->SingleCell FcBlock Fc Receptor Block SingleCell->FcBlock SurfaceStain Surface Marker Staining (Lymphoid & Myeloid Panels) FcBlock->SurfaceStain FixPerm Fixation & Permeabilization (for intracellular markers) SurfaceStain->FixPerm IntraStain Intracellular Marker Staining FixPerm->IntraStain Acquisition Flow Cytometry Acquisition IntraStain->Acquisition Gating Gating Strategy (Identify Immune Populations) Acquisition->Gating Quantification Quantification & Statistical Analysis Gating->Quantification

Caption: Workflow for flow cytometry analysis of tumor-infiltrating immune cells.

Experimental Protocols

I. Preparation of Single-Cell Suspension from Tumor Tissue
  • Tissue Collection: Excise tumors from this compound-treated and vehicle-treated control animals. Place tumors in ice-cold RPMI-1640 medium.

  • Mechanical Dissociation: In a sterile petri dish on ice, mince the tumor tissue into small pieces (approx. 1-2 mm³) using a sterile scalpel.

  • Enzymatic Digestion: Transfer the minced tissue into a 50 mL conical tube containing 5-10 mL of digestion buffer (e.g., RPMI-1640 with 1 mg/mL Collagenase IV and 0.1 mg/mL DNase I).

  • Incubation: Incubate the tissue suspension at 37°C for 30-60 minutes with gentle agitation.

  • Homogenization: Further dissociate the tissue by gently passing the suspension through an 18G needle several times.

  • Filtration: Pass the cell suspension through a 70 µm cell strainer into a fresh 50 mL conical tube to remove any remaining clumps.

  • Washing: Wash the cells by adding 20 mL of FACS buffer (PBS with 2% FBS and 2 mM EDTA) and centrifuging at 300-400 x g for 5-7 minutes at 4°C.

  • Red Blood Cell Lysis (Optional): If significant red blood cell contamination is present, resuspend the cell pellet in 1-2 mL of ACK lysis buffer and incubate for 2-3 minutes at room temperature. Quench the reaction by adding 10 mL of FACS buffer and centrifuge as before.

  • Cell Counting: Resuspend the cell pellet in an appropriate volume of FACS buffer and perform a cell count using a hemocytometer or an automated cell counter. Adjust the cell concentration to 1-2 x 10⁷ cells/mL.

II. Antibody Staining for Flow Cytometry

Proposed Antibody Panels:

  • Lymphoid Panel:

    • CD45 (Distinguishes hematopoietic cells)

    • CD3 (T cell marker)

    • CD4 (Helper T cell marker)

    • CD8a (Cytotoxic T cell marker)

    • FoxP3 (Regulatory T cell marker - intracellular)

    • CD44 (Activation/memory marker)

    • CD62L (Naive T cell marker)

    • PD-1 (Exhaustion marker)

    • TIM-3 (Exhaustion marker)

    • GZMB (Granzyme B - intracellular)

  • Myeloid Panel:

    • CD45 (Distinguishes hematopoietic cells)

    • CD11b (Myeloid marker)

    • Ly6G (Neutrophil marker)

    • Ly6C (Monocyte marker)

    • F4/80 (Macrophage marker)

    • CD11c (Dendritic cell marker)

    • MHC-II (Antigen presentation marker)

    • CD86 (Co-stimulatory marker)

    • PD-L1 (Immune checkpoint ligand)

Staining Procedure:

  • Cell Aliquoting: Aliquot 1-2 x 10⁶ cells per well into a 96-well V-bottom plate.

  • Fc Receptor Blocking: Centrifuge the plate at 300-400 x g for 3-5 minutes, discard the supernatant, and resuspend the cells in 50 µL of Fc block solution (e.g., anti-mouse CD16/32) diluted in FACS buffer. Incubate for 10-15 minutes at 4°C.

  • Surface Staining: Without washing, add 50 µL of the surface antibody cocktail (containing pre-titrated amounts of each antibody) to each well. Gently mix and incubate for 30 minutes at 4°C in the dark.

  • Washing: Wash the cells twice with 150-200 µL of FACS buffer per well, centrifuging at 300-400 x g for 3-5 minutes between washes.

  • Intracellular Staining (for FoxP3, GZMB):

    • After the final wash from surface staining, resuspend the cells in 100 µL of a fixation/permeabilization buffer (e.g., FoxP3/Transcription Factor Staining Buffer Set) according to the manufacturer's instructions. Incubate for 30-60 minutes at 4°C in the dark.

    • Wash the cells twice with 150-200 µL of permeabilization buffer.

    • Resuspend the cells in 100 µL of the intracellular antibody cocktail diluted in permeabilization buffer. Incubate for 30-45 minutes at 4°C in the dark.

    • Wash the cells twice with 150-200 µL of permeabilization buffer.

  • Final Resuspension: Resuspend the cells in 200 µL of FACS buffer for acquisition on the flow cytometer.

III. Data Acquisition and Analysis
  • Instrument Setup: Use a properly calibrated flow cytometer. Set up compensation controls using single-stained beads or cells for each fluorochrome in the panel.

  • Data Acquisition: Acquire data for a sufficient number of events (e.g., 100,000 - 500,000 events per sample) to ensure robust statistical analysis of rare populations.

  • Gating Strategy:

    • Gate on single cells using forward scatter area (FSC-A) vs. forward scatter height (FSC-H).

    • Gate on live cells using a viability dye (if used) or by light scatter properties.

    • From the live, single cells, gate on CD45+ hematopoietic cells.

    • For the Lymphoid Panel:

      • Gate on CD3+ T cells.

      • From the T cells, separate CD4+ and CD8+ populations.

      • Analyze activation (CD44) and exhaustion (PD-1, TIM-3) markers on both CD4+ and CD8+ T cells.

      • Within the CD4+ population, identify Tregs by gating on FoxP3+ cells.

    • For the Myeloid Panel:

      • From the CD45+ population, gate on CD11b+ myeloid cells.

      • Identify macrophages (F4/80+), dendritic cells (CD11c+), and monocytes (Ly6C+).

      • Analyze the expression of MHC-II, CD86, and PD-L1 on these myeloid populations.

  • Data Analysis: Use a flow cytometry analysis software (e.g., FlowJo, FCS Express) to perform the gating and quantify the percentage and absolute number of each immune cell population. Perform statistical analysis to compare the results between this compound-treated and control groups.

Conclusion

This application note provides a comprehensive framework for utilizing flow cytometry to dissect the immunological consequences of this compound treatment. The provided protocols and data summaries offer a valuable resource for researchers investigating the interplay between KRAS G12C inhibition and the anti-tumor immune response. By systematically analyzing the changes in the tumor immune microenvironment, scientists can gain deeper insights into the mechanism of action of this compound and inform the rational design of combination therapies to improve patient outcomes.

References

Troubleshooting & Optimization

Technical Support Center: MRTX-1257 Solubility and Preparation in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the solubility and preparation of MRTX-1257 in DMSO. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data presented in a clear and accessible format.

Solubility and Stock Solution Parameters

The following table summarizes the key quantitative data for preparing this compound solutions in DMSO.

ParameterValueNotesSource(s)
Molecular Weight 565.71 g/mol [1][2]
Solubility in DMSO 55 mg/mL (97.22 mM)Requires sonication to achieve.[1][2][3]
100 mg/mL (176.76 mM)[4]
Storage of Powder -20°C for up to 3 years[4]
Storage of DMSO Stock Solution -20°C for 1 monthStored under nitrogen.[1]
-80°C for 6 months to 1 yearStored under nitrogen. Aliquot to avoid freeze-thaw cycles.[1][4]

Experimental Protocols

Protocol 1: Preparation of a Concentrated this compound Stock Solution in DMSO

This protocol details the steps for preparing a high-concentration stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous or newly opened dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Ultrasonic water bath

Procedure:

  • Equilibration: Allow the this compound vial and DMSO to equilibrate to room temperature before opening to prevent condensation.

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile tube.

  • Solvent Addition: Add the calculated volume of fresh, high-quality DMSO to achieve the desired concentration (e.g., 55 mg/mL or 100 mg/mL).

  • Dissolution:

    • Vortex the solution vigorously for 1-2 minutes.

    • For optimal dissolution, sonicate the solution in an ultrasonic water bath.[1][2][3] Some protocols suggest warming the solution to 37°C to aid solubility.[3]

  • Verification: Visually inspect the solution to ensure that all the powder has completely dissolved and the solution is clear.

  • Aliquoting and Storage:

    • To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes.[5][6]

    • Store the aliquots at -80°C for long-term storage (up to 6 months or 1 year) or at -20°C for short-term storage (up to 1 month).[1][4] It is recommended to store under nitrogen.[1]

Mandatory Visualizations

Diagram 1: this compound Stock Solution Preparation Workflow

cluster_prep Preparation Workflow start Start: Equilibrate This compound and DMSO weigh Weigh this compound Powder start->weigh add_dmso Add Fresh DMSO weigh->add_dmso dissolve Vortex and Sonicate (Warm to 37°C if needed) add_dmso->dissolve verify Visually Verify Complete Dissolution dissolve->verify verify->dissolve Precipitate Observed aliquot Aliquot into Single-Use Volumes verify->aliquot Clear Solution store Store at -20°C or -80°C aliquot->store end End: Ready for Use store->end

Caption: Workflow for preparing this compound stock solution in DMSO.

Diagram 2: Troubleshooting Solubility Issues

cluster_troubleshooting Troubleshooting Guide start Problem: this compound Not Dissolving check_dmso Is the DMSO fresh/anhydrous? start->check_dmso check_sonication Was sonication performed? check_dmso->check_sonication Yes action_dmso Action: Use new, anhydrous DMSO. check_dmso->action_dmso No check_warming Was the solution warmed to 37°C? check_sonication->check_warming Yes action_sonicate Action: Sonicate until the solution is clear. check_sonication->action_sonicate No action_warm Action: Gently warm the solution. check_warming->action_warm No end Resolution: Clear Stock Solution check_warming->end Yes action_dmso->check_sonication action_sonicate->check_warming action_warm->end

Caption: Decision tree for troubleshooting this compound solubility in DMSO.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: What is the maximum solubility of this compound in DMSO?

A1: The reported solubility of this compound in DMSO is as high as 100 mg/mL (176.76 mM)[4], with other sources confirming solubility at 55 mg/mL (97.22 mM) with the use of sonication.[1][2][3]

Q2: I am having trouble dissolving this compound in DMSO. What should I do?

A2: If you are encountering solubility issues, consider the following troubleshooting steps:

  • Use Fresh DMSO: DMSO is hygroscopic, meaning it readily absorbs moisture from the air. This moisture can significantly reduce the solubility of compounds.[1][4] Always use newly opened or anhydrous DMSO for the best results.

  • Apply Sonication: Sonication is often necessary to fully dissolve this compound in DMSO.[1][2][3] Place your sample in an ultrasonic water bath until the solution becomes clear.

  • Gentle Warming: Gently warming the solution to 37°C can help improve solubility.[3]

  • Vortexing: Ensure you have vortexed the solution thoroughly before and after sonication.

Q3: How should I store my this compound stock solution in DMSO?

A3: To maintain the stability and efficacy of your this compound stock solution, it is crucial to:

  • Aliquot: Divide the stock solution into single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound.[5][6]

  • Store at Low Temperatures: For short-term storage (up to one month), -20°C is suitable.[1] For long-term storage (6 months to a year), -80°C is recommended.[1][4]

  • Store Under Nitrogen: Some suppliers recommend storing the stock solution under nitrogen to protect it from oxidation and moisture.[1]

Q4: Can I use a DMSO stock solution that has been stored for more than a month at -20°C?

A4: While some sources suggest storage for "several months" at -20°C[3], it is generally recommended to use the solution within one month when stored at this temperature.[1][4][6] If the solution has been stored for longer, its efficacy should be re-verified. For longer-term storage, -80°C is the preferred temperature.

Q5: What is the recommended final concentration of DMSO for in vitro cell-based assays?

A5: To avoid cellular toxicity from the solvent, the final concentration of DMSO in your cell culture medium should typically be less than 0.5%.[6] It is also essential to include a vehicle control in your experiments, which consists of the culture medium with the same final concentration of DMSO as your experimental samples.[6]

References

Technical Support Center: Optimizing MRTX-1257 Formulation for In Vivo Delivery

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the formulation of MRTX-1257 for in vivo delivery. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent, selective, and orally active irreversible covalent inhibitor of KRAS G12C.[1][2] It specifically targets the cysteine residue of the G12C mutant KRAS protein, locking it in an inactive, GDP-bound state.[1] This prevents downstream signaling through pathways like the MAPK and PI3K-AKT pathways, thereby inhibiting the proliferation of cancer cells harboring this mutation.[1]

Q2: What are the primary challenges in formulating this compound for in vivo studies?

A2: The main challenge with this compound is its poor aqueous solubility.[3][4] This can lead to difficulties in preparing a stable and homogeneous formulation, which may result in inaccurate dosing, low bioavailability, and precipitation of the compound.[3][4]

Q3: What are the recommended starting doses for in vivo mouse studies?

A3: Recommended starting doses for this compound in mouse xenograft models typically range from 1 mg/kg to 100 mg/kg, administered orally once daily.[5] Studies have shown that doses within this range can lead to significant tumor growth inhibition and even regression.[5] The optimal dose should be determined empirically for your specific tumor model.

Troubleshooting Guides

Issue 1: this compound Formulation is Cloudy or Shows Precipitation

Potential Cause: Poor solubility of this compound in the chosen vehicle. The use of hygroscopic (moisture-absorbing) DMSO can also reduce solubility.[1]

Solutions:

  • Vehicle Optimization: Several vehicle formulations have been successfully used for in vivo delivery of this compound. Consider trying one of the validated formulations listed in the tables below.

  • Use Fresh DMSO: Always use fresh, anhydrous DMSO to prepare your stock solution, as moisture can significantly decrease the solubility of this compound.[1]

  • Sonication and Heating: Gentle heating and/or sonication can help to dissolve the compound. However, be cautious to avoid degradation of this compound.

  • Particle Size Reduction: While not a simple lab procedure, reducing the particle size of the solid compound through techniques like micronization can improve its dissolution rate.

Issue 2: Inconsistent or No Therapeutic Effect Observed In Vivo

Potential Cause: This can stem from several factors including poor bioavailability due to formulation issues, suboptimal dosing, or resistance of the tumor model.

Solutions:

  • Confirm Formulation Integrity: Ensure your formulation is a clear solution or a homogenous suspension immediately before administration. Any precipitation will lead to under-dosing. Prepare the formulation fresh daily.

  • Dose Escalation Study: If you are not observing the expected therapeutic effect, a dose-escalation study may be necessary to determine the maximum tolerated dose (MTD) and the optimal effective dose for your specific animal model.

  • Pharmacokinetic (PK) Study: Conduct a pilot PK study to measure the concentration of this compound in the plasma and tumor tissue over time. This will help you understand if the drug is being absorbed and reaching its target.

  • Assess Target Engagement: Analyze downstream biomarkers to confirm that this compound is hitting its target. A significant decrease in the phosphorylation of ERK (p-ERK) is a reliable indicator of target engagement.

Issue 3: Adverse Effects or Toxicity Observed in Animals

Potential Cause: Toxicity can be caused by the compound itself or by the vehicle used for formulation. High concentrations of some solvents, like DMSO, can be toxic to animals.[4]

Solutions:

  • Vehicle Toxicity Control: Always include a vehicle-only control group in your study to differentiate between vehicle-induced toxicity and compound-specific effects.

  • Reduce Solvent Concentration: If you suspect vehicle toxicity, try to reduce the concentration of potentially toxic solvents like DMSO in your formulation.

  • Monitor Animal Health: Closely monitor the animals for any signs of distress, including weight loss, changes in behavior, or signs of irritation at the injection site.[6] If adverse effects are observed, consider reducing the dose or the frequency of administration.

  • Alternative Administration Route: While oral gavage is common, other routes like intraperitoneal (IP) injection might be considered, though they may also come with their own set of vehicle-related challenges.

Data Presentation

Table 1: Solubility of this compound in Different Solvents
SolventConcentrationNotes
DMSO100 mg/mL (176.76 mM)Use fresh, anhydrous DMSO as moisture can reduce solubility.[1]
Ethanol30 mg/mL
WaterInsoluble
Table 2: Recommended In Vivo Formulations for Oral Administration
Vehicle CompositionAchievable ConcentrationFormulation Type
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (4.42 mM)Clear solution
10% DMSO, 90% (20% SBE-β-CD in Saline)2.5 mg/mL (4.42 mM)Suspended solution (requires sonication)
10% DMSO, 90% Corn Oil≥ 2.5 mg/mL (4.42 mM)Clear solution

Experimental Protocols

Protocol 1: Preparation of this compound Formulation (Clear Solution)

This protocol is for preparing a 1 mg/mL solution of this compound in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.

Materials:

  • This compound powder

  • Anhydrous DMSO

  • PEG300

  • Tween-80

  • Sterile Saline (0.9% NaCl)

Procedure:

  • Prepare a stock solution of this compound in DMSO. For example, dissolve 10 mg of this compound in 1 mL of DMSO to get a 10 mg/mL stock solution.

  • In a sterile tube, add the required volume of the DMSO stock solution. For a final concentration of 1 mg/mL, you would use 100 µL of the 10 mg/mL stock for a final volume of 1 mL.

  • Add 400 µL of PEG300 to the tube and vortex until the solution is clear.

  • Add 50 µL of Tween-80 and vortex thoroughly.

  • Add 450 µL of sterile saline to bring the final volume to 1 mL and vortex until the solution is homogenous.

  • Visually inspect the solution to ensure it is clear before administration.

Mandatory Visualizations

KRAS_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factor_Receptor Growth Factor Receptor KRAS_G12C_GDP KRAS G12C (Inactive - GDP bound) Growth_Factor_Receptor->KRAS_G12C_GDP SOS KRAS_G12C_GTP KRAS G12C (Active - GTP bound) KRAS_G12C_GTP->KRAS_G12C_GDP GAP RAF RAF KRAS_G12C_GTP->RAF PI3K PI3K KRAS_G12C_GTP->PI3K KRAS_G12C_GDP->KRAS_G12C_GTP GTP loading MRTX1257 This compound MRTX1257->KRAS_G12C_GDP Covalently binds & locks in inactive state MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation_Survival Cell Proliferation & Survival ERK->Proliferation_Survival AKT AKT PI3K->AKT AKT->Proliferation_Survival

Caption: this compound inhibits the KRAS G12C signaling pathway.

Experimental_Workflow Start Start Formulation_Preparation This compound Formulation Preparation Start->Formulation_Preparation Animal_Model Tumor Cell Implantation in Mice Start->Animal_Model Treatment Administer this compound or Vehicle Formulation_Preparation->Treatment Tumor_Growth Tumor Growth to Desired Size Animal_Model->Tumor_Growth Randomization Randomize Mice into Treatment Groups Tumor_Growth->Randomization Randomization->Treatment Monitoring Monitor Tumor Volume & Animal Health Treatment->Monitoring Endpoint Endpoint Analysis (e.g., Tumor Weight, Biomarkers) Monitoring->Endpoint Data_Analysis Data Analysis Endpoint->Data_Analysis

References

Technical Support Center: Overcoming Acquired Resistance to MRTX-1257

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is a resource for researchers, scientists, and drug development professionals investigating acquired resistance to MRTX-1257 (adagrasib), a selective inhibitor of KRAS G12C. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support your research.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of acquired resistance to this compound?

Acquired resistance to this compound can be broadly categorized into two main types: "on-target" and "off-target" mechanisms.

  • On-target mechanisms involve alterations to the KRAS G12C protein itself. These can include secondary mutations in the KRAS gene that either prevent this compound from binding effectively or lock KRAS in its active, GTP-bound state.[1][2] High-level amplification of the KRAS G12C allele has also been observed.[1][2]

  • Off-target mechanisms involve the activation of alternative signaling pathways that bypass the need for KRAS G12C signaling.[3][4] This can occur through various genetic and non-genetic alterations, including:

    • Reactivation of the MAPK pathway: Activating mutations in other RAS isoforms (like NRAS or HRAS) or downstream components like BRAF and MAP2K1 (MEK1) can restore pathway activity.[1][2]

    • Activation of the PI3K/AKT/mTOR pathway: Gain-of-function mutations in PIK3CA or loss-of-function mutations in the tumor suppressor PTEN can lead to the activation of this parallel survival pathway.[2][3]

    • Receptor Tyrosine Kinase (RTK) activation: Amplification or activating mutations in RTKs such as MET, EGFR, and FGFR can drive signaling through both the MAPK and PI3K/AKT pathways.[1][2]

    • Histologic transformation: In some cases, lung adenocarcinoma can transform into squamous cell carcinoma, a different subtype of lung cancer that may be less dependent on KRAS signaling.[1][2]

    • Oncogenic fusions: Gene fusions involving ALK, RET, BRAF, and FGFR3 have also been identified as mechanisms of resistance.[1]

Q2: My KRAS G12C mutant cell line shows a high IC50 value for this compound in a cell viability assay. What are the possible reasons for this intrinsic resistance?

Several factors can contribute to a poor initial response to this compound:

  • High basal RTK activation: The cell line may have high baseline levels of activated RTKs, which can quickly compensate for KRAS G12C inhibition.

  • Co-occurring mutations: The presence of mutations in other genes, such as TP53 or STK11, can influence the cellular response to KRAS G12C inhibitors.[3]

  • Low KRAS dependency: The cell line may not be strongly dependent on the KRAS signaling pathway for its growth and survival.[3]

  • Experimental conditions: Suboptimal inhibitor concentration, incubation time, or other assay conditions can affect the results.

Q3: I am not observing a decrease in phosphorylated ERK (p-ERK) levels by Western blot after this compound treatment. What could be wrong?

This could be due to several factors:

  • Rapid feedback reactivation: Inhibition of KRAS G12C can trigger a rapid feedback loop that reactivates the MAPK pathway.[5] Consider performing a time-course experiment to capture the initial inhibition and any subsequent rebound of p-ERK.

  • Insufficient inhibitor concentration: The concentration of this compound may not be high enough to achieve complete target engagement.

  • Antibody quality: Ensure that the primary antibodies for p-ERK and total ERK are validated and functioning correctly.

  • Lysis buffer composition: Use a lysis buffer containing phosphatase and protease inhibitors to preserve protein phosphorylation.[5]

Troubleshooting Guides

Problem: Inconsistent IC50 values in cell viability assays.
Potential Cause Troubleshooting Action
Cell Seeding Density Optimize and maintain a consistent cell seeding density for all experiments. Higher densities can sometimes lead to increased resistance.[5]
Inhibitor Potency Ensure the inhibitor stock solution is properly stored and has not degraded. Prepare fresh dilutions for each experiment.[5]
Serum Concentration Growth factors in serum can activate RTKs and contribute to resistance. Consider performing assays in low-serum conditions.[5]
Cell Line Authenticity Verify the identity and KRAS G12C mutation status of your cell line using STR profiling and sequencing.[5]
Problem: Development of resistance in a previously sensitive cell line.
Potential Cause Troubleshooting Action
On-target resistance (secondary KRAS mutations) Sequence the KRAS gene in the resistant cells to identify secondary mutations.
Off-target resistance (bypass pathway activation) Perform Western blotting to analyze the phosphorylation status of key proteins in the MAPK (p-ERK, p-MEK) and PI3K/AKT (p-AKT, p-S6) pathways. Consider using a phospho-RTK array to screen for the activation of multiple receptor tyrosine kinases.
Histologic transformation If working with in vivo models, perform histological analysis of resistant tumors to check for changes in morphology.

Data Presentation

Table 1: Acquired Resistance Mutations in KRAS Identified in Patients Treated with Adagrasib (this compound)

KRAS Alteration Location Potential Effect
G12D/R/V/WCodon 12Prevents inhibitor binding
G13DCodon 13Decreases GTP hydrolysis
Q61HCodon 61Decreases GTP hydrolysis
R68SSwitch II PocketPrevents inhibitor binding
H95D/Q/RSwitch II PocketPrevents inhibitor binding
Y96CSwitch II PocketPrevents inhibitor binding
KRAS G12C Amplification-Increased target protein levels

Source: Data compiled from multiple studies.[1][2]

Table 2: Off-Target Alterations Conferring Resistance to Adagrasib (this compound)

Alteration Gene/Pathway
Activating mutationsNRAS, BRAF, MAP2K1, RET
Gene amplificationMET
Oncogenic fusionsALK, RET, BRAF, RAF1, FGFR3
Loss-of-function mutationsNF1, PTEN

Source: Data compiled from multiple studies.[1][2]

Experimental Protocols

Protocol 1: Generation of this compound Resistant Cell Lines

This protocol describes a method for generating cell lines with acquired resistance to this compound through continuous exposure to escalating drug concentrations.

Materials:

  • KRAS G12C mutant cancer cell line of interest

  • Complete growth medium

  • This compound (adagrasib)

  • DMSO (vehicle control)

  • Cell culture flasks and plates

  • Incubator (37°C, 5% CO2)

Procedure:

  • Determine the initial IC50: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the initial IC50 of this compound for the parental cell line.

  • Initial drug exposure: Culture the parental cells in complete growth medium containing this compound at a concentration equal to the IC20 (the concentration that inhibits growth by 20%).

  • Monitor cell growth: Observe the cells daily. Initially, a significant portion of the cells may die. Allow the surviving cells to repopulate the flask.

  • Dose escalation: Once the cells are actively proliferating in the presence of the drug, increase the concentration of this compound by approximately 1.5 to 2-fold.

  • Repeat dose escalation: Continue this process of stepwise dose escalation. Passage the cells as needed and cryopreserve stocks at each major concentration increase. This process can take several months.

  • Characterize resistant cells: Once a cell line is established that can proliferate in a significantly higher concentration of this compound (e.g., 10-fold or higher than the parental IC50), confirm the resistance by re-evaluating the IC50.

  • Investigate resistance mechanisms: Use the resistant cell line to investigate the underlying mechanisms of resistance using techniques such as genomic sequencing and Western blotting.

Protocol 2: Western Blotting for MAPK and PI3K/AKT Pathway Activation

This protocol details the procedure for analyzing the phosphorylation status of key signaling proteins.

Materials:

  • Parental and this compound resistant cell lines

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-ERK, anti-total ERK, anti-p-AKT, anti-total AKT)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell lysis: Treat parental and resistant cells with this compound or vehicle (DMSO) for the desired time points. Wash cells with ice-cold PBS and lyse with lysis buffer on ice.

  • Protein quantification: Determine the protein concentration of each lysate using a protein assay.

  • SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Protein transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary antibody incubation: Incubate the membrane with the desired primary antibody (e.g., anti-p-ERK) overnight at 4°C with gentle agitation.

  • Secondary antibody incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and then add ECL substrate. Visualize the protein bands using an imaging system.

  • Stripping and re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total form of the protein (e.g., total ERK) or a loading control like β-actin.

Visualizations

KRAS_Signaling_Pathway cluster_upstream Upstream Signaling cluster_ras_mapk RAS-MAPK Pathway cluster_pi3k_akt PI3K-AKT Pathway cluster_nucleus Nucleus RTK RTK (e.g., EGFR, MET) KRAS_G12C KRAS G12C RTK->KRAS_G12C RAF RAF KRAS_G12C->RAF PI3K PI3K KRAS_G12C->PI3K MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation MRTX1257 This compound MRTX1257->KRAS_G12C Inhibition

Caption: Simplified KRAS signaling pathway and the point of this compound intervention.

Resistance_Mechanisms cluster_on_target On-Target Resistance cluster_off_target Off-Target Resistance Secondary_KRAS_mutations Secondary KRAS Mutations (e.g., Y96C, R68S) KRAS_amplification KRAS G12C Amplification MAPK_reactivation MAPK Pathway Reactivation (NRAS, BRAF mutations) PI3K_activation PI3K/AKT Pathway Activation (PTEN loss, PIK3CA mutations) RTK_upregulation RTK Upregulation (MET amplification) Histologic_transformation Histologic Transformation Acquired_Resistance Acquired Resistance to this compound Acquired_Resistance->Secondary_KRAS_mutations Acquired_Resistance->KRAS_amplification Acquired_Resistance->MAPK_reactivation Acquired_Resistance->PI3K_activation Acquired_Resistance->RTK_upregulation Acquired_Resistance->Histologic_transformation

Caption: Overview of on-target and off-target mechanisms of acquired resistance.

Experimental_Workflow Start Sensitive KRAS G12C Cell Line Generate_Resistant_Line Generate Resistant Cell Line (Protocol 1) Start->Generate_Resistant_Line Characterize_Resistance Characterize Resistance (IC50, Western Blot) Generate_Resistant_Line->Characterize_Resistance Investigate_Mechanism Investigate Mechanism (Sequencing, Arrays) Characterize_Resistance->Investigate_Mechanism Test_Combinations Test Combination Therapies Investigate_Mechanism->Test_Combinations End Overcome Resistance Test_Combinations->End

Caption: Experimental workflow for studying and overcoming this compound resistance.

References

Technical Support Center: MRTX-1257 Off-Target Effect Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for identifying off-target effects of MRTX-1257 using proteomics. This resource provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary proteomics-based methods for identifying off-target effects of covalent inhibitors like this compound?

A1: The primary methods for identifying off-target effects of covalent inhibitors such as this compound include chemoproteomics and the Cellular Thermal Shift Assay (CETSA).

  • Chemoproteomics: This approach, particularly Activity-Based Protein Profiling (ABPP), uses probes that mimic the inhibitor to identify its protein targets on a proteome-wide scale.[1][2] These probes typically contain a reactive group similar to the inhibitor and a reporter tag (like biotin or an alkyne) for enrichment and subsequent identification by mass spectrometry (MS).[2][3] Competitive profiling, where the unmodified inhibitor is used to compete with the probe, is crucial for confirming specific targets.[2]

  • Cellular Thermal Shift Assay (CETSA): CETSA is a powerful method for verifying drug-target engagement in intact cells and tissues.[4][5] The principle is that when a drug binds to its target protein, it stabilizes the protein, leading to an increase in its thermal stability.[5] By heating cell lysates or intact cells to various temperatures and quantifying the remaining soluble protein, one can identify which proteins are stabilized by the drug.[6] When coupled with mass spectrometry (MS-CETSA), this technique can be applied proteome-wide to identify both on- and off-targets without modifying the drug.[4][6]

Q2: How does the covalent nature of this compound influence the choice of proteomics strategy?

A2: this compound is a covalent inhibitor that irreversibly binds to the cysteine 12 residue of KRAS G12C.[7][8][9] This covalent binding mechanism is ideal for chemoproteomic approaches. An alkyne-tagged version of this compound can be used as a "bait" to pull down its binding partners.[2] Since the bond is stable, the enrichment of target proteins is highly efficient. This allows for stringent washing steps to remove non-specific binders, leading to a higher signal-to-noise ratio in identifying true off-targets.

Q3: Can kinome profiling be used to assess the off-target effects of this compound?

A3: Yes, kinome profiling is a valuable tool for assessing off-target effects, especially since many inhibitors interact with the highly conserved ATP-binding pocket of kinases.[10] Although this compound is designed to be highly selective for KRAS G12C, kinome-wide assays can screen its activity against hundreds of kinases simultaneously.[11] This provides a broad view of its selectivity and can identify potential off-target kinase interactions that might not be discovered by other methods.[10]

Troubleshooting Guides

Problem: I am observing a high number of non-specific proteins in my chemoproteomics pull-down experiment.

  • Possible Cause: Inefficient removal of non-specifically bound proteins.

  • Solution:

    • Optimize Wash Buffers: Increase the stringency of your wash buffers. This can be achieved by moderately increasing the detergent concentration (e.g., SDS, Triton X-100) or salt concentration.

    • Competitive Profiling: Ensure you are performing a competitive profiling experiment.[2] Pre-incubating the cells or lysate with an excess of unlabeled this compound before adding the probe will prevent the probe from binding to true targets. Proteins that are pulled down in the absence of the competitor but not in its presence are more likely to be true off-targets.

    • Use of Desthiobiotin: Consider using a desthiobiotin tag instead of biotin. Desthiobiotin binds to streptavidin with lower affinity, allowing for elution under milder conditions which can reduce the co-elution of non-specific proteins.[2]

Problem: My CETSA results are not showing a clear thermal shift for my expected off-target.

  • Possible Cause: The off-target interaction may be weak or the protein may be of low abundance.

  • Solution:

    • Optimize Drug Concentration and Incubation Time: Ensure you are using a sufficient concentration of this compound and an adequate incubation time to allow for target engagement. A dose-response experiment is recommended.

    • Improve Detection Sensitivity: If using Western blotting for detection, ensure your antibody is highly specific and sensitive. For a broader view and higher sensitivity, consider using mass spectrometry-based detection (MS-CETSA).[4]

    • Real-Time CETSA (RT-CETSA): Explore advanced methods like RT-CETSA, which can capture the entire protein aggregation profile from a single sample, potentially increasing sensitivity.[12][13]

Problem: I have identified several potential off-targets. How do I validate them?

  • Possible Cause: Proteomics screens can yield false positives.

  • Solution:

    • Orthogonal Methods: Validate your findings using a different method. If you identified a target via chemoproteomics, try to validate it with CETSA, and vice-versa.

    • In Vitro Binding Assays: Use purified proteins in biochemical assays to confirm a direct interaction with this compound.

    • Cellular Functional Assays: If the potential off-target is an enzyme, measure its activity in cells treated with this compound. For example, if it's a kinase, you can assess the phosphorylation of its known substrates.

Experimental Protocols

Protocol 1: General Workflow for Chemoproteomic Off-Target Identification

This protocol outlines a typical workflow using an alkyne-functionalized this compound probe.

  • Cell Treatment: Treat KRAS G12C mutant cell lines (e.g., NCI-H358) with either the alkyne-probe or the probe plus an excess of this compound (for competitive profiling) for 1-4 hours.[2] A vehicle control (DMSO) should also be included.

  • Cell Lysis: Harvest and lyse the cells in a buffer containing detergents and protease inhibitors.[3]

  • Click Chemistry: Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to attach a biotin-azide tag to the alkyne-probe-labeled proteins.[3]

  • Protein Enrichment: Use streptavidin-coated beads to enrich the biotin-tagged proteins.[1][3]

  • On-Bead Digestion: Wash the beads extensively to remove non-specific binders, and then digest the enriched proteins into peptides using trypsin.

  • LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify and quantify the proteins. True off-targets should be significantly less abundant in the competitively profiled sample compared to the probe-only sample.[2]

Protocol 2: Mass Spectrometry-Based Cellular Thermal Shift Assay (MS-CETSA)

  • Cell Treatment: Treat intact cells with this compound or a vehicle control (DMSO).

  • Heating: Aliquot the cell suspension and heat each aliquot to a different temperature (e.g., from 40°C to 64°C) for 3 minutes, followed by cooling.

  • Lysis and Centrifugation: Lyse the cells by freeze-thawing and separate the soluble protein fraction from the precipitated aggregates by ultracentrifugation.

  • Sample Preparation for MS: Prepare the soluble protein fractions for mass spectrometry analysis. This typically involves protein reduction, alkylation, and tryptic digestion.

  • LC-MS/MS Analysis: Analyze the peptide samples using LC-MS/MS to identify and quantify the proteins in the soluble fraction at each temperature.

  • Data Analysis: For each identified protein, plot the relative amount of soluble protein as a function of temperature to generate a "melting curve".[6] A shift in the melting curve to a higher temperature in the this compound-treated sample indicates target engagement.[6]

Data Presentation

Table 1: Potential Off-Targets of a Covalent KRAS G12C Inhibitor (Compound 1)

Note: This data is from a chemoproteomic study on a compound similar to this compound and is presented as an example of how to structure such data. The values represent the level of competition observed.

ProteinDescriptionFunctionLog2 (Compound/DMSO Ratio)p-value
KRAS G12COn-targetGTPase-1.80.000018
RTN4Reticulon 4ER morphologyDose-dependent responseN/A
HMOX2Heme Oxygenase 2Heme catabolismDose-dependent responseN/A
CRYZCrystallin ZetaQuinone reductaseDose-dependent responseN/A

Data adapted from a chemical proteomics study on a covalent KRAS G12C inhibitor.[2]

Visualizations

Chemoproteomics_Workflow cluster_cell_culture Cell Culture & Treatment cluster_biochemistry Biochemical Processing cluster_analysis Analysis start Treat Cells with Alkyne Probe +/- this compound lysis Cell Lysis start->lysis click Click Chemistry: Attach Biotin-Azide lysis->click enrich Enrichment with Streptavidin Beads click->enrich digest On-Bead Tryptic Digestion enrich->digest ms LC-MS/MS Analysis digest->ms data Data Analysis: Identify & Quantify Proteins ms->data

Caption: Workflow for chemoproteomic identification of off-targets.

CETSA_Principle cluster_0 Without Drug cluster_1 With Drug (this compound) P_unbound Protein Heat1 Heat P_unbound->Heat1 P_denatured Denatured Protein Heat1->P_denatured P_bound Protein-Drug Complex Heat2 Heat P_bound->Heat2 P_stable Stable Complex Heat2->P_stable

Caption: Principle of the Cellular Thermal Shift Assay (CETSA).

References

Technical Support Center: MRTX-1257 In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers using MRTX-1257 in in vivo experiments. The information is tailored for scientists and drug development professionals to address common challenges and ensure experimental success.

Frequently Asked Questions (FAQs)

Q1: I am observing lower than expected in vivo efficacy with this compound. What are the potential causes?

A1: Lower than expected efficacy can stem from several factors related to the compound's stability, formulation, and experimental design. Here are key areas to troubleshoot:

  • Compound Integrity: this compound is a covalent inhibitor. Improper storage or handling can lead to degradation. Ensure the compound is stored at the recommended temperature (e.g., -20°C for powder, -80°C for stock solutions) and minimize freeze-thaw cycles by preparing aliquots.[1][2] It is advisable to prepare fresh dilutions from a concentrated stock for each experiment.[1]

  • Suboptimal Pharmacokinetics (PK): The in vivo stability and exposure of this compound are influenced by its pharmacokinetic properties. In preclinical species, metabolic clearance can limit exposure. For instance, early analogs of this compound faced challenges with metabolism, including O-glucuronidation and O-sulfation.[3] While this compound was optimized for better metabolic stability, ensuring adequate dosing and formulation is critical.

  • Formulation and Administration: The solubility and bioavailability of this compound are dependent on the formulation. For oral administration, ensure the vehicle is appropriate and that the compound is fully dissolved or uniformly suspended. Inconsistent administration (e.g., improper oral gavage technique) can also lead to variable exposure.

  • Animal Model Specifics: The tumor model and animal strain can impact efficacy. Some models may exhibit intrinsic resistance or develop adaptive tolerance to KRAS G12C inhibition.[4][5]

Q2: What are the typical pharmacokinetic parameters for this compound in preclinical models?

A2: this compound has been characterized in mouse models. At a 30 mg/kg oral dose in mice, this compound demonstrated a bioavailability of 31%.[6][7] Precursors to the clinical candidate adagrasib (MRTX849), which shares a similar chemical scaffold, were also evaluated. For example, an analog showed a Cmax of 2.46 µg/mL and an AUCinf of 2.27 h·µg/mL after a 30 mg/kg oral dose in mice.[3] Adagrasib (MRTX849), the clinical compound from this series, was optimized for a longer half-life (around 24 hours) and extensive tissue distribution.[8]

Q3: How can I confirm that this compound is engaging its target (KRAS G12C) in my in vivo study?

A3: Target engagement can be assessed through pharmacodynamic (PD) marker analysis in tumor tissue. A key downstream marker of KRAS signaling is the phosphorylation of ERK (pERK).[6][7] You can collect tumor samples at various time points after this compound administration and perform immunoblotting or immunohistochemistry for pERK. A significant reduction in pERK levels compared to vehicle-treated controls would indicate successful target engagement. This compound has been shown to achieve near-complete inhibition of KRAS signaling in tumor tissue.[6][7]

Q4: Are there known mechanisms of resistance to this compound that could affect in vivo stability and efficacy?

A4: While "in vivo stability" typically refers to the compound's chemical and metabolic persistence, resistance mechanisms can impact its apparent efficacy over time. Some tumor models demonstrate an initial response followed by tumor stasis, suggesting adaptive tolerance.[4][5] This can be due to the reactivation of the MAPK signaling pathway despite continued treatment.[4] Therefore, when designing long-term efficacy studies, it is important to consider the potential for acquired resistance.

Troubleshooting Guides

Issue 1: High Variability in Plasma Exposure
Potential Cause Troubleshooting Steps
Improper Formulation Ensure this compound is fully solubilized or forms a homogenous suspension in the chosen vehicle. Use fresh DMSO for preparing stock solutions, as hygroscopic DMSO can reduce solubility.[2][6]
Inconsistent Dosing Standardize the oral gavage or injection procedure. Ensure accurate volume administration based on the most recent animal body weights.
Fasting State of Animals The presence or absence of food can affect oral absorption. Standardize the fasting protocol for all animals in the study.
Issue 2: Rapid Tumor Regrowth After Initial Response
Potential Cause Troubleshooting Steps
Suboptimal Dosing Regimen The dosing frequency may not be sufficient to maintain target inhibition. Review the pharmacokinetic data to ensure that drug levels remain above the efficacious concentration. Consider increasing the dose or dosing frequency.
Adaptive Resistance Investigate downstream signaling pathways for reactivation. Collect tumor samples at different time points (e.g., after initial response and during regrowth) and analyze pERK and other relevant markers.[4]
Tumor Heterogeneity The initial tumor may contain a subpopulation of resistant cells. Consider combination therapies to overcome resistance.

Quantitative Data Summary

Table 1: Pharmacokinetics of this compound and Related Compounds in Mouse

CompoundDose (mg/kg)RouteCmax (µg/mL)AUCinf (h·µg/mL)Bioavailability (%)Reference
This compound30Oral--31.1[6][7]
Compound 1830Oral2.462.2716.9[3]
Compound 1930Oral1.664.9131.1[3]
Compound 710Oral0.1310.30213.9[3]

Table 2: In Vivo Efficacy of this compound in Xenograft Models

Animal ModelDose (mg/kg)Dosing RegimenOutcomeReference
MIA PaCa-21, 3, 10, 30, 100Oral, dailyRapid tumor growth inhibition at all doses; sustained regression at ≥3 mg/kg.[2]
MIA PaCa-2100Oral, dailyComplete responses maintained >70 days after treatment cessation.[2][9]

Experimental Protocols

Protocol 1: In Vivo Antitumor Efficacy Study

  • Cell Line and Animal Model: Use a KRAS G12C-mutant cancer cell line (e.g., MIA PaCa-2, NCI-H358).[3][6] Implant cells subcutaneously into immunocompromised mice.

  • Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a predetermined size (e.g., 100-200 mm³), randomize animals into treatment and vehicle control groups.

  • Compound Formulation and Administration: Prepare this compound in an appropriate vehicle for oral administration. Dose animals daily by oral gavage at the desired concentrations (e.g., 1-100 mg/kg).[2]

  • Monitoring: Measure tumor volume and body weight regularly (e.g., twice weekly).

  • Endpoint: Continue treatment for a specified period (e.g., 21-30 days) or until tumors in the control group reach a defined endpoint.[2] At the end of the study, collect tumors for pharmacodynamic analysis.

Protocol 2: Pharmacodynamic (pERK) Analysis

  • Dosing and Sample Collection: Dose tumor-bearing mice with a single oral dose of this compound or vehicle.

  • Tissue Harvesting: At specified time points post-dose (e.g., 2, 6, 24 hours), euthanize the animals and excise the tumors.

  • Protein Extraction: Homogenize the tumor tissue in lysis buffer containing phosphatase and protease inhibitors.

  • Western Blotting: Separate protein lysates by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against pERK, total ERK, and a loading control (e.g., GAPDH).

  • Analysis: Quantify band intensities to determine the ratio of pERK to total ERK.

Visualizations

KRAS_Signaling_Pathway cluster_upstream Upstream Signaling cluster_kras_cycle KRAS Activation Cycle cluster_downstream Downstream MAPK Pathway Growth Factor Growth Factor RTK Receptor Tyrosine Kinase Growth Factor->RTK SOS1 SOS1 RTK->SOS1 KRAS G12C (GDP) KRAS G12C (Inactive) SOS1->KRAS G12C (GDP) GTP loading KRAS G12C (GTP) KRAS G12C (Active) KRAS G12C (GDP)->KRAS G12C (GTP) RAF RAF KRAS G12C (GTP)->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK pERK pERK ERK->pERK Proliferation Proliferation pERK->Proliferation This compound This compound This compound->KRAS G12C (GDP) Covalent Binding (Irreversible Inhibition) Experimental_Workflow A Establish Xenograft Model (e.g., MIA PaCa-2 in mice) B Randomize into Groups (Vehicle, this compound) A->B C Daily Oral Dosing B->C D Monitor Tumor Volume & Body Weight C->D F Pharmacokinetic Study (Plasma/Tumor Collection) C->F E Endpoint Analysis D->E G Pharmacodynamic Study (pERK Analysis in Tumors) E->G F->G Troubleshooting_Logic Start Poor In Vivo Efficacy Check_PK Assess Plasma Exposure Start->Check_PK Low_PK Exposure is Low/ Variable Check_PK->Low_PK No Good_PK Exposure is Adequate Check_PK->Good_PK Yes Check_PD Assess Target Engagement (pERK in tumor) Low_PD Target Not Inhibited Check_PD->Low_PD No Good_PD Target is Inhibited Check_PD->Good_PD Yes Troubleshoot_Formulation Optimize Formulation & Dosing Route Low_PK->Troubleshoot_Formulation Good_PK->Check_PD Troubleshoot_Dose Increase Dose/ Frequency Low_PD->Troubleshoot_Dose Consider_Resistance Investigate Resistance Mechanisms Good_PD->Consider_Resistance

References

Technical Support Center: Managing Tumor Heterogeneity in MRTX-1257 Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the KRAS G12C inhibitor, MRTX-1257. The information provided is intended to help address common challenges related to tumor heterogeneity and resistance during preclinical experiments.

Frequently Asked Questions (FAQs)

Q1: We are observing significant variability in the response of our KRAS G12C mutant cell lines to this compound. What could be the underlying reasons?

A1: Tumor heterogeneity is a common reason for variable responses to targeted therapies like this compound. Several factors can contribute to this variability:

  • Intrinsic Resistance: Some cancer cells may have pre-existing mechanisms that make them less dependent on the KRAS G12C mutation for survival. This can be due to co-occurring mutations in other genes that activate parallel signaling pathways.

  • Adaptive Resistance: Tumor cells can adapt to the presence of the inhibitor by rewiring their signaling pathways. This can involve feedback activation of upstream receptor tyrosine kinases (RTKs) or downstream components of the MAPK and PI3K/mTOR pathways.

  • Heterogeneity in KRAS G12C Allele Status: The effect of this compound can be more pronounced in cells that are homozygous for the KRAS G12C mutation compared to heterozygous cells.[1]

  • Experimental Variability: Inconsistent experimental conditions can also lead to variable results. This includes differences in cell passage number, seeding density, and the stability of the this compound compound.

Q2: Our in vivo xenograft models show initial tumor regression with this compound treatment, but the tumors eventually regrow. How can we investigate the mechanism of this acquired resistance?

A2: Acquired resistance is a significant challenge in targeted cancer therapy. To investigate the mechanisms of resistance in your xenograft models, consider the following approaches:

  • Establishment of Resistant Models: Develop patient-derived xenograft (PDX) models from tumors that have relapsed after this compound treatment.[2] These models can be used to study the molecular changes associated with resistance.

  • Genomic and Proteomic Analysis: Perform next-generation sequencing (NGS) on tumor samples collected before treatment and after the development of resistance. This can identify secondary mutations in KRAS or other genes that confer resistance.[2] Proteomic analysis can reveal changes in protein expression and signaling pathway activation.

  • Investigate Bypass Signaling Pathways: Acquired resistance often involves the activation of bypass signaling pathways that circumvent the inhibition of KRAS G12C.[3] Use techniques like Western blotting or phospho-proteomics to examine the activation status of key signaling molecules in the MAPK and PI3K/mTOR pathways.

Q3: What is the role of the tumor microenvironment (TME) in the response to this compound?

A3: The TME can significantly influence the efficacy of KRAS G12C inhibitors. The immune system, in particular, plays a crucial role. This compound has been shown to remodel the TME, leading to a more inflammatory and immune-infiltrated environment.[4] However, the presence of immunosuppressive cells, such as regulatory T cells (Tregs), can attenuate the anti-tumor immune response induced by this compound.[4] Therefore, considering the immune context of your tumor models is essential. In vivo studies in immunocompetent mice are more representative of the clinical setting than those in immunodeficient mice.[1]

Troubleshooting Guides

Problem: Inconsistent IC50 values in cell viability assays.
Potential Cause Troubleshooting Steps
Cell Line Integrity Use low-passage number cells and perform regular cell line authentication (e.g., STR profiling).
Seeding Density Optimize and standardize the cell seeding density to ensure cells are in the exponential growth phase during treatment.
Assay Format Be aware that 2D and 3D culture models can yield different IC50 values. Choose the format that best suits your experimental question and maintain consistency.
Inhibitor Stability Prepare fresh dilutions of this compound for each experiment from a stock solution stored at -80°C. Minimize freeze-thaw cycles by aliquoting the stock solution.[5]
Problem: Variable inhibition of downstream signaling (e.g., p-ERK) in Western blots.
Potential Cause Troubleshooting Steps
Timing of Lysate Collection The inhibition of p-ERK can be transient. Perform a time-course experiment to determine the optimal time point for observing maximum inhibition.
Feedback Activation Inhibition of KRAS G12C can lead to feedback activation of upstream RTKs, resulting in the reactivation of MAPK signaling.[3] Analyze lysates at different time points to capture this dynamic.
Antibody Quality Use validated antibodies for p-ERK and total ERK. Ensure proper antibody dilutions and incubation times.
Loading Controls Normalize p-ERK levels to total ERK to account for any variations in protein loading.

Quantitative Data Summary

Table 1: In Vitro Efficacy of this compound and other KRAS G12C Inhibitors

Cell LineInhibitorAssay FormatIC50 (p-ERK)Reference
H358This compound2D900 pM[5][6]
H358This compound2D1 nM[7]
CT26 KRAS G12C+/+This compound2D20-50 nM (for radiosensitization)[1]
LL2 WT (KRAS G12C+/-)This compound2D100-500 nM[1]
CT26 WTThis compound2D2-10 µM[1]

Table 2: In Vivo Efficacy of this compound in Xenograft Models

Animal ModelDosage and AdministrationOutcomeReference
MIA PaCa-2 Xenograft (mouse)1, 3, 10, 30, 100 mg/kg, orally, daily for 30 daysRapid tumor growth inhibition at all doses. Sustained regression at 3, 10, 30, and 100 mg/kg. Complete responses maintained >70 days after cessation of 100 mg/kg treatment.[5][8]
CT26 KRAS G12C+/+ tumors (nude mice)50 mg/kg, 3 timesIncreased efficacy of a single 6 Gy dose of radiotherapy.[1]
CT26 KRAS G12C+/+ tumors (immunocompetent BALB/c mice)50 mg/kg, 3 timesIncreased efficacy of a single 6 Gy dose of radiotherapy, with a 20% cure rate.[1]

Experimental Protocols

Cell Viability Assay (e.g., MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.

  • Inhibitor Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing the inhibitor or vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.[9][10]

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.[11]

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control and plot a dose-response curve to calculate the IC50 value.

Western Blot for Phospho-ERK (p-ERK) Analysis
  • Cell Treatment and Lysis: Treat cells with this compound or vehicle control for the desired time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[12]

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.[12]

  • Blocking: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against p-ERK (e.g., 1:1000 dilution) overnight at 4°C.[12][13]

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.[12]

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[14]

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK.[14]

In Vivo Xenograft Study
  • Animal Models: Use immunodeficient mice (e.g., nude or NOD/SCID) for cell line-derived xenografts (CDXs) or patient-derived xenografts (PDXs).[15]

  • Tumor Implantation: Subcutaneously inject a suspension of cancer cells or implant tumor fragments into the flanks of the mice.[15]

  • Tumor Growth and Randomization: Allow tumors to reach a palpable size (e.g., 100-200 mm³) and then randomize the mice into treatment and control groups with similar average tumor volumes.[15]

  • Drug Administration: Prepare the this compound formulation (e.g., in 10% Captisol, 50 mM citrate buffer, pH 5.0).[16] Administer the drug or vehicle control orally, typically once daily.

  • Monitoring: Measure tumor volume and body weight regularly (e.g., twice a week).[15] Tumor volume can be calculated using the formula: (Length x Width²)/2.[15]

  • Endpoint: Conclude the study when tumors in the control group reach a predetermined maximum size or after a specified treatment duration. Tumors can be harvested for further analysis.[15]

Visualizations

KRAS_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS_GDP KRAS-GDP (Inactive) RTK->RAS_GDP SOS GrowthFactor Growth Factor GrowthFactor->RTK RAS_GTP KRAS-GTP (Active) RAS_GDP->RAS_GTP GEF RAS_GTP->RAS_GDP GAP RAF RAF RAS_GTP->RAF PI3K PI3K RAS_GTP->PI3K MRTX1257 This compound MRTX1257->RAS_GTP Inhibits MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival mTOR->Survival Experimental_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies cell_culture 1. Cell Line Selection (KRAS G12C mutant) viability_assay 2. Cell Viability Assay (e.g., MTT) cell_culture->viability_assay western_blot 3. Western Blot (p-ERK analysis) cell_culture->western_blot xenograft 4. Xenograft Model (CDX or PDX) viability_assay->xenograft Proceed if effective western_blot->xenograft treatment 5. This compound Treatment xenograft->treatment monitoring 6. Tumor Growth Monitoring treatment->monitoring analysis 7. Endpoint Analysis (Genomics, Proteomics) monitoring->analysis

References

Technical Support Center: Investigating Tumor Microenvironment-Mediated Resistance to MRTX-1257

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers investigating the role of the tumor microenvironment (TME) in acquired resistance to the KRAS G12C inhibitor, MRTX-1257 (also known as adagrasib).

FAQs: Understanding TME-Mediated Resistance to this compound

Q1: What is the general mechanism by which the tumor microenvironment (TME) confers resistance to this compound?

A1: The TME can confer resistance to this compound through both cancer cell-intrinsic and -extrinsic mechanisms.[1] A primary mechanism involves the secretion of soluble factors by stromal cells within the TME, such as cancer-associated fibroblasts (CAFs). These factors can reactivate downstream signaling pathways in cancer cells, bypassing the inhibitory effect of this compound on KRAS G12C.[2] This leads to sustained proliferation and survival of cancer cells despite treatment.

Q2: Which specific components of the TME are implicated in this compound resistance?

A2: Cancer-associated fibroblasts (CAFs) are a major contributor to this compound resistance. CAFs secrete a variety of growth factors and cytokines, including Hepatocyte Growth Factor (HGF) and Transforming Growth Factor-beta (TGF-β), which have been shown to reduce the sensitivity of KRAS G12C mutant cancer cells to targeted inhibition.[3] Additionally, the immune microenvironment, including the presence and activity of myeloid cells like macrophages and myeloid-derived suppressor cells (MDSCs), can influence the response to KRAS G12C inhibitors.[4][5]

Q3: What are the key signaling pathways reactivated by the TME to mediate this compound resistance?

A3: The primary signaling pathways that are reactivated are the MAPK (RAS-RAF-MEK-ERK) and PI3K/AKT pathways. Secreted factors from the TME, such as HGF, can bind to receptor tyrosine kinases (RTKs) like c-MET on the cancer cell surface. This triggers a signaling cascade that reactivates ERK and AKT, leading to cell proliferation and survival, even in the presence of this compound.[6]

Q4: Can this compound treatment alter the tumor immune microenvironment?

A4: Yes, this compound has been shown to remodel the tumor immune microenvironment. It can lead to a more pro-inflammatory state by increasing the infiltration of CD8+ T cells and dendritic cells, and decreasing the presence of immunosuppressive myeloid cells.[4][7][8] This provides a rationale for combining this compound with immunotherapies like anti-PD-1.

Troubleshooting Guides

Problem 1: Inconsistent IC50 values for this compound in co-culture experiments.
  • Possible Cause 1: Variability in CAF activation state.

    • Troubleshooting: Ensure consistent activation of fibroblasts into CAFs. Use a standardized protocol for CAF generation, for example, by treating normal fibroblasts with a defined concentration of TGF-β for a specific duration. Characterize CAF activation by checking for markers like alpha-smooth muscle actin (α-SMA).

  • Possible Cause 2: Inconsistent cell seeding densities.

    • Troubleshooting: Optimize and standardize the seeding densities for both cancer cells and CAFs in your co-culture experiments. A recommended starting point for a 6-well plate is to seed 300,000 fibroblasts per well and allow them to attach for 2 hours before adding 100,000 cancer cells (as tumorspheres).[9]

  • Possible Cause 3: Variation in the secretome of different CAF populations.

    • Troubleshooting: If using patient-derived CAFs, be aware that their secretome can be heterogeneous. For more consistent results in initial experiments, consider using a commercially available fibroblast cell line activated into a CAF-like state.

Problem 2: No significant reactivation of p-ERK or p-AKT in cancer cells treated with CAF-conditioned media and this compound.
  • Possible Cause 1: Insufficient concentration of growth factors in the conditioned media.

    • Troubleshooting: Concentrate the conditioned media using ultrafiltration devices (e.g., Amicon Ultra-15 centrifugal filter with a 10 kDa cutoff) to increase the concentration of secreted factors.[1] Also, ensure that the CAFs are cultured at a high density to maximize the secretion of factors into the media.

  • Possible Cause 2: Degradation of secreted factors.

    • Troubleshooting: Collect conditioned media after a defined period (e.g., 48 hours) and either use it fresh or store it in aliquots at -80°C to prevent degradation of proteins.[1]

  • Possible Cause 3: The specific cancer cell line is not responsive to the secreted factors from the chosen CAF line.

    • Troubleshooting: Test different combinations of cancer cell lines and CAF lines. You can also quantify the levels of key growth factors like HGF and TGF-β in your conditioned media using ELISA to confirm their presence.[3][10][11][12]

Problem 3: Difficulty in analyzing specific immune cell populations in the TME of this compound treated mice.
  • Possible Cause 1: Poor single-cell suspension from tumor tissue.

    • Troubleshooting: Optimize your tumor dissociation protocol. This may involve a combination of mechanical dissociation and enzymatic digestion. Ensure the enzymes used do not cleave the epitopes of the cell surface markers you are analyzing.

  • Possible Cause 2: Incorrect flow cytometry gating strategy.

    • Troubleshooting: Use a well-defined gating strategy to identify your immune cell populations of interest. Start by gating on live, single cells, then on CD45+ immune cells. From there, you can identify major populations like T cells (CD3+), B cells (CD19+), and myeloid cells (CD11b+). Further gating can be used to identify specific subsets.[13][14][15][16]

Quantitative Data Summary

Table 1: In Vitro Sensitivity of KRAS G12C Mutant Cell Lines to this compound

Cell LineCancer TypeIC50 (nM)Reference
NCI-H358Non-Small Cell Lung Cancer1[17]
MIA PaCa-2Pancreatic Cancer-[18]
Panel of 17 KRAS G12C linesVarious0.3 - 62[17]
Panel of 13 human KRAS G12C linesLung Cancer0.1 - 356[19]

Table 2: Effect of TME Factors on this compound Efficacy (Illustrative)

Cell LineTreatmentFold Change in IC50Reference
KRAS G12C Mutant Cell Line A+ HGF (50 ng/mL)5-10 fold increaseFictional, based on literature
KRAS G12C Mutant Cell Line B+ TGF-β (10 ng/mL)3-8 fold increaseFictional, based on literature
KRAS G12C Mutant Cell Line C+ CAF Conditioned Media4-12 fold increaseFictional, based on literature

Table 3: Changes in Tumor Immune Microenvironment with this compound Treatment in a Syngeneic Mouse Model [5]

Immune Cell PopulationTreatment Group% of CD45+ Cells (Mean ± SD)
CD8+ T cells Vehicle5.2 ± 1.1
This compound8.9 ± 1.5
Dendritic Cells (CD11c+) Vehicle2.1 ± 0.5
This compound4.3 ± 0.9
M2-like Macrophages (CD206+) Vehicle15.6 ± 2.8
This compound9.8 ± 2.1
Myeloid-Derived Suppressor Cells Vehicle22.4 ± 3.5
This compound18.1 ± 3.1

Experimental Protocols

Protocol 1: Preparation of Cancer-Associated Fibroblast (CAF) Conditioned Media
  • Culture normal human fibroblasts (e.g., IMR-90) to 70-80% confluency in their recommended growth medium.

  • To activate fibroblasts into a CAF-like phenotype, replace the medium with serum-free medium containing 10 ng/mL of recombinant human TGF-β1.

  • Incubate for 48-72 hours.

  • After the activation period, wash the cells twice with PBS and replace the medium with fresh serum-free medium.

  • Culture the activated CAFs for another 48 hours to allow them to secrete factors into the medium.

  • Collect the conditioned medium and centrifuge at 1,500 rpm for 10 minutes to pellet any detached cells.

  • Filter the supernatant through a 0.22 µm filter to sterilize it and remove any remaining cellular debris.

  • The conditioned medium can be used immediately or stored in aliquots at -80°C. For some applications, the conditioned medium can be concentrated using centrifugal filter units.[1][2][20][21][22]

Protocol 2: 3D Co-culture of Cancer Cells and CAFs
  • Prepare a single-cell suspension of activated CAFs.

  • Mix the CAFs with a hydrogel matrix (e.g., Matrigel or a collagen/PEG mixture) at a desired concentration.

  • Plate the CAF-hydrogel mixture into the wells of a multi-well plate and allow it to solidify.

  • Prepare a single-cell suspension of KRAS G12C mutant cancer cells.

  • Seed the cancer cells on top of the CAF-containing hydrogel layer.

  • Culture the 3D co-culture system in appropriate medium. The medium should be changed every 2-3 days.

  • After a desired period of co-culture, the cells can be treated with this compound and assessed for viability, or the layers can be separated for further analysis.[9][23][24][25][26][27][28]

Protocol 3: Western Blot Analysis of p-ERK and p-AKT
  • Plate KRAS G12C mutant cancer cells and treat them with this compound in the presence or absence of CAF conditioned media for the desired time points.

  • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature the protein samples by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against p-ERK (Thr202/Tyr204), total ERK, p-AKT (Ser473), and total AKT overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using an ECL substrate and an imaging system.[6][29][30][31]

Protocol 4: Syngeneic Mouse Model for In Vivo Studies
  • Subcutaneously inject a murine KRAS G12C mutant cancer cell line (e.g., CT26-KRASG12C) into the flank of immunocompetent syngeneic mice (e.g., BALB/c).[7][8]

  • Monitor tumor growth until tumors reach a palpable size (e.g., 100-150 mm³).

  • Randomize the mice into treatment groups (e.g., vehicle, this compound).

  • Administer this compound orally at the desired dose and schedule.[18]

  • Monitor tumor volume and body weight regularly.

  • At the end of the study, tumors can be harvested for analysis of the immune microenvironment by flow cytometry or immunohistochemistry.[7][8][32][33][34][35]

Visualizations

TME_Resistance_Signaling cluster_TME Tumor Microenvironment cluster_CancerCell KRAS G12C Cancer Cell CAF Cancer-Associated Fibroblast HGF HGF CAF->HGF secretes RTK Receptor Tyrosine Kinase (e.g., c-MET) KRAS_G12C KRAS G12C RTK->KRAS_G12C activates WT RAS (bypass) PI3K PI3K RTK->PI3K RAF RAF KRAS_G12C->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation MRTX1257 This compound MRTX1257->KRAS_G12C inhibits HGF->RTK binds & activates

Caption: Signaling pathway of TME-mediated resistance to this compound.

Experimental_Workflow cluster_invitro In Vitro Experiments cluster_invivo In Vivo Experiments Start_vitro Start CoCulture Establish Cancer Cell & CAF Co-culture Start_vitro->CoCulture ConditionedMedia Prepare CAF Conditioned Media Start_vitro->ConditionedMedia Treatment_vitro Treat with this compound CoCulture->Treatment_vitro ConditionedMedia->Treatment_vitro ELISA Quantify Secreted Factors (HGF, TGF-β) ConditionedMedia->ELISA Viability Assess Cell Viability (IC50 determination) Treatment_vitro->Viability WesternBlot Analyze Signaling (p-ERK, p-AKT) Treatment_vitro->WesternBlot Start_vivo Start TumorModel Establish Syngeneic Tumor Model Start_vivo->TumorModel Treatment_vivo Treat with this compound TumorModel->Treatment_vivo TumorGrowth Monitor Tumor Growth Treatment_vivo->TumorGrowth FlowCytometry Analyze Immune Microenvironment Treatment_vivo->FlowCytometry

Caption: Experimental workflow for investigating TME-mediated resistance.

References

Validation & Comparative

A Head-to-Head In Vitro Comparison of MRTX-1257 and Sotorasib (AMG 510) for KRAS G12C Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to the Preclinical Performance of Two Leading KRAS G12C Inhibitors

The discovery of covalent inhibitors targeting the KRAS G12C mutation has marked a pivotal moment in oncology, offering a therapeutic avenue for a previously "undruggable" target. Among the frontrunners in this class are MRTX-1257 (a research compound analogous to adagrasib) and sotorasib (AMG 510), the first FDA-approved KRAS G12C inhibitor. This guide provides a comprehensive in vitro comparison of these two molecules, summarizing key experimental data on their biochemical and cellular potency. Detailed methodologies for the cited experiments are included to support further research and validation.

Quantitative Data Summary

A direct comparison of this compound and sotorasib in a panel of 13 human KRAS G12C-mutant non-small cell lung cancer (NSCLC) cell lines revealed overlapping but distinct potency ranges. In these in vitro studies, this compound demonstrated IC50 values ranging from 0.1 to 356 nM, while sotorasib's IC50 values ranged from 0.3 to 2534 nM[1]. This suggests that while both compounds are highly potent, their efficacy can vary significantly depending on the specific cellular context of the cancer cell line.

In biochemical assays, sotorasib has been shown to inhibit KRAS G12C in a nucleotide exchange assay with an IC50 of 8.88 nM[2][3]. While a direct comparative biochemical IC50 for this compound from the same study is not available, the cellular data indicates that both compounds operate in the low nanomolar range to inhibit KRAS G12C activity.

InhibitorAssay TypeTargetIC50 Range (in 13 NSCLC cell lines)Reference
This compoundCell ViabilityKRAS G12C0.1 - 356 nM[1]
Sotorasib (AMG 510)Cell ViabilityKRAS G12C0.3 - 2534 nM[1]
InhibitorAssay TypeTargetIC50Reference
Sotorasib (AMG 510)Nucleotide Exchange AssayKRAS G12C8.88 nM[2][3]

Signaling Pathway and Mechanism of Action

Both this compound and sotorasib are covalent inhibitors that specifically and irreversibly bind to the cysteine residue of the KRAS G12C mutant protein. This covalent modification locks the KRAS protein in an inactive, GDP-bound state. By doing so, these inhibitors prevent the exchange of GDP for GTP, which is essential for KRAS activation. The inhibition of KRAS G12C activation leads to the suppression of downstream oncogenic signaling pathways, primarily the MAPK/ERK and PI3K/AKT pathways, which are crucial for tumor cell proliferation and survival.

KRAS_Pathway cluster_upstream Upstream Signaling cluster_kras KRAS Cycle cluster_downstream Downstream Pathways Growth Factor Growth Factor RTK RTK Growth Factor->RTK Activates SOS1 SOS1 RTK->SOS1 Recruits KRAS G12C (GDP) KRAS G12C (GDP) SOS1->KRAS G12C (GDP) Promotes GDP-GTP Exchange KRAS G12C (GTP) KRAS G12C (GTP) KRAS G12C (GDP)->KRAS G12C (GTP) KRAS G12C (GTP)->KRAS G12C (GDP) GTP Hydrolysis (Impaired in G12C) RAF RAF KRAS G12C (GTP)->RAF PI3K PI3K KRAS G12C (GTP)->PI3K MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation & Survival Proliferation & Survival ERK->Proliferation & Survival AKT AKT PI3K->AKT AKT->Proliferation & Survival Inhibitors This compound / Sotorasib Inhibitors->KRAS G12C (GDP) Covalently Binds & Traps in Inactive State

KRAS G12C signaling pathway and inhibitor mechanism of action.

Experimental Protocols

To facilitate the independent verification and comparison of these findings, detailed methodologies for key in vitro experiments are provided below.

Experimental Workflow: In Vitro Characterization

experimental_workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays cluster_data Data Analysis biochem_assay Nucleotide Exchange Assay (e.g., TR-FRET) ic50_calc Calculate IC50 Values biochem_assay->ic50_calc cell_culture Culture KRAS G12C Mutant Cell Lines treatment Treat with Serial Dilutions of This compound and Sotorasib cell_culture->treatment viability_assay Cell Viability Assay (e.g., CellTiter-Glo) treatment->viability_assay pathway_analysis Western Blot for p-ERK/ERK and p-AKT/AKT treatment->pathway_analysis viability_assay->ic50_calc pathway_quant Quantify Pathway Inhibition pathway_analysis->pathway_quant

A typical workflow for the in vitro comparison of KRAS G12C inhibitors.
Cell Viability Assay (e.g., CellTiter-Glo®)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and sotorasib on the proliferation of KRAS G12C mutant cancer cell lines.

Materials:

  • KRAS G12C mutant cell lines (e.g., NCI-H358, MIA PaCa-2)

  • Appropriate cell culture medium (e.g., RPMI-1640) supplemented with 10% fetal bovine serum (FBS)

  • 96-well clear-bottom white plates

  • This compound and sotorasib stock solutions (dissolved in DMSO)

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Protocol:

  • Cell Seeding: Seed cells in 96-well plates at a density of 3,000-5,000 cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Preparation: Prepare serial dilutions of this compound and sotorasib in the cell culture medium. The final DMSO concentration in the wells should be kept below 0.1%.

  • Treatment: Remove the existing medium from the cells and add 100 µL of the prepared drug dilutions. Include wells with vehicle control (medium with the same final concentration of DMSO).

  • Incubation: Incubate the plates for 72 hours at 37°C and 5% CO2.

  • Assay Procedure: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add 100 µL of the CellTiter-Glo® reagent to each well.

  • Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the drug concentration and determine the IC50 value using non-linear regression analysis.

Western Blot for Downstream Signaling Inhibition

Objective: To assess the inhibitory effect of this compound and sotorasib on the KRAS downstream signaling pathway by measuring the phosphorylation of ERK (p-ERK).

Materials:

  • KRAS G12C mutant cell lines

  • This compound and sotorasib

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer system

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: anti-p-ERK1/2 (Thr202/Tyr204), anti-total ERK1/2, and a loading control antibody (e.g., anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Protocol:

  • Cell Treatment: Seed KRAS G12C mutant cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound or sotorasib for a specified time (e.g., 2, 6, or 24 hours). Include a vehicle control.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Sample Preparation: Mix 20-30 µg of protein from each sample with Laemmli buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody against p-ERK overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL substrate and an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, strip the membrane and re-probe with antibodies against total ERK and a loading control like GAPDH.

  • Data Analysis: Quantify the band intensities and normalize the p-ERK signal to the total ERK and loading control signals.

Conclusion

Both this compound and sotorasib are highly potent and selective inhibitors of KRAS G12C in in vitro models. The available data indicates that while their potency is comparable, it can be influenced by the specific genetic and cellular context of the cancer cells. The experimental protocols provided in this guide offer a standardized framework for the continued investigation and direct comparison of these and other emerging KRAS G12C inhibitors, which is essential for advancing the field of targeted oncology.

References

A Head-to-Head Comparison of KRAS G12C Inhibitors: Sotorasib, Adagrasib, Glecirasib, and Divarasib

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The discovery and development of inhibitors targeting the KRAS G12C mutation have marked a significant breakthrough in oncology, offering a targeted therapeutic option for a patient population with historically limited treatments. This guide provides a head-to-head comparison of two FDA-approved inhibitors, Sotorasib (Lumakras®) and Adagrasib (Krazati®), and two promising clinical-stage candidates, Glecirasib and Divarasib. We present a comprehensive overview of their preclinical and clinical performance, supported by experimental data and detailed methodologies.

Introduction to KRAS G12C and its Inhibitors

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a pivotal signaling protein that, when mutated, can drive tumor growth. The G12C mutation, a glycine-to-cysteine substitution at codon 12, is prevalent in several cancers, including non-small cell lung cancer (NSCLC), colorectal cancer (CRC), and pancreatic cancer. KRAS G12C inhibitors are small molecules that covalently bind to the mutant cysteine, locking the KRAS protein in an inactive state and thereby inhibiting downstream oncogenic signaling.[1]

Mechanism of Action

All four inhibitors—Sotorasib, Adagrasib, Glecirasib, and Divarasib—are covalent inhibitors that irreversibly bind to the cysteine residue of the KRAS G12C mutant protein. This action traps the protein in its inactive, GDP-bound state, preventing its interaction with effector proteins and subsequently blocking the activation of downstream signaling pathways, most notably the MAPK (RAF-MEK-ERK) and PI3K-AKT-mTOR pathways. This targeted inhibition leads to decreased tumor cell proliferation and survival.

Preclinical Performance: A Comparative Overview

Direct head-to-head preclinical studies with standardized conditions are limited. However, by compiling data from various sources, we can draw a comparative picture of the potency and efficacy of these inhibitors. Newer agents like Divarasib and Glecirasib have shown greater potency and selectivity in some preclinical studies compared to the first-generation inhibitors, Sotorasib and Adagrasib.[2][3][4][5]

In Vitro Potency and Efficacy

The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following table summarizes reported IC50 values for the four inhibitors in various KRAS G12C mutant cancer cell lines. It is important to note that these values are from different studies and direct comparison should be made with caution.

InhibitorCell LineCancer TypeIC50 (nM)Reference
Sotorasib NCI-H358NSCLC0.13[6]
MIA PaCa-2Pancreatic~9[7]
Adagrasib NCI-H2122NSCLC21.2[8]
SW1573NSCLC4027[8]
Glecirasib MultipleVariousSubnanomolar[3]
Divarasib MultipleVariousSubnanomolar[2][4]
In Vivo Anti-Tumor Activity

Xenograft models using human cancer cell lines implanted in immunocompromised mice are crucial for evaluating the in vivo efficacy of anti-cancer agents. The following table summarizes the observed tumor growth inhibition in various KRAS G12C xenograft models.

InhibitorXenograft ModelCancer TypeDosingTumor Growth InhibitionReference
Sotorasib NCI-H358NSCLC30 mg/kg, dailyTumor regression[9]
Adagrasib NCI-H358NSCLC100 mg/kg, dailyTumor regression[10]
Glecirasib NCI-H358NSCLCNot specifiedTumor regression[11]
Divarasib MultipleVariousNot specifiedComplete tumor growth inhibition[2][4]

Clinical Performance: Efficacy in Patients

Sotorasib and Adagrasib are both approved for the treatment of adult patients with KRAS G12C-mutated locally advanced or metastatic NSCLC who have received at least one prior systemic therapy. Glecirasib and Divarasib are in clinical development and have shown promising early results.[12][13]

InhibitorClinical TrialIndicationObjective Response Rate (ORR)Median Progression-Free Survival (PFS)Reference
Sotorasib CodeBreaK 200NSCLC28.1%5.6 months[14]
Adagrasib KRYSTAL-12NSCLC31.9%5.5 months[14]
Glecirasib Phase 2bNSCLC47.9%8.2 months[12]
Divarasib Phase 1NSCLC53.4%13.1 months[4][15]

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the biological context and experimental approaches, the following diagrams were generated using Graphviz.

KRAS_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) KRAS_inactive KRAS-GDP (Inactive) RTK->KRAS_inactive Growth Factor Signal KRAS_active KRAS-GTP (Active) KRAS_inactive->KRAS_active GEF (SOS1) KRAS_active->KRAS_inactive GAP RAF RAF KRAS_active->RAF PI3K PI3K KRAS_active->PI3K MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Inhibitor KRAS G12C Inhibitor (Sotorasib, Adagrasib, Glecirasib, Divarasib) Inhibitor->KRAS_active Inhibits (Covalent Binding)

KRAS Signaling Pathway and Inhibitor Action

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Models cluster_data Data Analysis CellLines KRAS G12C Mutant Cancer Cell Lines (e.g., NCI-H358, MIA PaCa-2) Viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) CellLines->Viability Treat with Inhibitors WesternBlot Western Blot (p-ERK, p-AKT) CellLines->WesternBlot Treat with Inhibitors Apoptosis Apoptosis Assay (e.g., Caspase-Glo) CellLines->Apoptosis Treat with Inhibitors IC50 IC50 Calculation Viability->IC50 PKPD Pharmacokinetics/ Pharmacodynamics WesternBlot->PKPD Xenograft Xenograft Model (Immunocompromised Mice) Dosing Inhibitor Dosing Xenograft->Dosing TumorMeasurement Tumor Volume Measurement Dosing->TumorMeasurement Toxicity Toxicity Assessment Dosing->Toxicity TGI Tumor Growth Inhibition (%TGI) TumorMeasurement->TGI Toxicity->PKPD

Generalized Experimental Workflow

Detailed Experimental Protocols

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of KRAS G12C inhibitors on cancer cell lines.

Materials:

  • KRAS G12C mutant cancer cell lines (e.g., NCI-H358, MIA PaCa-2)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well plates

  • KRAS G12C inhibitors (Sotorasib, Adagrasib, Glecirasib, Divarasib)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the inhibitors in culture medium. Replace the existing medium with 100 µL of the drug-containing medium. Include a vehicle control (DMSO).

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

Western Blot for ERK Phosphorylation

Objective: To assess the inhibition of downstream KRAS signaling by measuring the phosphorylation of ERK.

Materials:

  • KRAS G12C mutant cancer cell lines

  • KRAS G12C inhibitors

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies: anti-p-ERK (Thr202/Tyr204), anti-total ERK, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Cell Treatment and Lysis: Treat cells with inhibitors for a specified time (e.g., 2, 6, 24 hours). Lyse the cells and collect the protein extracts.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize the p-ERK signal to total ERK and the loading control.

In Vivo Xenograft Tumor Model

Objective: To evaluate the anti-tumor efficacy of KRAS G12C inhibitors in a living organism.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • KRAS G12C mutant cancer cell lines

  • Matrigel (optional)

  • KRAS G12C inhibitors formulated for oral gavage

  • Calipers

  • Animal balance

Protocol:

  • Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells in PBS, with or without Matrigel) into the flank of the mice.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers (Volume = 0.5 x Length x Width^2).

  • Treatment: When tumors reach a certain size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer the inhibitors or vehicle control daily via oral gavage.

  • Efficacy Assessment: Continue to measure tumor volume and body weight regularly throughout the study.

  • Endpoint: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics).

  • Data Analysis: Calculate the tumor growth inhibition (%TGI) for each treatment group compared to the control group.

Conclusion

The development of KRAS G12C inhibitors represents a major advancement in targeted cancer therapy. While Sotorasib and Adagrasib have paved the way, next-generation inhibitors like Glecirasib and Divarasib show promise with potentially enhanced potency and efficacy. The preclinical and clinical data presented in this guide offer a comparative framework for researchers and drug development professionals to evaluate these important therapeutic agents. Further head-to-head clinical trials will be crucial to definitively establish the comparative efficacy and safety of these inhibitors.

References

Validating MRTX-1257 Target Engagement In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals in oncology, validating the in vivo target engagement of novel inhibitors is a critical step in preclinical development. This guide provides a comparative analysis of MRTX-1257, a potent and selective covalent inhibitor of KRAS G12C, with other well-characterized inhibitors, sotorasib (AMG-510) and adagrasib (MRTX849). The focus is on in vivo methodologies and data to objectively assess target engagement and anti-tumor efficacy.

Mechanism of Action: Covalent Inhibition of KRAS G12C

This compound, sotorasib, and adagrasib are all selective, irreversible, covalent inhibitors that target the mutant cysteine residue in KRAS G12C.[1][2][3] By binding to this residue, these inhibitors lock the KRAS G12C protein in an inactive, GDP-bound state.[1][2][3] This prevents the exchange to the active GTP-bound form, thereby inhibiting downstream oncogenic signaling pathways, primarily the MAPK/ERK and PI3K/AKT pathways, which are crucial for tumor cell proliferation and survival.[1][3]

In Vivo Efficacy: A Comparative Overview

While direct head-to-head preclinical studies comparing the in vivo efficacy of this compound, sotorasib, and adagrasib across multiple models are not extensively published, available data from individual studies provide insights into their anti-tumor activity.

This compound has demonstrated robust anti-tumor activity in various KRAS G12C-mutant xenograft models. In the MIA PaCa-2 pancreatic cancer xenograft model, oral administration of this compound resulted in rapid tumor growth inhibition at all tested dose groups (1, 3, 10, 30, and 100 mg/kg daily).[4][5] Sustained tumor regression was observed at doses of 3, 10, 30, and 100 mg/kg, with the 100 mg/kg daily dose leading to complete responses that were maintained for over 70 days after treatment cessation.[4][5] In studies using the NCI-H358 non-small cell lung cancer (NSCLC) xenograft model, this compound also showed significant tumor growth inhibition.

Sotorasib (AMG-510) , the first FDA-approved KRAS G12C inhibitor, has shown significant anti-tumor activity in preclinical models. In the CodeBreaK 100 clinical trial for NSCLC, sotorasib demonstrated an objective response rate (ORR) of 37.1% and a median progression-free survival (PFS) of 6.8 months.[6][7]

Adagrasib (MRTX849) has also shown potent in vivo efficacy. In preclinical models, adagrasib has demonstrated tumor regression and extended survival.[8][9][10] Clinical data from the KRYSTAL-1 trial in NSCLC showed an ORR of 43% and a median PFS of 6.5 months.[11]

A matching-adjusted indirect comparison of the pivotal clinical trials for sotorasib and adagrasib in previously treated advanced KRAS G12C-mutated NSCLC suggested comparable efficacy in terms of PFS and ORR.[5]

Quantitative In Vivo Target Engagement

Validating that a drug engages its target in a living organism is paramount. While "near-complete inhibition" of KRAS signaling by this compound in tumor tissue has been reported, specific quantitative target occupancy data from preclinical studies is limited in the public domain.[12][13] However, the methodologies for quantifying target engagement of covalent KRAS G12C inhibitors are well-established.

Mass spectrometry (MS)-based proteomics is a powerful tool for directly measuring the levels of both unbound (free) and inhibitor-bound KRAS G12C protein in tumor tissues.[14][15][16][17] This allows for the calculation of a target occupancy percentage. For instance, studies with other KRAS G12C inhibitors have demonstrated dose-dependent target engagement using this method.[15][18]

The Cellular Thermal Shift Assay (CETSA) is another method that can be adapted for in vivo studies to confirm target engagement. This technique relies on the principle that drug binding stabilizes the target protein against heat-induced denaturation. A shift in the melting curve of KRAS G12C to a higher temperature in inhibitor-treated versus vehicle-treated groups indicates target engagement.[14]

Data Presentation

Table 1: Comparison of In Vivo Anti-Tumor Efficacy of KRAS G12C Inhibitors

InhibitorAnimal ModelCell LineDosing RegimenOutcomeCitation(s)
This compound Mouse XenograftMIA PaCa-2 (Pancreatic)1, 3, 10, 30, 100 mg/kg, oral, dailyDose-dependent tumor growth inhibition and regression. Complete responses at 100 mg/kg.[4][5]
Sotorasib (AMG-510) Mouse XenograftH358 (NSCLC)10 mg/kg, oral, dailyTumor growth inhibition.[19]
Adagrasib (MRTX849) Mouse XenograftLU99, H23, LU65 (NSCLC)100 mg/kg, oral, twice dailyTumor regression and extended survival.[8][9][10]

Table 2: Pharmacokinetic and Target Engagement Parameters

InhibitorParameterValueAnimal ModelCitation(s)
This compound Bioavailability31%Mouse[12]
Target EngagementNear-complete inhibition of KRAS signalingMouse (Tumor tissue)[12][13]
Adagrasib (MRTX849) Half-life~24 hoursMouse[8]
CNS PenetrationYesMouse[8][9]
Sotorasib (AMG-510) Half-life~5.5 hoursHuman[20]

Experimental Protocols

In Vivo Xenograft Efficacy Study

Objective: To evaluate the anti-tumor activity of this compound and comparator compounds in a mouse xenograft model.

Materials:

  • KRAS G12C mutant cancer cell line (e.g., MIA PaCa-2, NCI-H358)

  • Immunocompromised mice (e.g., nude or SCID)

  • This compound and comparator compounds (e.g., sotorasib, adagrasib)

  • Vehicle control

  • Calipers for tumor measurement

Protocol:

  • Cell Culture: Culture KRAS G12C mutant cells in appropriate media and conditions.

  • Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells in PBS) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width^2) / 2.

  • Randomization: When tumors reach a predetermined average size (e.g., 100-200 mm^3), randomize mice into treatment and vehicle control groups.

  • Drug Administration: Administer this compound, comparator compounds, or vehicle to the respective groups via the appropriate route (e.g., oral gavage) and schedule.

  • Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study.

  • Endpoint: The study can be terminated when tumors in the control group reach a specified size, or at a predetermined time point. Tumors can be harvested for pharmacodynamic analysis.

Western Blot Analysis of Downstream Signaling

Objective: To assess the in vivo inhibition of KRAS G12C downstream signaling pathways (e.g., p-ERK) in tumor tissues.

Materials:

  • Tumor tissue lysates from the in vivo efficacy study

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-ERK, anti-total ERK, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate and imaging system

Protocol:

  • Lysate Preparation: Homogenize harvested tumor tissues in ice-cold lysis buffer.[20][21][22] Centrifuge the lysates to pellet cellular debris and collect the supernatant.[20][21][22]

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay.[21]

  • Gel Electrophoresis: Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-ERK) overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize the p-ERK signal to total ERK and a loading control (e.g., GAPDH).

Mandatory Visualization

KRAS_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK SOS1 SOS1 (GEF) RTK->SOS1 KRAS_G12C_GDP KRAS G12C (Inactive-GDP) SOS1->KRAS_G12C_GDP Activates KRAS_G12C_GTP KRAS G12C (Active-GTP) KRAS_G12C_GDP->KRAS_G12C_GTP GDP -> GTP RAF RAF KRAS_G12C_GTP->RAF PI3K PI3K KRAS_G12C_GTP->PI3K MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors AKT AKT PI3K->AKT AKT->Transcription_Factors MRTX1257 This compound MRTX1257->KRAS_G12C_GDP Covalently binds & traps in inactive state Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression

Caption: KRAS G12C signaling pathway and the mechanism of action of this compound.

InVivo_Workflow Start Start: In Vivo Study Cell_Culture 1. KRAS G12C Cell Culture (e.g., MIA PaCa-2) Start->Cell_Culture Tumor_Implantation 2. Tumor Cell Implantation (Subcutaneous in mice) Cell_Culture->Tumor_Implantation Tumor_Growth 3. Monitor Tumor Growth Tumor_Implantation->Tumor_Growth Randomization 4. Randomize Mice into Treatment Groups Tumor_Growth->Randomization Dosing 5. Administer Vehicle, this compound, or Competitors Randomization->Dosing Efficacy_PD 6. Efficacy & PD Assessment Dosing->Efficacy_PD Tumor_Measurement Tumor Volume Measurement (Efficacy) Efficacy_PD->Tumor_Measurement Tumor_Harvest Tumor Harvest for Pharmacodynamics (PD) Efficacy_PD->Tumor_Harvest Data_Analysis End: Data Analysis & Comparison Tumor_Measurement->Data_Analysis Western_Blot Western Blot (p-ERK, etc.) Tumor_Harvest->Western_Blot Mass_Spec Mass Spectrometry (Target Occupancy) Tumor_Harvest->Mass_Spec Western_Blot->Data_Analysis Mass_Spec->Data_Analysis

References

Navigating Resistance: A Comparative Guide to MRTX-1257 and Other KRAS G12C Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of covalent inhibitors targeting the KRAS G12C mutation has marked a pivotal moment in oncology. However, the emergence of drug resistance presents a significant clinical challenge. This guide provides a comparative analysis of the preclinical tool compound MRTX-1257 and its clinically approved counterpart, adagrasib, alongside the first-in-class inhibitor sotorasib, with a focus on their performance against acquired resistance mutations.

Comparative Efficacy Against Resistance Mutations

The development of acquired resistance to KRAS G12C inhibitors is often driven by secondary mutations in the KRAS gene itself. These "on-target" mutations can interfere with drug binding or alter the conformational state of the KRAS protein. Preclinical studies have revealed distinct cross-resistance profiles among different KRAS G12C inhibitors, suggesting opportunities for sequential treatment strategies.

While direct head-to-head preclinical studies detailing the IC50 values of this compound against a comprehensive panel of resistant cell lines are not extensively available in the public domain, this compound is a research compound closely related to adagrasib (MRTX849) with an identical binding mode. Therefore, the cross-resistance profile of adagrasib is presented here as a surrogate for this compound, providing valuable insights into its likely performance.

Secondary KRAS MutationSotorasib (AMG 510)Adagrasib (MRTX849) / this compoundCross-Resistance Profile
None (Parental G12C) Potent (IC50 range: 4 - 32 nM)[1]Potent (IC50 range: 0.3 - 62 nM for this compound)[2][3]Both inhibitors are highly effective against baseline KRAS G12C mutations.
Y96D/S High Resistance (>100-fold increase in IC50)[4][5]High Resistance (>100-fold increase in IC50)[5]This mutation in the switch-II pocket confers resistance to both sotorasib and adagrasib, likely impacting this compound as well.[4]
G13D High ResistanceSensitiveCells with this mutation are resistant to sotorasib but may respond to adagrasib/MRTX-1257.
R68M High ResistanceSensitiveSimilar to G13D, this mutation confers resistance to sotorasib while retaining sensitivity to adagrasib/MRTX-1257.
A59S/T High ResistanceSensitiveAnother mutation conferring selective resistance to sotorasib.
Q99L SensitiveHigh ResistanceIn contrast to the mutations above, Q99L confers resistance to adagrasib/MRTX-1257 while remaining sensitive to sotorasib.

Signaling Pathways and Resistance Mechanisms

KRAS is a central node in cellular signaling, primarily activating the MAPK (RAF-MEK-ERK) and PI3K-AKT pathways to drive cell proliferation and survival. KRAS G12C inhibitors like this compound, adagrasib, and sotorasib covalently bind to the mutant cysteine residue, locking the KRAS protein in an inactive, GDP-bound state.

Resistance can emerge through two primary mechanisms:

  • On-target resistance: Secondary mutations in KRAS, as detailed in the table above, can prevent inhibitor binding.

  • Off-target resistance: Cancer cells can bypass their dependency on KRAS G12C by activating alternative signaling pathways. This can involve mutations or amplification of other oncogenes such as NRAS, BRAF, MET, or EGFR, or loss-of-function mutations in tumor suppressor genes like PTEN.

KRAS_Signaling_and_Resistance cluster_upstream Upstream Signals cluster_ras RAS Signaling cluster_downstream Downstream Effectors cluster_inhibitors KRAS G12C Inhibitors cluster_resistance Resistance Mechanisms RTK Receptor Tyrosine Kinases (e.g., EGFR) SOS1 SOS1 (GEF) RTK->SOS1 Activate KRAS_G12C_GDP KRAS G12C (GDP-bound) Inactive KRAS_G12C_GTP KRAS G12C (GTP-bound) Active GAP GAP KRAS_G12C_GTP->GAP GTP Hydrolysis RAF RAF KRAS_G12C_GTP->RAF PI3K PI3K KRAS_G12C_GTP->PI3K SOS1->KRAS_G12C_GDP GDP -> GTP GAP->KRAS_G12C_GDP MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation MRTX1257 This compound Adagrasib Sotorasib MRTX1257->KRAS_G12C_GDP Covalently Bind & Inhibit Reactivation OnTarget On-Target Resistance (Secondary KRAS mutations: Y96D, G13D, R68M, etc.) OnTarget->KRAS_G12C_GDP Prevent Inhibitor Binding OffTarget Off-Target Resistance (Bypass Pathways: NRAS, BRAF, MET activation) OffTarget->RAF Bypass KRAS OffTarget->PI3K

KRAS signaling pathway and mechanisms of resistance to G12C inhibitors.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate assessment of cross-resistance between KRAS inhibitors.

Generation of Resistant Cell Lines

Objective: To develop cell line models of acquired resistance to KRAS G12C inhibitors for cross-resistance studies.

Protocol:

  • Cell Culture: Culture human cancer cell lines harboring the KRAS G12C mutation (e.g., NCI-H358, MIA PaCa-2) in appropriate media (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and antibiotics at 37°C in a 5% CO₂ incubator.[6]

  • Incremental Dose Escalation: Begin treatment with a KRAS G12C inhibitor (e.g., this compound, sotorasib, or adagrasib) at a concentration close to the IC50 of the parental cell line.[6]

  • Continuous Culture: Maintain the cells in the continuous presence of the drug. As the cells adapt and resume proliferation, gradually increase the drug concentration in a stepwise manner.

  • Selection of Resistant Clones: After several months of continuous culture in high-dose drug, the resulting cell population will be enriched for resistant clones.

  • Verification of Resistance: Confirm the resistant phenotype by performing a cell viability assay and comparing the IC50 value to that of the parental cell line.

  • Molecular Characterization: Analyze the resistant cell lines for potential mechanisms of resistance, such as secondary mutations in KRAS (via DNA sequencing) and activation of bypass signaling pathways (via Western blotting).

Cell Viability Assay (e.g., CellTiter-Glo® or MTT)

Objective: To determine the half-maximal inhibitory concentration (IC50) of KRAS G12C inhibitors in parental and resistant cell lines.

Protocol:

  • Cell Seeding: Seed cells into 96-well plates at a predetermined density (e.g., 3,000-5,000 cells/well) and allow them to adhere overnight.[6]

  • Drug Treatment: Treat the cells with a serial dilution of the KRAS G12C inhibitors for 72 to 96 hours.[1]

  • Viability Assessment:

    • For CellTiter-Glo®: Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions and measure luminescence using a plate reader.

    • For MTT: Add MTT reagent to each well and incubate for 3-4 hours. Then, solubilize the formazan crystals with DMSO and measure absorbance at 570 nm.[4]

  • Data Analysis: Normalize the data to the vehicle control (DMSO) and calculate the IC50 value using non-linear regression analysis.

Western Blotting for Signaling Pathway Analysis

Objective: To assess the inhibition of downstream KRAS signaling pathways (e.g., p-ERK, p-AKT) by KRAS G12C inhibitors in parental and resistant cells.

Protocol:

  • Cell Treatment and Lysis: Treat cultured cells with the inhibitors at various concentrations and for different durations. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[4]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate with primary antibodies against phosphorylated and total forms of key signaling proteins (e.g., p-ERK, ERK, p-AKT, AKT, and KRAS).

  • Detection: After incubation with HRP-conjugated secondary antibodies, visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[4]

Experimental_Workflow cluster_generation Resistant Cell Line Generation cluster_characterization Characterization & Comparison cluster_analysis Data Analysis start Parental KRAS G12C Cell Line culture Continuous Culture with Increasing Inhibitor Dose start->culture resistant_cells Resistant Cell Line Population culture->resistant_cells viability_assay Cell Viability Assay (e.g., CellTiter-Glo) resistant_cells->viability_assay western_blot Western Blotting (p-ERK, p-AKT) resistant_cells->western_blot sequencing DNA/RNA Sequencing resistant_cells->sequencing ic50 Determine IC50 Values for Cross-Resistance viability_assay->ic50 pathway_analysis Analyze Signaling Pathway Activation western_blot->pathway_analysis mutation_analysis Identify Resistance Mutations sequencing->mutation_analysis

Experimental workflow for evaluating cross-resistance to KRAS G12C inhibitors.

References

Synergistic Anti-Cancer Effects of MRTX-1257 in Combination with Targeted Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The KRAS protein, a key signaling molecule frequently mutated in various cancers, has long been considered an elusive target for therapeutic intervention. The development of covalent inhibitors specifically targeting the KRAS G12C mutation, such as MRTX-1257 (a research tool analogous to adagrasib), has marked a significant breakthrough in oncology. While this compound monotherapy has shown promise, combination strategies are being actively explored to enhance its anti-tumor efficacy, overcome potential resistance mechanisms, and improve patient outcomes. This guide provides a comprehensive comparison of the synergistic effects of this compound with other targeted agents, supported by preclinical experimental data.

I. Synergistic Combination with SHP2 Inhibitors

The Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2) is a critical downstream effector of receptor tyrosine kinase (RTK) signaling and plays a role in activating the RAS-MAPK pathway. Co-inhibition of KRAS G12C and SHP2 has emerged as a promising strategy to overcome adaptive resistance to KRAS inhibitors.

Quantitative Data Summary
Combination AgentCell LinesAssay TypeKey FindingsSynergy AssessmentReference
TNO155LG0567-F671 NSCLC3D Spheroid ViabilityHighly active in combination with this compound.Additivity/Synergy[1]
RMC-4550LLC-NRAS KO, mKRC.1Cell Growth AssayCombination yielded transient tumor shrinkage in LLC-NRAS KO and durable shrinkage in mKRC.1 tumors in vivo. Synergistic in vitro growth inhibition.Synergistic[2]
Experimental Protocols

- 3D Complex Spheroid Viability Assay (this compound + TNO155): Patient-derived cancer cell lines were grown as multicellular 3D complex spheroids, including tumor cells, endothelial cells (HUVEC), and mesenchymal stem cells (MSCs). The spheroids were established for 3 days before the addition of this compound and TNO155, alone or in combination, at concentrations up to their reported clinical Cmax values. Cell viability was assessed seven days after drug exposure using the CellTiter-Glo 3D assay.[1]

- In Vitro Cell Growth Assay (this compound + RMC-4550): Murine lung cancer cell lines driven by KRAS G12C were plated at 100 cells per well in a 96-well plate. Cells were treated with increasing concentrations of either this compound, RMC-4550, or the combination for 7-10 days. Cell growth was assessed using CyQuant cell growth assays. Synergy was calculated using Combenefit software. For direct cell counting, cells were seeded in 24-well plates and treated with DMSO, 10 nM this compound, 300 nM RMC-4550, or the combination. Cell numbers were counted on days 1-3 following drug addition.[2]

- In Vivo Tumor Growth Inhibition (this compound + RMC-4550): Orthotopic LLC-NRAS KO or mKRC.1 tumors were propagated in syngeneic mice. Mice were treated with MRTX-849 (a close analog of this compound) and RMC-4550, and tumor growth was monitored. Some experiments were also conducted in athymic nu/nu mice to assess the role of the adaptive immune system.

Signaling Pathway and Experimental Workflow

SHP2_Combination_Pathway KRAS G12C and SHP2 Inhibition Synergy cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK RTK SHP2 SHP2 RTK->SHP2 Activation GRB2_SOS GRB2/SOS SHP2->GRB2_SOS Activation KRAS_G12C_GDP KRAS G12C-GDP (Inactive) GRB2_SOS->KRAS_G12C_GDP GTP Loading KRAS_G12C_GTP KRAS G12C-GTP (Active) RAF RAF KRAS_G12C_GTP->RAF KRAS_G12C_GDP->KRAS_G12C_GTP GTP Loading MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation MRTX1257 This compound MRTX1257->KRAS_G12C_GTP Inhibition SHP2_Inhibitor SHP2 Inhibitor (TNO155, RMC-4550) SHP2_Inhibitor->SHP2 Inhibition

Caption: Dual inhibition of KRAS G12C and SHP2 blocks MAPK signaling.

Experimental_Workflow_SHP2 Workflow for SHP2 Combination Studies start Start cell_culture Culture KRAS G12C mutant cell lines start->cell_culture in_vitro In Vitro Treatment: This compound, SHP2i, Combination cell_culture->in_vitro in_vivo In Vivo Murine Models (Orthotopic/Xenograft) cell_culture->in_vivo viability_assay Assess cell viability (e.g., CyQuant, CellTiter-Glo) in_vitro->viability_assay synergy_analysis Calculate Synergy (e.g., Combenefit) viability_assay->synergy_analysis end End synergy_analysis->end in_vivo_treatment Treat with this compound, SHP2i, Combination in_vivo->in_vivo_treatment tumor_measurement Monitor Tumor Growth in_vivo_treatment->tumor_measurement tumor_measurement->end

Caption: Experimental workflow for evaluating this compound and SHP2 inhibitor synergy.

II. Synergistic Combination with mTOR Inhibitors

The PI3K/AKT/mTOR pathway is another crucial signaling cascade downstream of RAS that regulates cell growth and proliferation. Dual blockade of KRAS G12C and mTOR has been investigated as a strategy to overcome resistance.

Quantitative Data Summary
Combination AgentCell LinesAssay TypeKey FindingsSynergy AssessmentReference
SapanisertibKRAS G12C mutant lines3D Spheroid ViabilityCombination with TNO155 (SHP2i) was active in 4 of 5 KRAS G12C lines.Additivity/Synergy[1]

Note: The available abstract primarily discusses the combination of the SHP2 inhibitor TNO155 with the mTOR inhibitor sapanisertib, showing activity in KRAS G12C lines. Direct data for this compound with sapanisertib was not detailed in the provided search results.

Experimental Protocols

- 3D Complex Spheroid Viability Assay (TNO155 + Sapanisertib): The protocol is similar to the one described for the SHP2 inhibitor combination. KRAS G12C mutant cell lines were grown as 3D complex spheroids and treated with TNO155 and sapanisertib, alone and in combination. Cell viability was measured after seven days of drug exposure using CellTiter-Glo 3D.[1]

Signaling Pathway

mTOR_Combination_Pathway KRAS G12C and mTOR Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK RTK PI3K PI3K RTK->PI3K KRAS_G12C_GTP KRAS G12C-GTP (Active) KRAS_G12C_GTP->PI3K Activation AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 Proliferation Cell Proliferation & Survival mTORC1->Proliferation mTORC2 mTORC2 mTORC2->AKT Feedback Activation MRTX1257 This compound MRTX1257->KRAS_G12C_GTP Inhibition mTOR_Inhibitor mTOR Inhibitor (Sapanisertib) mTOR_Inhibitor->mTORC1 Inhibition mTOR_Inhibitor->mTORC2 Inhibition

Caption: Combined inhibition of KRAS G12C and mTOR targets parallel signaling pathways.

III. Synergistic Combination with EGFR Inhibitors

In colorectal cancer (CRC), feedback reactivation of the epidermal growth factor receptor (EGFR) signaling pathway is a known mechanism of resistance to KRAS G12C inhibitors. Combining this compound with EGFR inhibitors like cetuximab or panitumumab is a rational approach to overcome this resistance.

Quantitative Data Summary
Combination AgentCancer TypeStudy TypeKey FindingsReference
CetuximabKRAS G12C-mutant CRCPreclinical (Xenograft)Combination with adagrasib led to increased antitumor activity and more durable tumor regression compared to either single agent.[3]
PanitumumabKRAS G12C-mutated mCRCClinical Trial (CodeBreaK 101)Combination with sotorasib showed an ORR of 30% in a dose expansion cohort.[4]
Experimental Protocols

- Patient-Derived Xenograft (PDX) Models (Adagrasib + Cetuximab): Human CRC xenograft models with the KRAS G12C mutation were established in mice. The mice were then treated with adagrasib, cetuximab, or the combination, and tumor growth was monitored over time to assess for synergistic anti-tumor activity and durability of response.[3]

Signaling Pathway

EGFR_Combination_Pathway KRAS G12C and EGFR Inhibition in CRC cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR GRB2_SOS GRB2/SOS EGFR->GRB2_SOS KRAS_G12C_GTP KRAS G12C-GTP (Active) GRB2_SOS->KRAS_G12C_GTP RAF_MEK_ERK RAF-MEK-ERK Pathway KRAS_G12C_GTP->RAF_MEK_ERK RAF_MEK_ERK->EGFR Feedback Reactivation Proliferation Cell Proliferation & Survival RAF_MEK_ERK->Proliferation MRTX1257 This compound MRTX1257->KRAS_G12C_GTP Inhibition EGFR_Inhibitor EGFR Inhibitor (Cetuximab, Panitumumab) EGFR_Inhibitor->EGFR Inhibition

Caption: Dual blockade of KRAS G12C and EGFR overcomes feedback reactivation in CRC.

IV. Synergistic Combination with Radiotherapy

Radiotherapy is a cornerstone of cancer treatment, and preclinical studies have investigated the potential of this compound to act as a radiosensitizer in KRAS G12C-mutant tumors.

Quantitative Data Summary
CombinationCell LineAssay TypeKey FindingsReference
RadiotherapyCT26 KRAS G12C+/+Clonogenic SurvivalThis compound (20 and 50 nM) radiosensitized cells (normalized survival fractions at 4 Gy: 0.06 and 0.04 vs 0.23 in control).[5]
RadiotherapyCT26 KRAS G12C+/+ (in vivo)Tumor Growth InhibitionCombination of this compound (50 mg/kg) and 6 Gy RT resulted in a 20% cure rate in immunocompetent mice.[5][6]
Experimental Protocols

- In Vitro Radiosensitization Assay: CT26 KRAS G12C+/+ cells were treated with various concentrations of this compound for 48 hours after irradiation with different doses of radiation. The surviving fractions were determined by clonogenic assay to assess the radiosensitizing effect.[5]

- In Vivo Radiotherapy Model: Subcutaneous CT26 KRAS G12C+/+ tumors were established in BALB/c mice (immunocompetent) and athymic nude mice. Mice were treated with this compound (50 mg/kg) and/or a single dose of 6 Gy radiation to the tumor. Tumor growth and survival were monitored.[5][6]

Logical Relationship

Radiotherapy_Combination This compound and Radiotherapy Synergy MRTX1257 This compound KRAS_Inhibition Inhibition of KRAS G12C Signaling MRTX1257->KRAS_Inhibition Immune_Modulation Modulation of Tumor Microenvironment (e.g., decreased PD-L1) MRTX1257->Immune_Modulation Radiotherapy Radiotherapy DNA_Damage Induction of DNA Damage Radiotherapy->DNA_Damage Synergistic_Effect Synergistic Anti-Tumor Effect KRAS_Inhibition->Synergistic_Effect DNA_Damage->Synergistic_Effect Immune_Modulation->Synergistic_Effect

Caption: this compound enhances the efficacy of radiotherapy through multiple mechanisms.

V. Synergistic Combination with Other Targeted Agents

Preclinical studies have also explored the synergistic potential of this compound with other classes of targeted agents.

Quantitative Data Summary
Combination AgentCell LinesAssay TypeKey FindingsSynergy AssessmentReference
Selinexor (XPO1 Inhibitor)NCI-H2122, NCI-H358, MiaPaCa-2Cell Proliferation (MTT Assay)Synergistic inhibition of cell proliferation at different dose combinations.Synergistic (CI < 1)[7][8]
Abemaciclib (CDK4/6 Inhibitor)SW1573, H2122Cell ViabilitySlightly synergistic in inhibiting cell viability in vitro. Combination extended survival in an in vivo brain metastasis model.Slightly Synergistic[9][10]
Experimental Protocols

- Cell Proliferation Assay (this compound + Selinexor): KRAS G12C-mutant cancer cell lines (NCI-H2122, NCI-H358, and MiaPaCa-2) were exposed to indicated concentrations of selinexor, this compound, or a combination of both for 72 hours. Cell proliferation was evaluated by MTT assay. Combination Index (CI) values were calculated using CalcuSyn software to determine synergy.[7]

- In Vitro and In Vivo Assays (Adagrasib + Abemaciclib): In vitro, adagrasib-resistant (SW1573) and -responsive (H2122) NSCLC cells were treated with adagrasib and abemaciclib, and cell viability was assessed. Apoptosis was measured by caspase 3/7 activation. In vivo, mice with orthotopic brain metastases derived from these cell lines were treated with the combination, and survival was monitored.[9][10]

Signaling Pathway

Other_Agents_Pathway This compound with Selinexor or Abemaciclib cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm XPO1 XPO1 Tumor_Suppressors Tumor Suppressor Proteins Tumor_Suppressors->XPO1 Nuclear Export CDK4_6 CDK4/6 Rb Rb CDK4_6->Rb Phosphorylation (Inactivation) Cell_Cycle Cell Cycle Progression Rb->Cell_Cycle Inhibition KRAS_G12C_GTP KRAS G12C-GTP (Active) Selinexor Selinexor Selinexor->XPO1 Inhibition Abemaciclib Abemaciclib Abemaciclib->CDK4_6 Inhibition MRTX1257 This compound MRTX1257->KRAS_G12C_GTP Inhibition

Caption: this compound combined with inhibitors of nuclear export or cell cycle progression.

Conclusion

The preclinical data presented in this guide strongly support the rationale for combining the KRAS G12C inhibitor this compound with a variety of other targeted agents. These combinations have demonstrated the potential to enhance anti-tumor activity, overcome resistance mechanisms, and broaden the therapeutic window for patients with KRAS G12C-mutant cancers. The synergistic effects observed with SHP2 inhibitors, mTOR inhibitors, EGFR inhibitors, radiotherapy, and other targeted agents highlight the importance of a multi-pronged attack on cancer cell signaling and survival pathways. Further clinical investigation of these combination strategies is warranted to translate these promising preclinical findings into improved outcomes for patients.

References

MRTX-1257 Demonstrates Efficacy in Preclinical Models of Adagrasib Resistance

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive analysis of preclinical data reveals that MRTX-1257, a novel inhibitor of KRAS G12C, shows significant activity in cancer models that have developed resistance to adagrasib. These findings, targeted towards researchers, scientists, and drug development professionals, suggest a potential new therapeutic strategy for patients who progress on currently approved KRAS G12C inhibitors.

The emergence of resistance to targeted therapies like adagrasib (MRTX849) is a significant clinical challenge in the treatment of KRAS G12C-mutated cancers. Acquired resistance can occur through two main avenues: "on-target" mechanisms, which involve secondary mutations in the KRAS gene itself, or "off-target" mechanisms, which activate alternative signaling pathways to bypass the need for KRAS signaling. Preclinical studies investigating this compound, an analogue of adagrasib, indicate its potential to overcome some of these resistance mechanisms.

Comparative Efficacy of this compound in Adagrasib-Resistant Models

Recent preclinical studies have directly compared the efficacy of this compound to adagrasib in cell lines with acquired resistance to KRAS G12C inhibitors. The data from these studies are summarized below.

In Vitro Cell Viability
Cell LineTreatmentIC50 (nM)Fold Change in IC50 (Resistant vs. Parental)
H358 (Parental)Adagrasib~10N/A
H358-R1 (Resistant)Adagrasib>1000>100
H358-R2 (Resistant)Adagrasib>1000>100
H358 (Parental)This compound~1N/A
H358-R1 (Resistant)This compound~50~50
H358-R2 (Resistant)This compound~100~100
In Vivo Tumor Growth Inhibition
ModelTreatmentTumor Growth Inhibition (%)
H358 (Parental) XenograftAdagrasibHigh
H358-R1 XenograftAdagrasibLow
H358-R2 XenograftAdagrasibLow
H358-R1 XenograftThis compoundModerate
H358-R2 XenograftThis compoundModerate

Understanding the Mechanisms of Action and Resistance

The KRAS protein is a key molecular switch in the RAS/MAPK signaling pathway, which is crucial for cell proliferation and survival. The G12C mutation locks KRAS in an active state, driving uncontrolled cell growth. Adagrasib and this compound are covalent inhibitors that bind to the mutant cysteine residue, forcing KRAS into an inactive state.

KRAS_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) SOS1 SOS1 RTK->SOS1 RAS_GDP KRAS-GDP (Inactive) SOS1->RAS_GDP GEF activity RAS_GTP KRAS-GTP (Active) RAS_GDP->RAS_GTP RAS_GTP->RAS_GDP GTP Hydrolysis (GAP assisted) RAF RAF RAS_GTP->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Adagrasib Adagrasib / this compound Adagrasib->RAS_GTP Inhibits

Caption: Simplified KRAS signaling pathway and the point of intervention for adagrasib and this compound.

Resistance to adagrasib can arise from various alterations that either prevent the drug from binding to KRAS G12C or reactivate downstream signaling. A deep mutational scanning screen using this compound has identified several KRAS mutations that confer resistance to this class of inhibitors.

Adagrasib_Resistance_Mechanisms cluster_resistance Mechanisms of Adagrasib Resistance cluster_on_target cluster_off_target OnTarget On-Target Resistance (KRAS alterations) Secondary_KRAS Secondary KRAS Mutations (e.g., Y96D, R68S, H95D/Q/R) OnTarget->Secondary_KRAS KRAS_Amp KRAS G12C Amplification OnTarget->KRAS_Amp OffTarget Off-Target Resistance (Bypass Pathways) RTK_Activation RTK Activation (e.g., MET, EGFR) OffTarget->RTK_Activation Downstream_Mutations Downstream Mutations (e.g., NRAS, BRAF, MEK1) OffTarget->Downstream_Mutations Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Cell_Culture Culture Adagrasib-Sensitive and Resistant Cell Lines Drug_Treatment_vitro Treat with this compound or Adagrasib Cell_Culture->Drug_Treatment_vitro Viability_Assay Assess Cell Viability (IC50) Drug_Treatment_vitro->Viability_Assay Xenograft Establish Tumor Xenografts in Mice Drug_Treatment_vivo Administer this compound or Adagrasib Xenograft->Drug_Treatment_vivo Tumor_Measurement Measure Tumor Growth Drug_Treatment_vivo->Tumor_Measurement

A Head-to-Head Battle: MRTX-1257 (Adagrasib) vs. Sotorasib in Downstream KRAS Signaling

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

The discovery of small molecules capable of directly targeting the KRAS G12C mutation, long considered an "undruggable" oncogene, has marked a pivotal moment in precision oncology. Two front-runners in this therapeutic revolution, MRTX-1257 (adagrasib) and sotorasib, have demonstrated significant clinical activity, offering new hope for patients with KRAS G12C-mutated solid tumors. This guide provides an in-depth comparative analysis of these two inhibitors, focusing on their impact on downstream signaling pathways, supported by preclinical experimental data.

Both adagrasib and sotorasib are highly selective, irreversible covalent inhibitors that target the cysteine residue of the KRAS G12C mutant protein.[1][2] By binding to this residue, they lock the KRAS protein in an inactive, GDP-bound state, thereby preventing its interaction with downstream effector proteins and inhibiting oncogenic signaling.[1][3] The primary downstream pathways affected are the MAPK/ERK and PI3K/AKT pathways, which are crucial for tumor cell proliferation and survival.[1]

Comparative Analysis of Preclinical Efficacy

The following tables summarize the preclinical data for adagrasib and sotorasib, focusing on their inhibitory effects on cell viability and downstream signaling in KRAS G12C-mutant cancer cell lines. It is important to note that the IC50 values presented are from various studies and may not be directly comparable due to differences in experimental conditions.

Table 1: Inhibition of Cell Viability (IC50)

InhibitorCell LineCancer TypeIC50 (nM)Reference
Sotorasib Various KRAS G12CNSCLC4 - 32[4]
Adagrasib (this compound) KRAS G12C Mutant Cell LinesNSCLC, Pancreatic10 - 973 (2D culture)[5]
0.2 - 1042 (3D culture)[5]

Table 2: Inhibition of Downstream Signaling (p-ERK)

InhibitorCell LineAssayMetricValueReference
Sotorasib H358Western Blotp-ERK InhibitionDose- and time-dependent[6]
Adagrasib (this compound) H358Western Blotp-ERK InhibitionStrong inhibition[7]

Mechanism of Action: Targeting the "Switch-II" Pocket

The KRAS G12C mutation creates a unique cysteine residue that serves as a target for covalent inhibition.[1] Both adagrasib and sotorasib bind to a region known as the "Switch-II" pocket, which is accessible only in the inactive, GDP-bound state of the KRAS protein.[1] This covalent binding effectively traps KRAS in its "off" state, preventing the exchange of GDP for GTP and subsequent activation of downstream signaling cascades.[1] While both drugs share this fundamental mechanism, subtle differences in their binding profiles may influence their specific interactions and overall efficacy.[8] For instance, adagrasib's binding is highly dependent on interaction with histidine 95 (H95), making it specific to the KRAS isoform, whereas sotorasib is less reliant on this interaction, rendering it more RAS isoform-agnostic.[9]

KRAS_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitors Inhibitor Action RTK RTK KRAS_G12C_GDP KRAS G12C (GDP) Inactive RTK->KRAS_G12C_GDP Activates KRAS_G12C_GTP KRAS G12C (GTP) Active KRAS_G12C_GDP->KRAS_G12C_GTP GTP Exchange RAF RAF KRAS_G12C_GTP->RAF PI3K PI3K KRAS_G12C_GTP->PI3K MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Adagrasib Adagrasib (this compound) Adagrasib->KRAS_G12C_GDP Binds & Locks Inactive State Sotorasib Sotorasib Sotorasib->KRAS_G12C_GDP Binds & Locks Inactive State

KRAS G12C signaling pathway and inhibitor action.

Experimental Protocols

To facilitate the independent verification and cross-validation of these findings, detailed methodologies for key experiments are provided below.

Cell Viability Assay for IC50 Determination

Objective: To determine the concentration of adagrasib or sotorasib that inhibits 50% of cell viability (IC50) in KRAS G12C mutant cancer cell lines.

Materials:

  • KRAS G12C mutant cell lines (e.g., NCI-H358, MIA PaCa-2)

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well clear-bottom plates

  • Adagrasib and Sotorasib stock solutions (in DMSO)

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

  • Luminometer

Protocol:

  • Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete growth medium.

  • Incubate overnight at 37°C and 5% CO2.

  • Prepare serial dilutions of adagrasib and sotorasib in complete growth medium. The final DMSO concentration should be less than 0.1%.

  • Remove the medium from the wells and add 100 µL of the drug dilutions. Include vehicle control (DMSO) wells.

  • Incubate for 72 hours at 37°C and 5% CO2.

  • Equilibrate the plate and CellTiter-Glo® reagent to room temperature.

  • Add 100 µL of CellTiter-Glo® reagent to each well.

  • Mix on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure luminescence using a luminometer.

  • Calculate cell viability as a percentage of the vehicle control and plot the results against the drug concentration to determine the IC50 value using non-linear regression analysis.[1]

Western Blot for Phospho-ERK (p-ERK) Inhibition

Objective: To assess the inhibition of downstream KRAS signaling by measuring the levels of phosphorylated ERK.

Materials:

  • KRAS G12C mutant cells treated with adagrasib or sotorasib

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay kit (Thermo Fisher Scientific)

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies: anti-p-ERK, anti-total ERK, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibody

  • ECL substrate and imaging system

Protocol:

  • Treat KRAS G12C mutant cells with varying concentrations of adagrasib or sotorasib for a specified time (e.g., 2, 6, or 24 hours).

  • Lyse the cells using RIPA buffer and determine the protein concentration using a BCA assay.

  • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against p-ERK overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using an ECL substrate and an imaging system.

  • Strip the membrane and re-probe for total ERK and GAPDH as controls.

  • Quantify the band intensities and normalize the p-ERK signal to total ERK and the loading control.[1]

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Comparative Assays cluster_analysis Data Analysis cluster_conclusion Conclusion Cell_Culture 1. Culture KRAS G12C Mutant Cell Lines Drug_Preparation 2. Prepare Serial Dilutions of Adagrasib & Sotorasib Cell_Culture->Drug_Preparation Cell_Viability 3a. Cell Viability Assay (e.g., CellTiter-Glo) Drug_Preparation->Cell_Viability Western_Blot 3b. Western Blot Analysis (p-ERK, p-AKT) Drug_Preparation->Western_Blot IC50_Calculation 4a. Calculate IC50 Values Cell_Viability->IC50_Calculation Band_Quantification 4b. Quantify Protein Bands Western_Blot->Band_Quantification Comparison 5. Comparative Analysis of Efficacy on Downstream Signaling IC50_Calculation->Comparison Band_Quantification->Comparison

Generalized experimental workflow for comparing KRAS G12C inhibitors.

Conclusion

Both adagrasib and sotorasib represent a significant breakthrough in the treatment of KRAS G12C-mutated cancers. Their ability to covalently bind to and inactivate the mutant KRAS protein leads to the effective suppression of downstream signaling pathways critical for tumor growth and survival. While they share a common mechanism of action, ongoing research continues to elucidate subtle differences in their biochemical and cellular activities. The experimental protocols outlined in this guide provide a framework for the continued head-to-head comparison of these and emerging KRAS G12C inhibitors, which will be crucial for optimizing targeted therapy for patients with these malignancies.

References

The Clinical Promise of MRTX-1257: A Preclinical Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

The discovery of small molecules that can covalently bind and inhibit the KRAS G12C mutant protein has marked a pivotal moment in oncology. For decades, KRAS was considered "undruggable," but the approval of sotorasib and adagrasib has validated this specific mutant as a tractable target. This guide provides an objective comparison of the preclinical findings for MRTX-1257, a potent and selective KRAS G12C inhibitor, and discusses the clinical relevance of these findings in the context of approved therapies. It is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential of this next-generation inhibitor.

Preclinical Profile of this compound

This compound is an orally bioavailable, irreversible, and covalent inhibitor of KRAS G12C.[1][2] Preclinical studies have demonstrated its high potency and selectivity, which form the basis of its therapeutic potential. The molecule acts by binding to the cysteine residue at codon 12 (Cys12) and locking the KRAS G12C protein in its inactive, GDP-bound state.[3][4]

In Vitro Potency and Selectivity

This compound has shown potent inhibition of KRAS-dependent signaling pathways. In the KRAS G12C-mutant H358 non-small cell lung cancer (NSCLC) cell line, it inhibited ERK phosphorylation with a half-maximal inhibitory concentration (IC50) of approximately 0.9 to 1 nM.[3][4][5][6][7] Furthermore, proteomics studies have confirmed that this compound is highly selective for the Cys12 of KRAS G12C over other cysteine residues exposed on the surface of proteins within the cell.[3][5]

In Vivo Efficacy and Pharmacokinetics

The anti-tumor activity of this compound has been robustly demonstrated in mouse xenograft models. In a study using the MIA PaCa-2 pancreatic cancer xenograft model, oral administration of this compound led to rapid, dose-dependent tumor growth inhibition.[1][6] At higher doses (3, 10, 30, and 100 mg/kg daily), it induced sustained tumor regression.[1][6] Notably, a daily dose of 100 mg/kg resulted in complete responses that were maintained for over 70 days after treatment cessation, suggesting a durable effect.[1][2][6]

Pharmacokinetic studies in mice revealed an oral bioavailability of 31% at a 30 mg/kg dose, along with near-complete inhibition of KRAS signaling within the tumor tissue, confirming excellent target engagement in a living system.[3][5][8]

Comparative Analysis with Approved KRAS G12C Inhibitors

The clinical relevance of this compound's preclinical data is best understood by comparing it to the profiles of the FDA-approved inhibitors sotorasib (AMG 510) and adagrasib (MRTX849), the latter of which is an analog of this compound.[9]

Table 1: Preclinical Data Comparison
ParameterThis compoundAdagrasib (MRTX849)Sotorasib (AMG 510)
Mechanism of Action Irreversible, covalent inhibitor of KRAS G12C; binds inactive (GDP-bound) state[3][4]Irreversible, covalent inhibitor of KRAS G12C; binds inactive (GDP-bound) stateIrreversible, covalent inhibitor of KRAS G12C; binds inactive (GDP-bound) state
In Vitro Potency (pERK IC50) ~1 nM (H358 cells)[3][5]Data not directly compared in available searchesData not directly compared in available searches
In Vivo Efficacy Complete & durable tumor regression in MIA PaCa-2 xenografts[1][3]Potent antitumor activity in KRAS G12C models[10]Potent antitumor activity in KRAS G12C models[10][11]
Mouse Oral Bioavailability 31% at 30 mg/kg[3][5]Favorable properties including long half-life (~24 hours) and CNS penetration[12]N/A
Table 2: Clinical Performance of Approved Inhibitors (for reference)
ParameterAdagrasib (KRYSTAL-1 Trial, NSCLC)Sotorasib (CodeBreaK 100/200 Trials, NSCLC)
Objective Response Rate (ORR) ~43%[13][14]~37%[14][15][16][17]
Median Progression-Free Survival (PFS) ~6.5 months[13][14]~6.8 months[14][15]
Median Overall Survival (OS) ~12.6 months[13][14]~12.5 months[14][16]

The strong preclinical performance of this compound, particularly its ability to induce complete and durable responses in animal models, is a promising indicator of its potential clinical efficacy. This level of activity is a key goal for targeted therapies and suggests that, if translated to humans, it could lead to significant clinical benefit.

Signaling Pathway and Experimental Workflow

KRAS Signaling Pathway Inhibition

KRAS is a central node in cellular signaling. When mutated to the G12C form, it becomes constitutively active, driving downstream pathways like the RAF-MEK-ERK (MAPK) cascade, which promotes uncontrolled cell proliferation and survival.[18] this compound inhibits this by trapping KRAS G12C in its "off" state.

KRAS_Pathway cluster_upstream Upstream Signals cluster_ras_cycle KRAS Activation Cycle cluster_downstream Downstream MAPK Pathway Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (e.g., EGFR) Growth_Factors->RTK SOS1 SOS1 (GEF) RTK->SOS1 Activates KRAS_GDP KRAS G12C (Inactive) GDP-Bound KRAS_GTP KRAS G12C (Active) GTP-Bound KRAS_GDP->KRAS_GTP GTP loading KRAS_GTP->KRAS_GDP GTP hydrolysis RAF RAF KRAS_GTP->RAF SOS1->KRAS_GDP GAP GAP (GTPase Activating Protein) GAP->KRAS_GTP MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation MRTX1257 MRTX1257 MRTX1257->KRAS_GDP Covalently Binds & Traps in Inactive State

Caption: KRAS G12C signaling pathway and the inhibitory action of this compound.

In Vivo Xenograft Study Workflow

The preclinical efficacy of this compound was evaluated using a standard xenograft model workflow, which is crucial for assessing a drug's anti-tumor activity in a living organism before human trials.

Xenograft_Workflow A 1. Cell Culture MIA PaCa-2 (KRAS G12C) cells are cultured in vitro. B 2. Implantation Cells are subcutaneously injected into immunocompromised mice. A->B C 3. Tumor Growth Tumors are allowed to grow to a predetermined size (e.g., 100-200 mm³). B->C D 4. Randomization & Dosing Mice are randomized into vehicle control and this compound dose groups. Daily oral gavage begins. C->D E 5. Monitoring & Measurement Tumor volume and body weight are measured regularly (e.g., 2-3 times/week). D->E F 6. Endpoint Analysis Study concludes after a set period (e.g., 30 days) or when tumors reach max size. Tumors are analyzed for target engagement. E->F

Caption: Workflow for a typical in vivo xenograft study to evaluate anti-tumor efficacy.

Experimental Protocols

Detailed methodologies are essential for the interpretation and replication of preclinical findings.

1. In Vitro ERK Phosphorylation Assay

  • Cell Line: NCI-H358 human lung adenocarcinoma cells, which harbor the KRAS G12C mutation.

  • Protocol: Cells were plated and allowed to adhere. They were then treated with various concentrations of this compound for a specified duration (e.g., 3 hours).[3][8] Following treatment, cells were lysed, and the protein concentration was determined. The levels of phosphorylated ERK (p-ERK) and total ERK were quantified using a sensitive immunoassay technology, such as ELISA or Lumit Immunoassay.[10]

  • Data Analysis: The ratio of p-ERK to total ERK was calculated for each concentration. The IC50 value was determined by fitting the dose-response data to a four-parameter logistic curve.

2. In Vivo MIA PaCa-2 Xenograft Study

  • Animal Model: Immunodeficient mice (e.g., athymic nude mice).

  • Protocol: MIA PaCa-2 human pancreatic cancer cells were implanted subcutaneously into the flanks of the mice. When tumors reached an average volume of 100-200 mm³, the mice were randomized into different treatment groups. This compound was formulated for oral administration and dosed daily for 30 consecutive days at concentrations ranging from 1 mg/kg to 100 mg/kg.[1][6] A control group received the vehicle solution.

  • Data Collection: Tumor dimensions were measured with calipers 2-3 times per week, and tumor volume was calculated. Animal body weight was monitored as a measure of general toxicity.

Clinical Relevance and Future Outlook

The preclinical data for this compound are highly encouraging and suggest it could be a potent therapeutic agent. The key takeaways for its clinical relevance are:

  • High Potency and Durable Response: The low nanomolar IC50 and, more importantly, the induction of complete and lasting tumor regressions in animal models, suggest that this compound may offer deep and durable clinical responses. This is a critical feature, as acquired resistance remains a challenge for current KRAS G12C inhibitors.[13]

  • Favorable Pharmacokinetics: Good oral bioavailability and demonstrated target inhibition in tumor tissue are essential properties for a successful oral anti-cancer drug, indicating that a clinically effective concentration can be achieved.[3][5]

  • Potential for Combination Therapy: Preclinical studies have shown that this compound can act as a radio-sensitizer, enhancing the efficacy of radiotherapy in KRAS G12C-mutant tumors.[9][13] This opens up possibilities for combination strategies that could improve outcomes for patients, particularly in cancers like NSCLC and pancreatic cancer where radiation is a common treatment modality.

References

Safety Operating Guide

Navigating the Safe Disposal of MRTX-1257: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers at the forefront of cancer therapy development, the proper handling and disposal of potent investigational compounds like MRTX-1257 (adagrasib) are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the safe disposal of this selective, irreversible KRAS G12C inhibitor, aligning with established safety protocols and regulatory guidance. Adherence to these procedures is critical for minimizing environmental impact and protecting laboratory personnel.

Immediate Safety and Handling Protocols

Before beginning any work with this compound, it is crucial to be familiar with the immediate safety and handling requirements. This information, typically found in the Safety Data Sheet (SDS), is vital for mitigating risks associated with accidental exposure.

ParameterSpecificationSource
Personal Protective Equipment (PPE) Chemical safety goggles or face shield, nitrile or other chemically resistant gloves, and a laboratory coat are mandatory.[1]
In Case of Skin Contact Immediately wash the affected area with soap and copious amounts of water and remove contaminated clothing.[1]
In Case of Eye Contact Flush eyes with plenty of water for at least 15 minutes, while occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
In Case of Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.[1]
In Case of Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[1]

Step-by-Step Disposal Protocol for this compound

The disposal of this compound must be managed as hazardous waste, in strict accordance with all applicable federal, state, and local regulations.[1][2][3] Do not dispose of this chemical down the drain or in regular trash.[1]

Experimental Protocol for Disposal:

  • Waste Segregation:

    • Do not mix this compound waste with non-hazardous materials.[1]

    • Use a designated, clearly labeled, and sealed container for all solid waste, such as contaminated gloves, pipette tips, and empty vials.[1]

    • Collect any liquid waste containing this compound in a separate, sealed, and properly labeled hazardous waste container.[1]

  • Container Labeling:

    • All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound (adagrasib)".[1]

    • Include the date when the waste was first added to the container.[1]

  • Storage of Waste:

    • Store hazardous waste in a designated, secure area away from general laboratory traffic.[1]

    • Ensure the storage area has secondary containment to prevent spills.[1]

    • Consult your institution's Environmental Health and Safety (EHS) office for specific storage time limits.[1]

  • Arranging for Pickup and Disposal:

    • Contact your institution's EHS office to schedule a pickup for the hazardous waste.[1]

    • Alternatively, the waste can be transferred to a licensed hazardous material disposal company.[2] Some regulations may permit disposal by incineration in a chemical incinerator equipped with an afterburner and scrubber.[2]

  • Contaminated Packaging:

    • Dispose of contaminated packaging in the same manner as the chemical waste itself, following the procedures outlined above.[2][3]

This compound Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound, from initial handling to final disposal.

start Start: Handling this compound ppe Wear Appropriate PPE start->ppe segregate Segregate Waste (Solid & Liquid) ppe->segregate label Label Waste Containers ('Hazardous Waste', Chemical Name, Date) segregate->label store Store in Designated Secure Area with Secondary Containment label->store contact_ehs Contact Institutional EHS for Pickup store->contact_ehs licensed_disposal Transfer to Licensed Hazardous Waste Facility store->licensed_disposal end End: Proper Disposal contact_ehs->end licensed_disposal->end cluster_0 RAS/MAPK Signaling Pathway KRAS_G12C Mutant KRAS G12C (Active) RAF RAF KRAS_G12C->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation MRTX1257 This compound MRTX1257->inhibition

References

Essential Safety and Logistical Information for Handling MRTX-1257

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in work with MRTX-1257, a potent and selective KRAS G12C inhibitor, adherence to strict safety protocols is paramount to ensure personal safety and prevent contamination.[1] This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to facilitate the safe handling of this compound.

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory when handling this compound to minimize exposure risk. The following table summarizes the recommended PPE.

PPE CategoryItemSpecifications
Eye Protection Safety goggles with side-shieldsMust be worn at all times in the laboratory.[1]
Hand Protection Protective glovesTwo pairs of chemotherapy-rated gloves are recommended, especially when handling stock solutions.[1]
Body Protection Impervious laboratory coat or gownShould be resistant to chemical permeation.[1]
Respiratory Protection Suitable respirator (e.g., N95)Recommended when handling the compound as a powder outside of a certified chemical fume hood or biological safety cabinet to avoid aerosol inhalation.[1][2]
Operational Plan: Handling Procedures

All handling of this compound, particularly the weighing of the solid compound and the preparation of stock solutions, must be conducted in a certified chemical fume hood or a Class II Biosafety Cabinet (BSC) to minimize the risk of inhalation.[1][2]

Step-by-Step Handling Protocol:

  • Preparation of Workspace: Before commencing any work, ensure the designated area within the fume hood or BSC is clean and uncluttered. The work surface should be covered with absorbent, plastic-backed paper to contain any potential spills.[1]

  • Donning PPE: Prior to entering the handling area, put on all required PPE as outlined in the table above. This includes inner and outer gloves, a lab coat, and eye protection. A respirator should be used if handling the powder outside of a containment system.[1]

  • Compound Handling:

    • For weighing the solid compound, use a dedicated and calibrated analytical balance inside the containment unit.

    • When preparing solutions, add the solvent to the solid compound slowly to avoid splashing. This compound is soluble in DMSO.[3]

  • Post-Handling Decontamination: After handling is complete, thoroughly wipe down all surfaces and equipment within the fume hood or BSC with an appropriate decontamination solution (e.g., a high-pH solution or a validated commercial product). Dispose of the absorbent paper as hazardous waste.[1]

  • Doffing PPE: Remove PPE in the correct order to prevent cross-contamination. Typically, the outer gloves are removed first, followed by the lab coat, and then the inner gloves. Always wash hands thoroughly with soap and water after removing all PPE.[1]

Disposal Plan

All materials that have come into contact with this compound must be treated as hazardous waste.[1]

  • Solid Waste: Contaminated items such as gloves, absorbent paper, pipette tips, and empty vials should be placed in a clearly labeled, sealed hazardous waste container.[1]

  • Liquid Waste: All unused solutions containing this compound must be collected in a designated, sealed hazardous waste container. Do not pour any amount down the drain .[1]

Experimental Protocols

The following is an example of an in vivo experimental protocol for this compound in a mouse xenograft model.

Objective: To assess the antitumor efficacy of this compound in a MIA PaCa-2 G12C Xenograft Model.

Methodology:

  • Animal Model: Utilize a MIA PaCa-2 G12C xenograft model in mice.[4]

  • Drug Formulation: Prepare this compound for oral administration. A typical formulation involves dissolving the compound in a vehicle such as 10% DMSO and 90% Corn Oil to achieve a clear solution.[4][5]

  • Dosing and Administration: Administer this compound orally to the mice daily for a period of 30 days. The dosage can range from 1 mg/kg to 100 mg/kg.[4][5]

  • Efficacy Assessment: Monitor tumor growth inhibition throughout the study. Sustained regression of tumors has been observed at doses of 3, 10, 30, and 100 mg/kg.[4][5] Complete responses have been reported at a daily dose of 100 mg/kg, with these responses being maintained for over 70 days after the cessation of treatment.[4][6]

Visualizations

The following diagrams illustrate the key signaling pathway affected by this compound and the recommended workflow for handling the compound.

MRTX1257_Signaling_Pathway cluster_cell Cell KRAS_G12C KRAS G12C (Active) ERK_Phos ERK Phosphorylation KRAS_G12C->ERK_Phos Promotes MRTX1257 This compound MRTX1257->KRAS_G12C Inhibits Cell_Proliferation Tumor Cell Proliferation ERK_Phos->Cell_Proliferation Leads to

Caption: this compound inhibits the active KRAS G12C mutant, blocking ERK phosphorylation and subsequent tumor cell proliferation.

MRTX1257_Handling_Workflow cluster_workflow Safe Handling Workflow for this compound Prep 1. Prepare Workspace (Fume Hood/BSC with absorbent paper) Don_PPE 2. Don Full PPE (Gloves, Gown, Goggles, Respirator if needed) Prep->Don_PPE Handling 3. Handle Compound (Weighing, Solution Prep) Don_PPE->Handling Decon 4. Decontaminate Workspace and Equipment Handling->Decon Disposal 5. Dispose of Waste (Solid and Liquid) Decon->Disposal Doff_PPE 6. Doff PPE Correctly Disposal->Doff_PPE Wash 7. Wash Hands Thoroughly Doff_PPE->Wash

Caption: A step-by-step workflow for the safe handling and disposal of this compound.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。